molecular formula C10H16O B085741 Spiro[4.5]decan-6-one CAS No. 13388-94-8

Spiro[4.5]decan-6-one

Cat. No.: B085741
CAS No.: 13388-94-8
M. Wt: 152.23 g/mol
InChI Key: GKGDMKSLPPMIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.5]decan-6-one is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGDMKSLPPMIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCC2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302871
Record name Spiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13388-94-8
Record name Spiro[4.5]decan-6-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[4.5]decan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Physicochemical Properties of Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[4.5]decan-6-one is a bicyclic organic compound with a unique three-dimensional structure that has garnered interest in medicinal chemistry and organic synthesis. Its spirocyclic core is a key structural motif in various natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance through the inhibition of prolyl hydroxylase domain (PHD) enzymes and its impact on the HIF-1α signaling pathway.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations. The key properties of this compound are summarized below.

Quantitative Data
PropertyValueSource
Molecular Formula C₁₀H₁₆O--INVALID-LINK--
Molecular Weight 152.23 g/mol --INVALID-LINK--
CAS Number 13388-94-8--INVALID-LINK--
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred from properties
Boiling Point 226 °C - 231.6 °C at 760 mmHg--INVALID-LINK--, --INVALID-LINK--
Melting Point Data not availableN/A
Density 0.98 g/mL--INVALID-LINK--
Solubility Data not availableN/A
XLogP3 2.4--INVALID-LINK--
Topological Polar Surface Area 17.1 Ų--INVALID-LINK--
Odor Intense peppermint--INVALID-LINK--

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following are standard, generalized protocols for measuring the key properties of a liquid or low-melting solid compound like this compound.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. A pure crystalline solid will have a sharp melting point range of 0.5-1°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

    • For an accurate measurement, start heating at a rate of about 10-15°C per minute until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[1][2]

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube or Durham tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with mineral oil or a heating block)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Assembly: Attach a small test tube containing 0.2-0.5 mL of this compound to a thermometer using a rubber band.

  • Capillary Insertion: Place a capillary tube, with the sealed end pointing up, into the liquid in the test tube.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

  • Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[3][4][5]

Density Determination (Pycnometer or Graduated Cylinder Method)

Principle: Density is the mass of a substance per unit volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder (10 mL) or a pycnometer for higher accuracy

  • Thermometer

Procedure (using a graduated cylinder):

  • Mass of Empty Cylinder: Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass (m1).

  • Volume and Mass of Liquid: Add a known volume of this compound (e.g., 5 mL) to the graduated cylinder. Record the exact volume (V). Weigh the graduated cylinder with the liquid and record the mass (m2).

  • Calculation:

    • Mass of the liquid (m_liquid) = m2 - m1

    • Density (ρ) = m_liquid / V

  • Temperature: Record the ambient temperature as density is temperature-dependent.[6][7][8]

Solubility Determination (Qualitative)

Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Sample Preparation: To a series of test tubes, add approximately 10-20 mg of this compound.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent.

  • Mixing: Vigorously mix each tube using a vortex mixer for 1-2 minutes.

  • Observation: Observe each tube for the presence of undissolved solid. If the solid has completely disappeared, the compound is considered soluble in that solvent at that concentration. If solid remains, it is sparingly soluble or insoluble.

  • Reporting: Report the solubility as soluble, sparingly soluble, or insoluble in the respective solvents at room temperature. For more quantitative results, a serial dilution method or instrumental analysis (e.g., HPLC, UV-Vis) can be employed.[9][10][11]

Synthesis and Biological Signaling

While this compound itself may not have extensive documented biological activity, its derivatives are of significant interest, particularly as inhibitors of prolyl hydroxylase domain (PHD) enzymes. This inhibition stabilizes the alpha subunit of the hypoxia-inducible factor (HIF-1α), a master regulator of the cellular response to hypoxia.

Representative Synthesis Workflow

This compound can serve as a starting material for the synthesis of more complex, pharmacologically active molecules. A common transformation is the Beckmann rearrangement to form a spiro-lactam, a valuable scaffold in medicinal chemistry.

G start This compound intermediate This compound Oxime start->intermediate Oximation reagent1 Hydroxylamine Hydrochloride (NH2OH·HCl) reagent1->intermediate product 6-Azaspiro[4.5]decan-7-one (Spiro-lactam) intermediate->product Beckmann Rearrangement reagent2 Acid Catalyst (e.g., H2SO4, PPA) reagent2->product

A representative synthesis of a spiro-lactam from this compound.
HIF-1α Signaling Pathway and PHD Inhibition

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on HIF-1α. This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. Spiro[4.5]decanone-based inhibitors can block PHD activity, mimicking a hypoxic state. This prevents HIF-1α degradation, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and cell survival.[12][13][14][15][16]

G cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIF_alpha HIF-1α HIF_alpha_OH Hydroxylated HIF-1α HIF_alpha->HIF_alpha_OH O2, Fe2+, 2-OG PHD PHD Enzymes PHD->HIF_alpha_OH VHL VHL E3 Ligase HIF_alpha_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_alpha_stable HIF-1α (Stable) Nucleus Nucleus HIF_alpha_stable->Nucleus Translocation PHD_inhibited PHD Enzymes Inhibitor Spiro[4.5]decanone Inhibitor Inhibitor->PHD_inhibited Inhibition HIF_complex HIF-1α/β Complex Nucleus->HIF_complex HIF_beta HIF-1β HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Gene_expression Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression Transcription

The HIF-1α signaling pathway under normoxia and hypoxia/PHD inhibition.

Conclusion

This compound is a valuable building block in organic synthesis with well-defined physicochemical properties. Its structural framework is particularly relevant to the development of inhibitors for the prolyl hydroxylase domain enzymes, highlighting its potential in the discovery of novel therapeutics for conditions such as anemia and ischemia. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in the study and application of this and related spirocyclic compounds.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Spiro[4.5]decan-6-one, a spirocyclic ketone of interest in synthetic and medicinal chemistry. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Experimental protocols for obtaining this spectroscopic data are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted based on the analysis of analogous structures and established spectroscopic principles, due to the limited availability of public experimental spectra.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7 (α to C=O)2.20 - 2.40m-2H
H-1, H-4, H-8, H-91.50 - 1.80m-8H
H-2, H-31.40 - 1.60m-4H
H-10 (α to C=O)1.90 - 2.10m-2H

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C=O (C-6)~210
Spiro (C-5)~50
CH₂ (α to C=O, C-7)~40
CH₂ (α to C=O, C-10)~38
CH₂ (Cyclohexane ring)25 - 35
CH₂ (Cyclopentane ring)20 - 30

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~1715StrongC=O StretchKetone (in a six-membered ring)
2950 - 2850StrongC-H StretchAlkane
1465 - 1445MediumC-H BendAlkane

Table 4: Mass Spectrometry Data for this compound [1]

m/zRelative IntensityAssignment
152[M]⁺Molecular Ion
111Base Peak[M - C₃H₅]⁺ (Proposed)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz NMR spectrometer is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid at room temperature, the spectrum can be obtained as a thin film. A drop of the neat sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: A small volume of the sample solution is injected into the GC, where the compound is vaporized and separated from any impurities on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ensure good separation.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact (typically at 70 eV). The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z.

Visualization of Spectroscopic Interpretation

The following diagrams illustrate the logical workflow for interpreting the spectroscopic data and the correlation of the molecular structure with the expected spectroscopic signals.

Spectroscopic_Workflow Workflow for Spectroscopic Data Interpretation cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Acquisition cluster_Interpretation Data Interpretation Sample This compound NMR NMR (1H, 13C) Sample->NMR Analysis IR FT-IR Sample->IR Analysis MS GC-MS Sample->MS Analysis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumber, cm-1) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure_Fragment Identify Functional Groups and Connectivity NMR_Data->Structure_Fragment IR_Data->Structure_Fragment Molecular_Formula Determine Molecular Formula and Weight MS_Data->Molecular_Formula Final_Structure Structure Elucidation Structure_Fragment->Final_Structure Molecular_Formula->Final_Structure

Figure 1: Workflow for Spectroscopic Data Interpretation.

structure_correlation Spectroscopic Correlation for this compound cluster_structure Molecular Structure cluster_data Expected Spectroscopic Signatures mol IR_node FT-IR C=O stretch: ~1715 cm⁻¹ (strong) C-H stretch: 2950-2850 cm⁻¹ (strong) mol->IR_node:co C=O group mol->IR_node:ch Alkyl C-H NMR_node ¹³C NMR C=O: ~210 ppm Spiro C: ~50 ppm α-CH₂: ~38-40 ppm mol->NMR_node:c_co Carbonyl C mol->NMR_node:c_spiro Spiro Carbon mol->NMR_node:c_alpha Alpha Carbons HNMR_node ¹H NMR α-protons (H-7, H-10): 1.9-2.4 ppm mol->HNMR_node:h_alpha Alpha Protons MS_node Mass Spec [M]⁺: m/z 152 Base Peak: m/z 111 mol->MS_node:mol_ion Molecular Ion

Figure 2: Key structural features and their expected spectroscopic signals.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Spiro[4.5]decan-6-one. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted NMR data to facilitate the structural elucidation and characterization of this spirocyclic ketone. The document outlines comprehensive experimental protocols for sample preparation and spectral acquisition, presents the predicted spectral data in clearly structured tables, and offers a thorough interpretation of the chemical shifts, multiplicities, and signal assignments. A logical workflow for NMR spectral analysis is also presented using a Graphviz diagram to aid researchers in their analytical processes. This guide serves as a valuable resource for chemists and pharmaceutical scientists engaged in the synthesis, identification, and quality control of spirocyclic compounds.

Introduction

This compound is a bicyclic organic compound featuring a cyclopentane (B165970) ring and a cyclohexane (B81311) ring sharing a single carbon atom, the spiro center. The ketone functional group at the 6-position of the cyclohexane ring introduces specific electronic effects that influence the magnetic environments of the neighboring protons and carbons. NMR spectroscopy is an indispensable tool for the unambiguous structural determination of such molecules, providing detailed information about the connectivity and stereochemistry of the atoms.

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

2.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during the transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution and sensitivity.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Set a wide spectral width to cover all carbon environments (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.40Triplet2HH-7
~1.95Multiplet2HH-10
~1.85Multiplet2HH-1
~1.70Multiplet4HH-2, H-9
~1.55Multiplet6HH-3, H-4, H-8

Analysis of the Predicted ¹H NMR Spectrum:

  • The protons on C-7 , being adjacent to the carbonyl group, are expected to be the most deshielded and appear furthest downfield at approximately 2.40 ppm as a triplet due to coupling with the two protons on C-8.

  • The protons on the cyclopentane ring (H-1, H-2, H-3, H-4 ) and the remaining protons on the cyclohexane ring (H-8, H-9, H-10 ) will appear in the more upfield region, typically between 1.5 and 2.0 ppm.

  • The signals for these methylene (B1212753) groups are expected to be complex multiplets due to overlapping signals and complex spin-spin coupling patterns. The integration of the signals will correspond to the number of protons in each environment.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~212.0C-6 (C=O)
~50.0C-5 (Spiro)
~42.0C-7
~38.0C-10
~35.0C-1
~28.0C-9
~26.0C-2
~24.0C-4
~22.0C-8
~20.0C-3

Analysis of the Predicted ¹³C NMR Spectrum:

  • The carbonyl carbon (C-6 ) is the most deshielded carbon and will appear significantly downfield, at approximately 212.0 ppm.

  • The spiro carbon (C-5 ), being a quaternary carbon, is expected to appear around 50.0 ppm.

  • The carbon alpha to the carbonyl group (C-7 ) will be deshielded and is predicted to be around 42.0 ppm.

  • The remaining methylene carbons of the cyclohexane and cyclopentane rings will appear in the upfield region of the spectrum, generally between 20 and 40 ppm. The specific chemical shifts are influenced by their proximity to the spiro center and the carbonyl group.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of NMR spectra, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Pure Compound Solvent Deuterated Solvent Selection Sample->Solvent Dissolve Dissolution & Addition of TMS Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Spectrometer Setup (Tuning & Shimming) Transfer->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID 1H FID C13_Acq->FID 13C FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (1H) Baseline->Integration Peak_Picking Peak Picking Baseline->Peak_Picking Integration_Analysis Integration Analysis (1H) Integration->Integration_Analysis Chem_Shift Chemical Shift Analysis Peak_Picking->Chem_Shift Multiplicity Multiplicity Analysis (1H) Peak_Picking->Multiplicity Assignment Signal Assignment Chem_Shift->Assignment Multiplicity->Assignment Integration_Analysis->Assignment Structure Structure Elucidation/Confirmation Assignment->Structure

Caption: Workflow for NMR Spectral Analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral characteristics of this compound. The presented data, organized in clear tables, and the detailed analysis offer a valuable reference for the structural verification of this compound. The included experimental protocols and the logical workflow diagram are intended to assist researchers in the practical aspects of NMR spectroscopy. While the spectral data provided herein is based on theoretical predictions, it serves as a robust starting point for the analysis of experimentally acquired spectra. It is recommended that experimental verification be performed to confirm these predictions.

Mass Spectrometry Fragmentation Analysis of Spiro[4.5]decan-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Spiro[4.5]decan-6-one. This document details the primary fragmentation pathways, presents quantitative data on major fragment ions, and outlines a detailed experimental protocol for the analysis of this and similar alicyclic ketones.

Introduction

This compound (C₁₀H₁₆O), a bicyclic ketone with a molecular weight of 152.24 g/mol , presents a unique fragmentation pattern under electron ionization.[1][2] Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices, which is of significant interest in various fields, including synthetic chemistry, natural product analysis, and drug development. This guide will delve into the characteristic cleavage reactions that govern the fragmentation of this spirocyclic ketone.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a discernible molecular ion peak and several key fragment ions resulting from specific bond cleavages within the spirocyclic structure. The quantitative data for the most significant ions, as referenced from the National Institute of Standards and Technology (NIST) mass spectral library, are summarized below.[1]

m/zProposed Fragment IonRelative Intensity
152[M]⁺Moderate
111[M - C₃H₇]⁺High
98[M - C₄H₆]⁺Moderate
83[M - C₅H₇O]⁺Moderate
67[C₅H₇]⁺High
55[C₄H₇]⁺Moderate

Note: Relative intensities are categorized as High, Moderate, or Low based on available database information. Precise numerical values for relative abundance can vary slightly between different instruments and analytical conditions.

Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by alpha-cleavage, a characteristic fragmentation mechanism for ketones.[3][4] The initial ionization event results in the formation of a molecular ion (M⁺) at m/z 152. Subsequent fragmentation proceeds through several key pathways:

  • Alpha-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. In the case of this compound, this can occur on either side of the carbonyl group within the cyclohexanone (B45756) ring.

  • Ring Opening and Subsequent Cleavages: Following the initial alpha-cleavage, the resulting radical cation can undergo further rearrangements and bond scissions, leading to the formation of various stable fragment ions.

  • Loss of Neutral Molecules: The expulsion of small, stable neutral molecules such as ethene (C₂H₄) and propene (C₃H₆) is also a common feature in the fragmentation of cyclic systems.

The following diagram illustrates the proposed major fragmentation pathways for this compound.

fragmentation_pathway M This compound m/z = 152 frag111 [M - C₃H₇]⁺ m/z = 111 M->frag111 - C₃H₇ frag98 [M - C₄H₆]⁺ m/z = 98 M->frag98 - C₄H₆ frag67 [C₅H₇]⁺ m/z = 67 M->frag67 Ring Fission frag83 [M - C₅H₇O]⁺ m/z = 83 frag111->frag83 - CO frag98->frag67 - C₂H₅ frag55 [C₄H₇]⁺ m/z = 55 frag98->frag55 - C₃H₅

Proposed fragmentation pathways of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of volatile organic compounds.[5][6][7][8][9]

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For analysis of this compound in a matrix, an appropriate extraction method (e.g., liquid-liquid extraction for aqueous samples, Soxhlet extraction for solid samples) should be employed to isolate the analyte. The final extract should be dissolved in a suitable volatile solvent.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A modern gas chromatograph equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and with a mass range of at least m/z 30-400.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase such as 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection (1 µL).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40-450.

  • Solvent Delay: 3 minutes.

Data Analysis
  • Peak Identification: The retention time of the peak corresponding to this compound is determined by analyzing the standard solutions.

  • Mass Spectrum Acquisition: The mass spectrum of the identified peak is acquired.

  • Spectral Matching: The acquired mass spectrum is compared with a reference spectrum from a spectral library (e.g., NIST) for confirmation of identity.

  • Fragmentation Analysis: The observed fragment ions are analyzed to confirm the structure and fragmentation pathways as outlined in this guide.

The following workflow diagram illustrates the experimental and data analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start std_prep Prepare Standard Solutions prep_start->std_prep sample_prep Extract Analyte from Matrix prep_start->sample_prep gcms Inject Sample into GC-MS std_prep->gcms sample_prep->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (EI) separation->detection data_acq Acquire Total Ion Chromatogram (TIC) and Mass Spectra detection->data_acq peak_id Identify Peak by Retention Time data_acq->peak_id spec_match Confirm Identity by Spectral Matching (NIST) peak_id->spec_match frag_analysis Analyze Fragmentation Pattern spec_match->frag_analysis report Report Results frag_analysis->report

Experimental and data analysis workflow.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a predictable and reproducible characteristic that allows for its confident identification. The primary fragmentation pathways, initiated by alpha-cleavage, lead to a series of characteristic fragment ions. By employing the detailed experimental protocol provided, researchers, scientists, and drug development professionals can effectively analyze and identify this compound in various sample matrices. A thorough understanding of these principles is essential for accurate structural elucidation and quantitative analysis in modern analytical chemistry.

References

Infrared spectroscopy of spirocyclic ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Spirocyclic Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the structural characterization of spirocyclic ketones. Spirocyclic ketones, organic compounds featuring two rings connected by a single common carbon atom with a ketone functional group, are significant structural motifs in natural products and medicinal chemistry. Infrared spectroscopy is an invaluable, rapid, and non-destructive analytical technique for confirming the presence of the carbonyl group and elucidating structural details related to ring strain.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state.[1] The specific frequencies of radiation absorbed correspond to the frequencies of the natural vibrations of the molecule's bonds.[1] For a vibration to be IR-active, it must cause a change in the molecule's dipole moment.[2]

The primary vibrational mode of interest for ketones is the stretching of the carbonyl double bond (C=O). This bond is highly polar, resulting in a large change in dipole moment during stretching, which gives rise to a characteristically strong and sharp absorption band in the IR spectrum.[3] The position of this band, measured in wavenumbers (cm⁻¹), is sensitive to the bond's electronic and steric environment.

Several factors influence the C=O stretching frequency:

  • Bond Strength: Stronger bonds vibrate at higher frequencies. The C=O double bond is inherently strong, placing its absorption in a distinct region of the spectrum.[4]

  • Electronic Effects: Conjugation of the carbonyl group with a C=C double bond or an aromatic ring lowers the C=O stretching frequency by about 25-30 cm⁻¹ due to resonance, which imparts more single-bond character to the carbonyl bond.[1][5]

  • Ring Strain: Incorporation of the carbonyl group into a strained ring system is the most critical factor for spirocyclic ketones. As the bond angle of the C-(C=O)-C group is compressed, the s-character of the C=O bond increases, leading to a stronger, shorter bond that vibrates at a higher frequency.[6]

Characteristic IR Absorptions of Spirocyclic Ketones

The most diagnostic feature in the IR spectrum of a spirocyclic ketone is the intense C=O stretching absorption. For typical, strain-free saturated aliphatic ketones, this band appears around 1715 cm⁻¹.[5] However, in spirocyclic systems, the size of the ring containing the carbonyl group, as well as the ring attached at the spiro center, introduces varying degrees of angle strain that significantly shift this frequency.

The trend is straightforward: smaller rings induce greater angle strain, shifting the C=O absorption to a higher wavenumber. This is analogous to the trend observed in simple monocyclic ketones:

  • Cyclohexanone (6-membered ring, minimal strain): ~1715 cm⁻¹

  • Cyclopentanone (5-membered ring, moderate strain): ~1750 cm⁻¹

  • Cyclobutanone (4-membered ring, high strain): ~1785 cm⁻¹

This principle allows for the structural diagnosis of spirocyclic ketones. By observing the position of the C=O band, one can infer the size of the ring in which the carbonyl group is located.

Other notable absorptions include:

  • sp³ C-H Stretching: Strong bands are typically observed in the 2850-3000 cm⁻¹ region.[7]

  • CH₂ Bending (Scissoring): A medium intensity band appears around 1465 cm⁻¹.[8]

  • Fingerprint Region: The complex region from approximately 1500 cm⁻¹ to 400 cm⁻¹ contains numerous C-C stretching and bending vibrations that are unique to the specific molecule, acting as a "fingerprint."[2][3]

Data Presentation: Carbonyl Stretching Frequencies

The following table summarizes the typical C=O stretching frequencies for various spirocyclic ketone ring systems.

Spirocyclic Ketone StructureRing Sizes (Carbonyl Ring / Spiro Ring)Expected/Typical ν(C=O) (cm⁻¹)Notes
Spiro[2.4]heptan-4-one3 / 5~1775 - 1790High strain from the three-membered ring significantly increases the frequency.
Spiro[3.4]octan-5-one4 / 5~1780High strain from the four-membered ring containing the carbonyl group leads to a high frequency.
Spiro[4.4]nonan-1-one5 / 51725 - 1740The five-membered ring introduces moderate strain, raising the frequency above a standard ketone.
Spiro[4.5]decan-6-one5 / 6~1745The five-membered ring containing the carbonyl dictates the frequency, similar to cyclopentanone.
Spiro[5.5]undecan-1-one6 / 6~1715With two six-membered rings, the system has minimal strain, resembling a simple cyclohexanone.

*Note: These values are estimated based on the established principle of ring strain effects on C=O frequency. Experimental values may vary slightly based on the sample phase (solid, liquid, solution) and spectrometer calibration.

Experimental Protocols

Accurate spectral acquisition requires proper sample preparation and instrument operation.

Methodology 1: Solid Samples (KBr Pellet Technique)

This method is suitable for solid spirocyclic ketones and involves dispersing the sample in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.

Protocol:

  • Sample Grinding: Weigh approximately 1-2 mg of the solid ketone sample and 100-200 mg of dry, spectroscopic-grade KBr powder.

  • Mixing: Combine the sample and KBr in an agate mortar. Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

  • Die Assembly: Place the powder mixture into a pellet-forming die.

  • Pressing: Subject the die to high pressure (typically several tons) using a hydraulic press. The pressure causes the KBr to fuse into a solid, translucent disc or "pellet."

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ for a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded first.

Methodology 2: Liquid Samples (Neat Liquid Technique)

For liquid spirocyclic ketones, a spectrum can be obtained directly without dilution.

Protocol:

  • Sample Application: Place a small drop of the neat liquid sample onto one IR-transparent salt plate (e.g., NaCl or KBr).

  • Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

  • Analysis: Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum using the same parameters as for the KBr pellet method. Ensure a background spectrum of the clean, empty salt plates is acquired beforehand.

Visualization of Experimental Workflow

The logical flow from sample selection to final data interpretation is crucial for systematic analysis.

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis & Interpretation Sample Select Spirocyclic Ketone Sample Decision Solid or Liquid? Sample->Decision Solid Solid Sample Decision->Solid Solid Liquid Liquid Sample Decision->Liquid Liquid Grind Grind 1-2 mg sample with 100-200 mg KBr Solid->Grind Neat Place drop between two salt plates (NaCl/KBr) Liquid->Neat Press Press into KBr Pellet Grind->Press Pellet Transparent Pellet Press->Pellet Film Thin Liquid Film Neat->Film FTIR Place sample in FTIR Spectrometer Pellet->FTIR Film->FTIR Background Acquire Background Spectrum (Air/Plates) FTIR->Background Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire Spectrum Raw IR Spectrum (%T vs. cm⁻¹) Acquire->Spectrum Process Process Spectrum (Baseline Correction) Spectrum->Process Identify Identify Key Bands Process->Identify CO_Stretch Strong C=O Stretch? (1700-1800 cm⁻¹) Identify->CO_Stretch CH_Stretch C-H Stretches (2850-3000 cm⁻¹) Identify->CH_Stretch Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify->Fingerprint Correlate Correlate ν(C=O) with Ring Strain/Structure CO_Stretch->Correlate Yes Report Final Report: Structure Confirmed Correlate->Report

Caption: Workflow for IR analysis of spirocyclic ketones.

Conclusion

Infrared spectroscopy is a powerful and essential tool for the analysis of spirocyclic ketones. The position of the intense carbonyl (C=O) stretching vibration provides direct evidence of the ring strain within the molecule, allowing researchers to make reliable inferences about the size of the rings comprising the spirocyclic system. Combined with standardized experimental protocols, IR spectroscopy offers a rapid and effective method for structural verification, making it indispensable in synthetic chemistry and drug development.

References

A Comprehensive Guide to the Theoretical Conformational Analysis of the Spiro[4.5]decan-6-one Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decan-6-one scaffold is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture imparts unique stereochemical properties that are crucial for molecular recognition and biological activity. A thorough understanding of the conformational preferences of this ring system is therefore paramount for the rational design of novel therapeutics and the prediction of their chemical behavior.

This technical guide provides a detailed framework for conducting a comprehensive theoretical conformational analysis of this compound. While extensive experimental data on the parent compound is limited, this document outlines the established computational and spectroscopic methodologies that can be employed to elucidate its conformational landscape.

Introduction to the Conformational Flexibility of this compound

The this compound ring system consists of a cyclopentane (B165970) ring fused to a cyclohexanone (B45756) ring at the C-5 position. The conformational behavior of this molecule is primarily dictated by the puckering of the cyclopentane ring and the chair-boat equilibria of the cyclohexanone ring. The spirocyclic fusion introduces significant steric constraints that influence the relative stabilities of the possible conformers.

The cyclohexanone ring can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. For cyclohexanone itself, the chair conformation is known to be the most stable. The introduction of the spiro-fused cyclopentane ring is expected to influence the energetics of these forms. Similarly, the cyclopentane ring is not planar and undergoes pseudorotation between envelope and twist conformations.

Computational Methodologies for Conformational Analysis

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its stable conformers. A typical workflow for the theoretical conformational analysis of this compound is outlined below.

Molecular Mechanics (MM) for Initial Conformational Search

Molecular Mechanics methods offer a computationally inexpensive way to perform an initial broad search of the conformational space.

Experimental Protocol:

  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Force Field Selection: Choose a suitable force field, such as MMFF94 or AMBER, which are well-parameterized for organic molecules.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm.

    • Systematic Search: Rotates all rotatable bonds by a defined increment. For a rigid system like this, it primarily explores the ring puckering.

    • Stochastic/Monte Carlo Search: Randomly alters the coordinates of the atoms and accepts or rejects the new conformation based on its energy.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local energy minimum.

  • Filtering and Clustering: The resulting conformers are filtered to remove duplicates and clustered based on their geometry and energy.

Density Functional Theory (DFT) for Accurate Energetics and Geometries

Following the initial MM search, the low-energy conformers should be subjected to more accurate quantum mechanical calculations using Density Functional Theory (DFT).

Experimental Protocol:

  • Method Selection: Choose a DFT functional and basis set appropriate for the system. A common choice is the B3LYP functional with a 6-31G(d) or larger basis set. For more accurate energy rankings, a larger basis set like 6-311+G(d,p) and the inclusion of dispersion corrections (e.g., using the D3BJ keyword in Gaussian) are recommended.

  • Geometry Optimization: Perform a full geometry optimization for each of the low-energy conformers identified from the MM search. This will yield their precise 3D structures and electronic energies.

  • Frequency Calculations: Conduct frequency calculations for each optimized structure to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

Data Presentation:

The quantitative data obtained from DFT calculations should be summarized in a clear and structured table for easy comparison.

ConformerPoint GroupRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Key Dihedral Angles (°)
Chair-EquatorialC10.000.00C1-C10-C9-C8: -55.2
Chair-AxialC1ValueValueC1-C10-C9-C8: Value
Twist-BoatC1ValueValueC1-C10-C9-C8: Value
...............
Note: The values in this table are hypothetical and would be populated with the results from the DFT calculations.

Spectroscopic Methods for Experimental Validation

While computational methods provide a theoretical framework, experimental validation is crucial. NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • 1H NMR Spectroscopy: Acquire a high-resolution 1D ¹H NMR spectrum. The chemical shifts and, more importantly, the proton-proton coupling constants (³JHH) are highly dependent on the dihedral angles between the protons.

  • Karplus Equation: Use the Karplus equation to relate the observed ³JHH values to the corresponding dihedral angles. This can help to distinguish between different ring conformations.

  • 13C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly those in the cyclohexanone ring, can provide information about the ring conformation.

  • 2D NMR Spectroscopy: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to assign all proton signals and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space interactions between protons, which can provide crucial information about the relative orientation of different parts of the molecule.

  • Low-Temperature NMR: If conformational interconversion is rapid at room temperature, acquiring NMR spectra at low temperatures can "freeze out" individual conformers, allowing for their direct observation and characterization.

Visualization of Conformational Pathways

Graphviz diagrams can be used to visualize the relationships between different conformers and the pathways for their interconversion.

conformational_equilibrium cluster_cyclohexanone Cyclohexanone Ring Conformations cluster_cyclopentane Cyclopentane Ring Puckering Chair Chair TwistBoat Twist-Boat Chair->TwistBoat Ring Inversion TwistBoat->Chair Boat Boat TwistBoat->Boat Boat->TwistBoat Envelope Envelope Twist Twist Envelope->Twist Pseudorotation

Caption: Conformational interconversions in the this compound system.

workflow cluster_computational Computational Workflow cluster_experimental Experimental Validation Start Build 3D Structure MM Molecular Mechanics Conformational Search Start->MM DFT_Opt DFT Geometry Optimization MM->DFT_Opt DFT_Freq DFT Frequency Calculation DFT_Opt->DFT_Freq Analysis Relative Energy Analysis DFT_Freq->Analysis NMR_1D 1D NMR (1H, 13C) Analysis->NMR_1D Compare LowTemp Low-Temperature NMR Analysis->LowTemp Compare NMR_2D 2D NMR (COSY, NOESY) NMR_1D->NMR_2D Karplus Karplus Analysis NMR_1D->Karplus

Caption: Workflow for theoretical and experimental conformational analysis.

Conclusion

The theoretical conformational analysis of this compound is a multifaceted process that combines computational and experimental techniques. By following the methodologies outlined in this guide, researchers can gain a detailed understanding of the conformational preferences of this important ring system. This knowledge is invaluable for structure-activity relationship studies, the design of stereoselective syntheses, and the development of new drug candidates based on the spiro[4.5]decane scaffold. The synergy between computational modeling and experimental NMR spectroscopy provides a robust approach to elucidating the complex stereochemistry of such spirocyclic molecules.

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[4.5]decane framework is a prominent structural motif in a multitude of natural products and pharmacologically active compounds.[1] Its unique three-dimensional architecture, characterized by a central quaternary spirocyclic carbon, imparts a conformational rigidity that is highly sought after in drug design for optimizing binding affinity and selectivity to biological targets.[2] Spiro[4.5]decan-6-one, as a fundamental building block, represents a key intermediate for the synthesis of these complex molecules. This technical guide provides a comprehensive overview of the historical development of synthetic strategies leading to this compound and its derivatives, presents key quantitative data in a comparative format, and details experimental protocols for seminal synthetic transformations.

Historical Perspective on the Synthesis of the Spiro[4.5]decane Core

The journey to synthesize the spiro[4.5]decane skeleton has been marked by the application of classic organic reactions and the development of novel, more efficient methodologies. While the precise first synthesis of the parent this compound is not readily apparent in early literature, the construction of this bicyclic system has been a long-standing challenge in organic synthesis. Early approaches relied on robust, albeit often low-yielding, methods of ring formation.

Classic strategies for the formation of the six-membered ring in the spiro[4.5]decane system often involve intramolecular cyclization reactions. The Dieckmann condensation , a base-catalyzed intramolecular cyclization of a diester, has been a foundational method for creating five- and six-membered rings.[3][4][5][6] This reaction proceeds through the formation of a β-keto ester, which can then be further manipulated to yield the desired ketone.

Another cornerstone in the synthesis of six-membered rings is the Robinson annulation .[7][8][9][10][11] This powerful reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a cyclohexenone ring onto a ketone.[7] While broadly applicable, its use in generating the spiro[4.5]decane core would typically involve a cyclopentanone (B42830) derivative as the starting ketone.

The intramolecular aldol reaction itself is a key strategy for forming cyclic compounds.[12][13][14][15] In the context of spiro[4.5]decane synthesis, a precursor containing both a cyclopentane (B165970) ring and a side chain with a ketone or aldehyde at a suitable position can be induced to cyclize, forming the desired six-membered ring.

Over the years, synthetic chemists have developed more sophisticated and efficient methods. The early 21st century saw the application of reactions like the intramolecular Schmidt reaction , utilized by Jeffrey Aubé's group in 2001 for the synthesis of 2-amino-spiro[4.5]decan-6-ones from ketones and alkyl azides.[1] The advent of metal-catalyzed and organocatalyzed reactions has further revolutionized the field. In 2015, Takayuki Doi's research group reported on the asymmetric synthesis of spiro[4.5]-1-one compounds using palladium catalysis.[1] More recently, advancements in photocatalysis and synergistic catalytic systems have enabled highly diastereoselective syntheses of functionalized spiro[4.5]decan-6-ones under mild conditions.[1]

Key Synthetic Strategies and Methodologies

Classical Approaches

1. Dieckmann Condensation:

This method involves the intramolecular cyclization of a diester, typically derived from cyclopentanone, to form a β-ketoester intermediate. Subsequent hydrolysis and decarboxylation yield the spiro[4.5]decanone.

Experimental Workflow for Dieckmann Condensation

G start Cyclopentanone Derivative step1 Diester Formation start->step1 step2 Intramolecular Cyclization (Dieckmann Condensation) step1->step2 step3 Hydrolysis step2->step3 step4 Decarboxylation step3->step4 end This compound step4->end

Caption: A generalized workflow for the synthesis of this compound via Dieckmann Condensation.

2. Robinson Annulation:

This annulation strategy typically employs a cyclopentanone enolate which undergoes a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the six-membered ring.

Logical Flow of Robinson Annulation for Spiro[4.5]decane Synthesis

G start Cyclopentanone step1 Enolate Formation start->step1 step2 Michael Addition step1->step2 michael_acceptor α,β-Unsaturated Ketone michael_acceptor->step2 intermediate 1,5-Diketone Intermediate step2->intermediate step3 Intramolecular Aldol Condensation intermediate->step3 end Spiro[4.5]decenone step3->end step4 Reduction end->step4 final_product This compound step4->final_product G start This compound step1 Synthesis of Derivative Library start->step1 step2 High-Throughput Screening step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization step3->step4 end Preclinical Candidate step4->end

References

The Spiro[4.5]decane Skeleton: A Privileged Scaffold in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

The spiro[4.5]decane carbocyclic ring system is a prominent structural motif found in a diverse array of natural products. This unique bicyclic framework, characterized by a quaternary spirocyclic carbon atom connecting a five-membered and a six-membered ring, provides a rigid three-dimensional architecture that is often crucial for biological activity. Natural products containing this skeleton are predominantly found in terrestrial plants, fungi, and marine organisms.[1][2][3] They belong to various chemical classes, most notably sesquiterpenoids and alkaloids, and exhibit a wide range of biological properties, making them attractive targets for drug discovery and development.[4][5]

This technical guide provides an in-depth overview of natural product sources containing the spiro[4.5]decane skeleton, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Core Spiro[4.5]decane Structure

The fundamental structure of the spiro[4.5]decane skeleton is a simple bicyclic alkane. However, in natural products, this core is typically functionalized with various substituents, double bonds, and stereochemical complexities that give rise to their diverse biological activities.

Caption: The core carbocyclic spiro[4.5]decane skeleton.

Major Classes and Sources of Spiro[4.5]decane Natural Products

The spiro[4.5]decane framework is most commonly encountered within the sesquiterpenoid class of natural products. These 15-carbon compounds are biosynthesized from farnesyl pyrophosphate and are particularly abundant in higher plants and fungi.[2][6] Additionally, nitrogen-containing variants, known as azaspiro[4.5]decanes, are found in a range of bioactive alkaloids from both terrestrial and marine sources.[3][5]

Case Study 1: Acorenone B - A Sesquiterpenoid from Niphogeton dissecta

Acorenone B is a characteristic spiro[4.5]decane sesquiterpenoid that has been identified as a major constituent of the essential oil from the Ecuadorian plant Niphogeton dissecta.[7] It has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases.

cluster_acorenone_b Acorenone B Structure Acorenone_B Chemical Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol

Caption: Acorenone B basic chemical information.
ParameterValueSource OrganismReference
Yield 1.48 g from 5.0 g of essential oil fractionNiphogeton dissecta[7]
Optical Rotation [α]D²⁰ = -17.6 (c = 11.4, CHCl₃)Niphogeton dissecta[7]

TypeKey Signals (δ in ppm)Reference
¹H NMR 6.62 (1H, m, H-9), 2.67 (1H, m, H-6), 2.27 (1H, m, H-10), 2.20 (1H, m, H-6), 2.04 (1H, m, H-10), 1.73 (3H, m, 8-CH₃), 0.92 (3H, d, J=6.4 Hz, 4-CH₃), 0.83 (3H, d, J=6.8 Hz, CH₃ of isopropyl), 0.74 (3H, d, J=6.8 Hz, CH₃ of isopropyl)[7]
¹³C NMR 200.6 (C-7), 144.4 (C-9), 135.4 (C-8), 56.9 (C-1), 49.4 (C-6), 48.4 (C-5), 46.1 (C-4), 29.8 (C-3), 29.2 (C-11), 26.0 (C-10), 25.3 (C-2), 24.2 (C-13), 21.4 (C-14), 17.1 (C-12), 15.6 (C-15)[7]

This protocol is based on the methodology reported for the isolation of Acorenone B from Niphogeton dissecta.[7]

  • Plant Material and Essential Oil Extraction:

    • Aerial parts of Niphogeton dissecta are collected.

    • The plant material is air-dried and subjected to hydrodistillation for approximately 4 hours using a Clevenger-type apparatus to yield the essential oil.

  • Fractionation and Isolation:

    • A sample of the crude essential oil (e.g., 5.0 g) is subjected to column chromatography.

    • Stationary Phase: Silica gel G60.

    • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (90:10, v/v) is used in an isocratic elution mode.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are combined and the solvent is removed under reduced pressure to yield purified Acorenone B.

  • Structure Elucidation:

    • The molecular structure of the isolated compound is confirmed using standard spectroscopic techniques.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded (e.g., on a 400 MHz spectrometer in CDCl₃) to determine the chemical structure, connectivity, and stereochemistry.

    • The obtained data is compared with previously published literature values to confirm the identity of Acorenone B.[7]

AcorenoneB Acorenone B AChE Acetylcholinesterase (AChE) AcorenoneB->AChE Inhibits BChE Butyrylcholinesterase (BChE) AcorenoneB->BChE Inhibits Hydrolysis Hydrolysis AChE->Hydrolysis BChE->Hydrolysis Acetylcholine Acetylcholine Acetylcholine->Hydrolysis Substrate Inactive Choline + Acetate Hydrolysis->Inactive cluster_gleenol (-)-Gleenol Structure Gleenol Chemical Formula: C₁₅H₂₆O Molecular Weight: 222.37 g/mol A 1. Collection & Drying of Source Material (e.g., Plant, Fungus) B 2. Grinding & Extraction (e.g., Maceration with Hexane/EtOAc) A->B C 3. Filtration & Concentration (Rotary Evaporation) B->C D 4. Crude Extract C->D E 5. Chromatographic Separation (Column Chromatography, HPLC) D->E F 6. Fraction Collection & Analysis (TLC) E->F G 7. Pure Compound F->G H 8. Structure Elucidation (NMR, MS, IR, X-ray) G->H I 9. Bioactivity Assays H->I

References

Olfactory properties and odor profile of Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[4.5]decan-6-one is a spirocyclic ketone with a molecular structure of interest in the fields of fragrance chemistry and sensory science. Understanding its olfactory properties is crucial for its potential applications. This technical guide provides a comprehensive overview of the known olfactory profile of this compound, alongside relevant physicochemical data and standardized experimental protocols for olfactory analysis. While specific quantitative data for this compound is limited in publicly available literature, this guide offers a framework for its evaluation based on established methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its volatility and potential as a fragrance ingredient.

PropertyValueSource
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.24 g/mol [3]
CAS Number 13388-94-8[1][2]
Appearance Not specified
Boiling Point 226 °C[4]
XLogP3 2.4[5]

Olfactory Properties and Odor Profile

This compound is reported to possess an "intense peppermint" odor.[4] This descriptor suggests a fresh, cool, and minty aroma. The chemical constituents primarily responsible for the characteristic scent of peppermint are menthol (B31143) and menthone.[6][7][8][9] Further sensory analysis would be required to identify any additional nuances in the odor profile of this compound, such as woody, camphoraceous, or fruity notes that are sometimes associated with other spirocyclic ketones.

Currently, there is no publicly available quantitative data on the odor threshold of this compound. The odor threshold is the lowest concentration of a substance in the air that can be detected by the human sense of smell and is a critical parameter for evaluating the potency of an odorant.

Experimental Protocols for Olfactory Analysis

To fully characterize the olfactory properties of this compound, a combination of analytical and sensory techniques should be employed. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.[4][10]

Objective: To separate the volatile components of a sample of this compound and identify which, if any, impurities or degradation products contribute to the overall odor.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., ethanol (B145695) or diethyl ether) at a concentration appropriate for injection into the gas chromatograph.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5 or a polar wax-type column) is used for separation. The column outlet is split into two streams. One stream is directed to a standard GC detector (e.g., a Flame Ionization Detector or a Mass Spectrometer) for chemical identification, while the other is directed to a heated sniffing port.

  • Olfactory Assessment: Trained sensory panelists sniff the effluent from the sniffing port and record the time, duration, and a descriptor for each odor detected.

  • Data Analysis: The olfactogram (a plot of odor intensity or detection frequency versus retention time) is compared with the chromatogram from the chemical detector to correlate specific chemical compounds with the perceived odors.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Injector Column GC Column Injector->Column Sample Injection Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer Splitter->MS Chemical Analysis SniffingPort Sniffing Port Splitter->SniffingPort Sensory Analysis Chromatogram Chromatogram MS->Chromatogram Olfactogram Olfactogram SniffingPort->Olfactogram Correlation Correlation & Identification Chromatogram->Correlation Olfactogram->Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Odor Threshold Determination

The odor threshold can be determined using a variety of methods, with the forced-choice ascending concentration series method being a common standard.

Objective: To determine the detection and recognition thresholds of this compound in air.

Methodology:

  • Panelist Selection: A panel of trained and screened sensory assessors is selected.

  • Sample Preparation: A series of dilutions of this compound in an odor-free medium (e.g., purified air or water) is prepared. The concentrations should span a wide range, from well below the expected threshold to clearly perceptible.

  • Presentation: The diluted samples are presented to the panelists in a controlled environment. A common method is the three-alternative forced-choice (3-AFC) method, where the panelist is presented with three samples, one containing the odorant and two blanks (odor-free medium), and must identify the odorous sample.

  • Data Collection: The concentration at which each panelist correctly detects the odor is recorded.

  • Data Analysis: The individual thresholds are geometrically averaged to determine the panel's group threshold. The detection threshold is the lowest concentration at which a stimulus can be distinguished from the background, while the recognition threshold is the lowest concentration at which the odor can be identified.

OdorThreshold_Workflow cluster_Preparation Preparation cluster_Presentation Presentation to Panel cluster_Analysis Data Analysis Sample This compound Sample Dilution Serial Dilution Sample->Dilution ForcedChoice 3-Alternative Forced-Choice Dilution->ForcedChoice IndividualThreshold Individual Thresholds ForcedChoice->IndividualThreshold GroupThreshold Group Threshold Calculation IndividualThreshold->GroupThreshold

Caption: Odor Threshold Determination Workflow.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the olfactory signaling pathways activated by this compound. Olfactory perception is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal cavity. This binding event triggers a downstream signaling cascade that ultimately leads to the perception of smell in the brain. Identifying the specific ORs that recognize this compound would require further research using techniques such as in vitro receptor screening assays.

OlfactorySignaling_Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Depolarization Neuron Depolarization CNG->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: General Olfactory Signaling Pathway.

Conclusion

This compound is a spirocyclic ketone with a reported "intense peppermint" odor. While this provides a primary descriptor, a full understanding of its olfactory properties requires further quantitative analysis, including the determination of its odor threshold and a detailed characterization of its odor profile using techniques like GC-O. The experimental protocols outlined in this guide provide a framework for conducting such an in-depth evaluation. Further research into the specific olfactory receptors that interact with this compound would provide valuable insights into the molecular basis of its unique scent.

References

An In-depth Technical Guide on the Stereoisomers and Chirality of Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[4.5]decan-6-one, a spirocyclic ketone, possesses a unique three-dimensional structure that is of significant interest in synthetic and medicinal chemistry. Its rigid framework and potential for stereoisomerism make it a valuable scaffold in the design of novel therapeutics and complex natural product synthesis. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its chirality, stereoisomers, and methods for their synthesis, resolution, and characterization. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this knowledge.

Introduction to Spirochirality in this compound

Spiro compounds are characterized by a single atom, the spiro-carbon, which is a common member of two rings. The chirality of many spirocycles, including this compound, arises not from a traditional chiral center with four different substituents, but from the spatial arrangement of the two rings. This is a form of axial chirality. For a spiro compound to be chiral, the two rings must be non-planar and appropriately substituted such that the molecule as a whole is not superimposable on its mirror image.

This compound, consisting of a cyclopentane (B165970) ring and a cyclohexanone (B45756) ring joined by a spiro-carbon, lacks a plane of symmetry and is therefore a chiral molecule. It exists as a pair of enantiomers, designated as (R)-spiro[4.5]decan-6-one and (S)-spiro[4.5]decan-6-one.

G cluster_0 This compound cluster_1 Enantiomers Racemic Mixture Racemic Mixture (R)-spiro[4.5]decan-6-one (R)-spiro[4.5]decan-6-one Racemic Mixture->(R)-spiro[4.5]decan-6-one Resolution (S)-spiro[4.5]decan-6-one (S)-spiro[4.5]decan-6-one Racemic Mixture->(S)-spiro[4.5]decan-6-one Resolution (R)-spiro[4.5]decan-6-one->(S)-spiro[4.5]decan-6-one Enantiomeric Relationship

Synthesis of this compound

The synthesis of this compound can be approached through various strategies, broadly categorized into the synthesis of the racemic mixture and the asymmetric synthesis of individual enantiomers.

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound involves the spiro-annulation of a cyclopentanone (B42830) derivative with a suitable C6 synthon. One classical approach is the Michael addition of a cyclopentanone enamine to an α,β-unsaturated ketone, followed by intramolecular aldol (B89426) condensation and dehydration.

Asymmetric Synthesis of Enantiomerically Enriched this compound

Achieving an enantioselective synthesis of this compound is a more sophisticated challenge. Strategies often employ chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. While specific literature on the asymmetric synthesis of unsubstituted this compound is limited, methods developed for substituted analogs can be adapted. For instance, the use of chiral organocatalysts to promote an enantioselective intramolecular Michael addition is a promising approach.

Chiral Resolution of Racemic this compound

Given a reliable synthesis of the racemic mixture, the separation of the enantiomers can be achieved through chiral resolution techniques.

Classical Resolution

Classical resolution involves the reaction of the racemic ketone with a chiral resolving agent to form a pair of diastereomers. For ketones, this can be achieved by forming diastereomeric ketals or hydrazones. These diastereomers, having different physical properties, can then be separated by conventional methods like fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers.

Chiral Chromatography

A more direct and widely used method for the separation of enantiomers is chiral chromatography. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative-scale resolution of racemic this compound. The choice of the CSP and the mobile phase is critical for achieving good separation.

G Racemic Synthesis Racemic Synthesis Chiral Resolution Chiral Resolution Racemic Synthesis->Chiral Resolution Separation of Diastereomers Separation of Diastereomers Chiral Resolution->Separation of Diastereomers Removal of Chiral Auxiliary Removal of Chiral Auxiliary Separation of Diastereomers->Removal of Chiral Auxiliary Enantiomer 1 Enantiomer 1 Removal of Chiral Auxiliary->Enantiomer 1 Enantiomer 2 Enantiomer 2 Removal of Chiral Auxiliary->Enantiomer 2

Characterization of Stereoisomers

The characterization of the stereoisomers of this compound relies on a combination of spectroscopic and chiroptical techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of this compound. While the NMR and IR spectra of the two enantiomers are identical, these techniques are crucial for verifying the successful synthesis of the racemic compound. The use of chiral shift reagents in NMR can sometimes allow for the differentiation of enantiomers.

Chiroptical Methods

Optical rotation and circular dichroism (CD) are the primary methods for distinguishing between and characterizing the enantiomers of this compound.

  • Optical Rotation: Each enantiomer will rotate the plane of polarized light to an equal but opposite extent. The specific rotation, [α], is a characteristic physical property of each enantiomer.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The enantiomers of this compound will exhibit mirror-image CD spectra, providing a definitive method for their identification and for the determination of enantiomeric purity.

Quantitative Data

PropertyRacemic this compound(R)-Spiro[4.5]decan-6-one(S)-Spiro[4.5]decan-6-one
Molecular Formula C₁₀H₁₆OC₁₀H₁₆OC₁₀H₁₆O
Molecular Weight 152.24 g/mol 152.24 g/mol 152.24 g/mol
Appearance Colorless oilColorless oilColorless oil
Boiling Point Not reportedNot reportedNot reported
Specific Rotation [α] Expected positive valueExpected negative value
¹H NMR (CDCl₃) Identical for allIdentical for allIdentical for all
¹³C NMR (CDCl₃) Identical for allIdentical for allIdentical for all
IR (neat) ~1705 cm⁻¹ (C=O)~1705 cm⁻¹ (C=O)~1705 cm⁻¹ (C=O)
CD Spectrum No signalExpected Cotton effectMirror-image Cotton effect

Experimental Protocols

The following are representative experimental protocols that can be adapted for the synthesis and characterization of the stereoisomers of this compound.

Synthesis of Racemic this compound

This protocol is a general representation of a Robinson annulation approach.

Materials:

Procedure:

  • A mixture of cyclopentanone and pyrrolidine in benzene is refluxed with a Dean-Stark trap to form the enamine.

  • After cooling, methyl vinyl ketone is added dropwise, and the mixture is stirred at room temperature.

  • The reaction is then hydrolyzed with aqueous hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over magnesium sulfate and concentrated.

  • The crude product is then treated with sodium ethoxide in ethanol and refluxed to effect intramolecular aldol condensation and dehydration.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over magnesium sulfate, and concentrated.

  • The crude this compound is purified by vacuum distillation or column chromatography.

Chiral HPLC Resolution of Racemic this compound

This is a general protocol for analytical-scale chiral HPLC.

Materials:

  • Racemic this compound

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H)

Procedure:

  • Prepare a stock solution of racemic this compound in the mobile phase.

  • Set up the HPLC system with the chiral column and equilibrate with the mobile phase (e.g., 98:2 hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min).

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm).

  • The two enantiomers should elute as separate peaks. The retention times will be characteristic of each enantiomer on the specific chiral stationary phase.

  • For preparative separation, the conditions can be scaled up with a larger column and higher sample loading.

G Synthesized Sample Synthesized Sample NMR_IR NMR & IR Spectroscopy Synthesized Sample->NMR_IR Chiral_HPLC Chiral HPLC Synthesized Sample->Chiral_HPLC Structure_Confirmation Structure_Confirmation NMR_IR->Structure_Confirmation Polarimetry Polarimetry Chiral_HPLC->Polarimetry CD_Spectroscopy CD Spectroscopy Chiral_HPLC->CD_Spectroscopy Enantiomeric_Purity Enantiomeric_Purity Chiral_HPLC->Enantiomeric_Purity Specific_Rotation Specific_Rotation Polarimetry->Specific_Rotation Absolute_Configuration Absolute_Configuration CD_Spectroscopy->Absolute_Configuration

Conclusion

This compound is a chiral molecule with two enantiomeric forms. While the racemic mixture can be synthesized through established methods, the preparation and separation of the individual enantiomers require specialized techniques in asymmetric synthesis or chiral resolution. The characterization of these stereoisomers relies on a combination of standard spectroscopic methods and chiroptical techniques. This guide provides a foundational understanding and practical protocols for researchers working with this important spirocyclic scaffold, enabling further exploration of its potential in various fields of chemistry and drug discovery.

References

Methodological & Application

Application Note: Stereoselective Synthesis of Spiro[4.5]decan-6-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[4.5]decane skeletons are significant structural motifs found in a variety of biologically active natural products, including several sesquiterpenoids.[1] The inherent three-dimensionality and conformational rigidity of these spirocyclic systems make them attractive scaffolds in medicinal chemistry and drug discovery. The stereoselective synthesis of spiro[4.5]decan-6-one derivatives, in particular, presents a formidable challenge due to the formation of a sterically hindered spiro-fused quaternary stereocenter.[1] Consequently, the development of robust and efficient stereoselective methodologies for accessing these complex structures is of paramount importance.

Recent advancements have focused on catalytic asymmetric methods to control the stereochemical outcome.[1][2] This application note details a highly diastereoselective synthesis of 2-amino-spiro[4.5]decan-6-one derivatives utilizing a synergistic approach of photocatalysis and organocatalysis.[3][4][5][6] This method offers several advantages, including mild reaction conditions, high atom economy, and the absence of metal catalysts, aligning with the principles of green chemistry.[3][4][5][6]

Signaling Pathway and Logical Relationships

The diagram below illustrates the general workflow for the diastereoselective synthesis of 2-amino-spiro[4.5]decan-6-ones via a cooperative photocatalytic and organocatalytic [3+2] cycloaddition.

G cluster_reactants Starting Materials cluster_catalysis Catalytic System cluster_process Reaction Process cluster_product Product A 2-Methylene-1,2,3,4- tetrahydronaphthalen-1-one E [3+2] Cycloaddition A->E B N-Cyclopropylaniline B->E C BINOL-derived Phosphoric Acid Catalyst C->E D Blue Light (450-455 nm) (Photocatalyst-free) D->E F Diastereoselective 2-Amino-spiro[4.5]decan-6-one E->F

Caption: General workflow for the synthesis of this compound derivatives.

Quantitative Data Summary

The following table summarizes the results for the diastereoselective synthesis of various 2-amino-spiro[4.5]decan-6-one derivatives. The reaction demonstrates good yields and excellent diastereoselectivity across a range of substrates.

EntrySubstituent on NaphthalenoneSubstituent on AnilineYield (%)[3]Diastereomeric Ratio (d.r.)[3]
1HH8899:1
26-OCH₃H61>95:5
37-CH₃H32>95:5
4Hp-F8599:1
5Hm-F8299:1

Experimental Protocols

General Procedure for the Diastereoselective Synthesis of 2-Amino-spiro[4.5]decan-6-one Derivatives: [3]

This protocol is based on the [3+2] cycloaddition reaction between 2-methylene-1,2,3,4-tetrahydronaphthalen-1-ones and N-cyclopropylanilines.[3]

Materials:

  • 2-Methylene-1,2,3,4-tetrahydronaphthalen-1-one (1.0 equiv)

  • N-Cyclopropylaniline (2.0 equiv)

  • rac-BINOL-derived phosphoric acid catalyst (10 mol%)

  • Solvent (e.g., CH₂Cl₂)

  • Quartz tube

  • Magnetic stir bar

  • Blue LED light source (450–455 nm)

Procedure:

  • A quartz tube is charged with 2-methylene-1,2,3,4-tetrahydronaphthalen-1-one (0.025 mmol, 1.0 equiv), N-cyclopropylaniline (0.05 mmol, 2.0 equiv), and the BINOL-derived phosphoric acid catalyst (10 mol%).

  • The appropriate solvent is added, and a magnetic stir bar is placed in the tube.

  • The tube is sealed and the reaction mixture is stirred under irradiation with blue light (450–455 nm) at a specified temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-spiro[4.5]decan-6-one derivative.

Characterization:

The structure and stereochemistry of the products are confirmed by nuclear magnetic resonance (NMR) spectroscopy and, where possible, by X-ray crystallography.[3] The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

Alternative Synthetic Strategies

While the featured protocol highlights a modern and efficient approach, other methods for the synthesis of spiro[4.5]decan-6-ones have been reported. These include:

  • Intramolecular Schmidt Reaction: This method has been utilized for the synthesis of 2-amino-spiro[4.5]decan-6-ones from ketones and alkyl azides.[3]

  • Palladium-Catalyzed Asymmetric Synthesis: Takayuki Doi's research group reported the asymmetric synthesis of spiro[4.5]-1-one compounds catalyzed by palladium.[3]

  • Brønsted Acid-Catalyzed Diels-Alder Reaction: This strategy has been employed for the enantioselective construction of spirocarbocyclic scaffolds through the reaction of exo-enones with various dienes.[1]

These alternative methods provide a broader toolbox for chemists to access diverse spiro[4.5]decane derivatives. The choice of method will depend on the desired substitution pattern, stereochemistry, and available starting materials.

References

Application Notes and Protocols for Photocatalytic [3+2] Cycloaddition in the Synthesis of 2-Amino-spiro[4.5]decan-6-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the diastereoselective synthesis of 2-amino-spiro[4.5]decan-6-ones via a synergistic photocatalytic and organocatalytic [3+2] cycloaddition. This method offers a green, efficient, and highly selective route to valuable spirocyclic scaffolds relevant to drug discovery and development.

Introduction

Spiro[4.5]decane moieties are significant structural motifs found in numerous natural products and pharmacologically active compounds. The development of efficient and stereoselective methods for their synthesis is of great interest to the pharmaceutical industry. Traditional methods often rely on harsh conditions or metal catalysts.[1][2] A recently developed approach utilizes the synergistic action of photocatalysis and organocatalysis to achieve a [3+2] cycloaddition of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines.[1][2] This method is notable for its mild, metal-free reaction conditions, high atom economy, and excellent diastereoselectivity, providing a valuable tool for the synthesis of diverse 2-amino-spiro[4.5]decan-6-ones.[1][2]

Reaction Principle and Mechanism

The reaction proceeds via a proposed photocatalytic cycle initiated by the formation of a hydrogen-bonded complex between the N-cyclopropylaniline and a chiral phosphoric acid catalyst. Upon photoirradiation, this complex undergoes a single-electron transfer (SET) to generate a radical cation intermediate. Subsequent ring-opening of the cyclopropylamine (B47189) radical cation forms a 1,3-radical cation, which then engages in a [3+2] cycloaddition with the 2-methylene-tetrahydronaphtalene-1-one. The chiral phosphoric acid is believed to control the stereoselectivity of the reaction.

Reaction_Mechanism Start 2-Methylene- tetrahydronaphtalene-1-one (1a) + N-Cyclopropylaniline (2a) + Chiral Phosphoric Acid (CPA) Complex H-bonded Complex [2a + CPA] Start->Complex Formation of H-bond Radical_Cation Radical Cation Intermediate A Complex->Radical_Cation Single Electron Transfer (SET) Photo Visible Light (Blue LEDs) Photo->Complex Radical_Intermediate_B 1,3-Radical Cation Intermediate B Radical_Cation->Radical_Intermediate_B Ring_Opening Ring Opening Cycloadduct_Radical Cycloadduct Radical Intermediate Radical_Intermediate_B->Cycloadduct_Radical Cycloaddition [3+2] Cycloaddition with 1a Product 2-Amino-spiro[4.5]decan-6-one (3a) Cycloadduct_Radical->Product Final_Steps SET / Protonation Catalyst_Regen CPA Regeneration Product->Catalyst_Regen Catalyst_Regen->Start

Caption: Proposed reaction mechanism for the photocatalytic [3+2] cycloaddition.

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica (B1680970) gel plates can be used to monitor the progress of the reaction. Column chromatography on silica gel is recommended for the purification of the final products.

General Procedure for the Synthesis of 2-Amino-spiro[4.5]decan-6-ones (3a-3p)

To a dried Schlenk tube equipped with a magnetic stir bar, add 2-methylene-tetrahydronaphtalene-1-one (1a) (0.025 mmol, 1.0 equiv.), the corresponding N-cyclopropylaniline (2) (0.05 mmol, 2.0 equiv.), and a BINOL-derived phosphoric acid catalyst (4c) (10 mol%). Anhydrous dichloromethane (B109758) (DCM, 0.01 M) is then added. The reaction mixture is stirred under a nitrogen atmosphere at room temperature and irradiated with blue LEDs (450–455 nm) for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-amino-spiro[4.5]decan-6-one product.

Experimental_Workflow Start Start Reagents Combine Reactants: - 2-Methylene-tetrahydronaphtalene-1-one (1a) - N-Cyclopropylaniline (2) - Phosphoric Acid Catalyst (4c) in Anhydrous DCM Start->Reagents Inert Establish Inert Atmosphere (Nitrogen) Reagents->Inert Irradiation Irradiate with Blue LEDs (450-455 nm) at Room Temperature for 24h Inert->Irradiation Monitoring Monitor Reaction Progress (TLC) Irradiation->Monitoring Monitoring->Irradiation Incomplete Workup Solvent Removal (Reduced Pressure) Monitoring->Workup Reaction Complete Purification Purification by Column Chromatography (Silica Gel) Workup->Purification Product Isolated Product (2-Amino-spiro[4.5]decan-6-one) Purification->Product End End Product->End

Caption: General experimental workflow for the synthesis.

Data Presentation

Optimization of Reaction Conditions

The reaction conditions were optimized by screening various solvents, catalysts, and reaction times. Dichloromethane (DCM) was identified as the optimal solvent. A BINOL-derived phosphoric acid was found to be the most effective catalyst. The optimal reaction time was determined to be 24 hours.

EntrySolventCatalyst (mol%)Time (h)Yield (%)d.r.
1Toluenerac-CPA (10)242575:25
2THFrac-CPA (10)243078:22
3CH3CNrac-CPA (10)242876:24
4DCMrac-CPA (10)243680:20
5DCM4c (10)2488 99:1
6DCM4c (5)247598:2
7DCM4c (10)126599:1
8DCM4c (10)368799:1

Reaction conditions: 2-Methylene-1,2,3,4-tetrahydronaphtalen-1-one (1a) (0.025 mmol), N-cyclopropylaniline (2a) (0.05 mmol), catalyst in solvent (0.01 M) under N2 at room temperature with blue LED irradiation.

Substrate Scope

The optimized reaction conditions were applied to a range of substituted N-cyclopropylanilines and 2-methylene-cycloalkanones to explore the substrate scope of the reaction.

ProductYield (%)d.r.
3aHH8899:1
3b4-FH8599:1
3c4-ClH8298:2
3d4-BrH8098:2
3e4-MeH8699:1
3f4-OMeH8397:3
3g3-FH8199:1
3hH5-Me7595:5
3iH6-Me7896:4
3jHThiophene47>99:1
3kHn=1 (spiro[4.4])7294:6
3lHn=3 (spiro[4.6])6892:8

Reaction conditions: 2-methylene-cycloalkanone (1) (0.025 mmol, 1.0 equiv.), N-cyclopropylaniline (2) (0.05 mmol, 2.0 equiv.), 4c (10 mol%) in DCM (0.01 M) under N2 at room temperature with blue LED irradiation for 24 h.

Applications in Drug Development

The synthesized 2-amino-spiro[4.5]decan-6-one derivatives represent a class of compounds with high potential for drug discovery. The spirocyclic core provides a three-dimensional architecture that is often associated with improved pharmacological properties. The amino functionality allows for further derivatization to explore structure-activity relationships (SAR) and to develop novel drug candidates. This synthetic protocol provides a robust and versatile platform for the generation of libraries of these compounds for high-throughput screening and lead optimization in various therapeutic areas.

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable, and robust two-step synthesis protocol for 6-Azaspiro[4.5]decan-7-one, a crucial intermediate for a variety of pharmacologically active compounds. The synthesis is designed to be efficient for preclinical studies where gram to kilogram quantities of high-purity material are often required.[1]

Introduction

Spirocyclic lactams, such as 6-Azaspiro[4.5]decan-7-one, are of significant interest in medicinal chemistry. Their rigid three-dimensional structures can lead to improved binding affinity and selectivity for biological targets.[1] 6-Azaspiro[4.5]decan-7-one serves as a valuable molecular scaffold for the development of novel therapeutics.[1] The synthetic route described here utilizes a classic Beckmann rearrangement, a reliable and well-understood method for synthesizing lactams from cyclic ketones.[1] This protocol is designed for scalability, ensuring that the production of this key intermediate can meet the demands of preclinical and further drug development.[1]

Overall Reaction Scheme

Reaction_Scheme SpiroDecanone Spiro[4.5]decan-6-one Oxime This compound oxime SpiroDecanone->Oxime Hydroxylamine (B1172632) hydrochloride, Sodium acetate (B1210297), Ethanol (B145695)/Water AzaspiroDecanone 6-Azaspiro[4.5]decan-7-one Oxime->AzaspiroDecanone Polyphosphoric acid, Heat

Caption: Overall synthetic pathway for 6-Azaspiro[4.5]decan-7-one.

Experimental Protocols

The scale-up synthesis of 6-Azaspiro[4.5]decan-7-one is a two-step process starting from the commercially available this compound.[1]

Step 1: Oximation of this compound

This initial step involves the conversion of the ketone to an oxime.

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Ethanol

    • Water

  • Procedure:

    • In a suitable reaction vessel, dissolve this compound in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol by rotary evaporation.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude this compound oxime.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Beckmann Rearrangement to 6-Azaspiro[4.5]decan-7-one

The second step is the acid-catalyzed rearrangement of the oxime to the desired spiro-lactam.

  • Materials:

    • This compound oxime

    • Polyphosphoric acid (PPA)

    • Ice water

    • Sodium bicarbonate solution

    • Dichloromethane

  • Procedure:

    • Carefully add the this compound oxime to polyphosphoric acid in a reaction vessel equipped with a mechanical stirrer and a thermometer.

    • Heat the mixture with stirring, carefully controlling the temperature. The reaction is exothermic.

    • Monitor the reaction by TLC or HPLC until all the oxime has been consumed.

    • Allow the reaction mixture to cool slightly before carefully pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product from the aqueous mixture with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to yield the crude 6-Azaspiro[4.5]decan-7-one.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final product with high purity.

Data Presentation

The following table summarizes the quantitative data for the scale-up synthesis of 6-Azaspiro[4.5]decan-7-one.

ParameterStep 1: OximationStep 2: Beckmann Rearrangement
Starting Material This compoundThis compound oxime
Reagents Hydroxylamine hydrochloride, Sodium acetatePolyphosphoric acid
Solvent Ethanol/WaterNone
Reaction Temperature RefluxControlled heating (exothermic)
Reaction Time 2-4 hours (monitor by TLC/HPLC)1-3 hours (monitor by TLC/HPLC)
Product This compound oxime6-Azaspiro[4.5]decan-7-one
Typical Yield >90%70-85%
Purification Method Recrystallization or Column ChromatographyColumn Chromatography or Recrystallization
Final Purity >95%>98%

Visualizations

Experimental_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Beckmann Rearrangement Start1 Dissolve this compound in Ethanol/Water AddReagents1 Add Hydroxylamine HCl and Sodium Acetate Start1->AddReagents1 Reflux1 Heat to Reflux AddReagents1->Reflux1 Monitor1 Monitor Reaction (TLC/HPLC) Reflux1->Monitor1 Cool1 Cool to Room Temperature Monitor1->Cool1 Evaporate1 Remove Ethanol Cool1->Evaporate1 Extract1 Extract with Ethyl Acetate Evaporate1->Extract1 WashDry1 Wash with Brine and Dry Extract1->WashDry1 Concentrate1 Concentrate to yield Crude Oxime WashDry1->Concentrate1 Purify1 Purify (Recrystallization/Chromatography) Concentrate1->Purify1 Start2 Add Oxime to Polyphosphoric Acid Purify1->Start2 Proceed with Purified Oxime Heat2 Heat Mixture (Controlled) Start2->Heat2 Monitor2 Monitor Reaction (TLC/HPLC) Heat2->Monitor2 CoolPour Cool and Pour onto Ice Monitor2->CoolPour Neutralize Neutralize with NaHCO3 CoolPour->Neutralize Extract2 Extract with Dichloromethane Neutralize->Extract2 WashDry2 Wash with Brine and Dry Extract2->WashDry2 Concentrate2 Concentrate to yield Crude Lactam WashDry2->Concentrate2 Purify2 Purify (Chromatography/Recrystallization) Concentrate2->Purify2 FinalProduct Final Product: 6-Azaspiro[4.5]decan-7-one Purify2->FinalProduct

Caption: Experimental workflow for the scale-up synthesis.

Safety and Handling Precautions

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • Hydroxylamine hydrochloride: Can be corrosive and an irritant. Avoid inhalation and contact with skin and eyes.

  • Polyphosphoric acid (PPA): Highly corrosive and will cause severe burns upon contact. Handle with extreme care. The reaction with the oxime is exothermic and should be carefully controlled to prevent run-away reactions. Quenching PPA with water is also highly exothermic and should be done slowly and with efficient cooling.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle only in a fume hood.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

Application Notes and Protocols: Spiro[4.5]decan-6-one as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiro[4.5]decan-6-one is a key structural motif and a valuable building block in medicinal chemistry. Its rigid, three-dimensional spirocyclic framework offers a unique scaffold for the synthesis of diverse and complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of pharmaceutical intermediates, with a focus on Prolyl Hydroxylase Domain (PHD) inhibitors and 2-amino-spiro[4.5]decane-6-one derivatives.

Application 1: Synthesis of Prolyl Hydroxylase Domain (PHD) Inhibitors

Spiro[4.5]decanone-containing compounds have emerged as potent inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes.[1][2] PHDs are key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway, which plays a crucial role in the cellular response to low oxygen levels. By inhibiting PHDs, the HIF-α subunit is stabilized, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This makes PHD inhibitors promising therapeutic agents for the treatment of anemia and ischemic diseases.

Signaling Pathway: Hypoxia-Inducible Factor (HIF) Pathway

The following diagram illustrates the HIF signaling pathway and the role of PHD enzymes. Under normoxic (normal oxygen) conditions, PHDs hydroxylate HIF-α, leading to its ubiquitination and proteasomal degradation. Under hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of target genes.

HIF_Signaling_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) / PHD Inhibition HIF-1α_p HIF-1α Hydroxylated_HIF-1α Hydroxylated HIF-1α HIF-1α_p->Hydroxylated_HIF-1α Hydroxylation PHDs PHDs PHDs->Hydroxylated_HIF-1α O2 O2 O2->PHDs 2-OG 2-Oxoglutarate 2-OG->PHDs Fe(II) Fe(II) Fe(II)->PHDs Ubiquitination Ubiquitination Hydroxylated_HIF-1α->Ubiquitination VHL VHL VHL->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation HIF-1α_s HIF-1α (stabilized) HIF_Complex HIF-1 Complex HIF-1α_s->HIF_Complex HIF-1β HIF-1β (ARNT) HIF-1β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes PHD_Inhibitor PHD Inhibitor (Spiro[4.5]decanone-based) PHDs_h PHDs PHD_Inhibitor->PHDs_h Inhibition

Caption: HIF Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.

Experimental Protocol: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione PHD Inhibitors

This protocol describes a general method for the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which are potent PHD inhibitors.[1] The synthesis starts from a this compound precursor.

Bucherer_Bergs Start This compound Derivative Reaction Reaction at 60°C Start->Reaction Reagents KCN, (NH4)2CO3 EtOH:H2O (1:1) Reagents->Reaction Product 1,3,8-Triazaspiro[4.5]decane-2,4-dione Reaction->Product

Caption: Workflow for the Bucherer-Bergs reaction.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative in a 1:1 mixture of ethanol and water.

  • Add potassium cyanide and ammonium carbonate to the solution.

  • Heat the reaction mixture at 60°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Further functionalization of the spirohydantoin core can be achieved through N-arylation or N-alkylation reactions to introduce various substituents, which are crucial for potent PHD inhibition.

Materials:

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione intermediate

  • Aryl halide or alkyl halide (e.g., 4-iodobiphenyl, 2-iodopyrimidine)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Ligand (e.g., N,N'-dimethylethylenediamine, TMHD)

  • Solvent (e.g., DMF:CH₃CN 1:1)

Procedure:

  • To a solution of the spirohydantoin intermediate in a suitable solvent, add the aryl or alkyl halide, CuI, a base (K₂CO₃ or Cs₂CO₃), and a ligand.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final PHD inhibitor.

Quantitative Data: In Vitro Potency of Spiro[4.5]decanone-based PHD Inhibitors

The following table summarizes the in vitro inhibitory activity (IC₅₀) of exemplary spiro[4.5]decanone-based compounds against PHD2.

Compound IDStructurePHD2 IC₅₀ (nM)Reference
1 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivative3[3]
2 Aminoquinazolinone derivative50[3]
3 Azabenzimidazole scaffold3[3]

Application 2: Synthesis of 2-Amino-spiro[4.5]decane-6-ones

2-Amino-spiro[4.5]decane-6-ones are important pharmaceutical intermediates. A highly diastereoselective synthesis can be achieved through a [3+2] cycloaddition reaction.[4]

Experimental Protocol: Diastereoselective [3+2] Cycloaddition

This protocol outlines the synthesis of 2-amino-spiro[4.5]decane-6-ones via a synergistic photocatalysis and organocatalysis approach.[4][5]

Cycloaddition_Workflow Reactants 2-Methylene-tetrahydronaphthalen-1-one + N-Cyclopropylaniline Reaction [3+2] Cycloaddition Reactants->Reaction Catalysts Phosphoric Acid Catalyst (e.g., rac-CPAs) Catalysts->Reaction Conditions DCM, -20°C to 25°C Conditions->Reaction Product 2-Amino-spiro[4.5]decane-6-one Reaction->Product

Caption: Workflow for [3+2] Cycloaddition.

Materials:

  • 2-Methylene-1,2,3,4-tetrahydronaphthalen-1-one

  • N-cyclopropylaniline

  • Phosphoric acid catalyst (e.g., racemic chiral phosphoric acids)

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel, dissolve 2-methylene-1,2,3,4-tetrahydronaphthalen-1-one and N-cyclopropylaniline in dichloromethane.

  • Add the phosphoric acid catalyst to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., -20°C).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data: Optimization of [3+2] Cycloaddition Reaction

The following table summarizes the optimization of reaction conditions for the synthesis of a 2-amino-spiro[4.5]decane-6-one derivative.

EntryCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
1Phosphoric Acid 4aToluene-202575:25[5]
2Phosphoric Acid 4aTHF-202878:22[5]
3Phosphoric Acid 4aCH₃CN-203179:21[5]
4Phosphoric Acid 4aDCM-203680:20[5]
5rac-CPAsDCM258896:4[4]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in the development of potent PHD inhibitors and the diastereoselective synthesis of complex amino-spiro compounds. The unique conformational constraints imposed by the spirocyclic system provide a powerful tool for medicinal chemists to design novel drug candidates with improved potency and selectivity.

References

Application of Spiro[4.5]decan-6-one Core Structures in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The spiro[4.5]decane ring system, a unique structural motif characterized by a spiro-fused cyclopentane (B165970) and cyclohexane (B81311) ring, serves as a crucial scaffold in the development of modern agrochemicals. While Spiro[4.5]decan-6-one itself is a key building block, its core structure is prominently featured in a class of highly effective insecticides and acaricides known as tetronic and tetramic acid derivatives. These compounds interfere with lipid biosynthesis in target pests, a mode of action that has proven effective against a range of economically important agricultural pests, including mites, whiteflies, and aphids. This document provides detailed application notes and experimental protocols for the synthesis and understanding of agrochemicals derived from the spiro[4.5]decane core.

Key Agrochemicals Featuring the Spiro[4.5]decane Core

Several commercially successful agrochemicals are based on a spirocyclic keto-enol system, which can be conceptually derived from the spiro[4.5]decane framework. The primary mode of action for these compounds is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. This disruption of lipid metabolism leads to the eventual death of the target pest.

The most notable examples include:

  • Spiromesifen (B166731): A tetronic acid derivative effective against mites and whiteflies.

  • Spirodiclofen (B1663620): Another tetronic acid derivative primarily used as an acaricide.

  • Spirotetramat: A tetramic acid derivative known for its systemic activity against a broad range of sucking insects.

Data Presentation: Biological Activity

The following tables summarize the biological efficacy of these key agrochemicals against various agricultural pests, with data presented as LC50 (median lethal concentration) values.

Table 1: Acaricidal and Insecticidal Activity of Spiromesifen

Pest SpeciesCommon NameLC50 (mg/L)Reference
Tetranychus urticaeTwo-spotted spider mite133.4[1]
Mythimna separataOriental armywormBetter than spiromesifen[2]
Aphis fabaeBean aphid1.09 (for derivative 5s)[2]

Table 2: Acaricidal Activity of Spirodiclofen

Pest SpeciesDevelopmental StageLC50 (mg/L)Reference
Tetranychus urticaeLarvae0.10[3]
Tetranychus urticaeProtonymphs0.17[3]
Tetranychus urticaeDeutonymphs0.15[3]
Tetranychus urticaeHatched Larvae (from treated eggs)0.62[3]

Table 3: Insecticidal Activity of Spirotetramat

Pest SpeciesCommon NameLC50 (mg/L)NoteReference
Aphis fabaeBean aphid0.42 (for derivative 5f)Analogue showed improved activity
Aphis fabaeBean aphid0.28 (for derivative 5h)Analogue showed improved activity
Spodoptera littoralisCotton leafworm42.2 (ppm)[4]

Experimental Protocols

The synthesis of these spirocyclic agrochemicals involves multi-step chemical reactions. Below are generalized experimental protocols for the key transformations.

Protocol 1: Synthesis of Spiromesifen Intermediate (3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol)

This protocol outlines the synthesis of the core spirocyclic tetronic acid intermediate of Spiromesifen.

Reaction Scheme:

G Synthesis of Spiromesifen Intermediate A Hydroxycyclopentane carboxylic acid ethyl ester C 3-(2,4,6-trimethylphenyl)-2-oxo-1- oxaspiro[4.4]non-3-en-4-ol A->C 1. Esterification (Dehydrating agent) 2. Cyclization B 2,4,6-trimethylphenyl acetic acid B->C

Synthesis of the core intermediate of Spiromesifen.

Materials:

  • Hydroxycyclopentane carboxylic acid ethyl ester

  • 2,4,6-trimethylphenyl acetic acid

  • Dehydrating agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • Esterification:

    • Dissolve hydroxycyclopentane carboxylic acid ethyl ester and 2,4,6-trimethylphenyl acetic acid in an anhydrous solvent such as dichloromethane.

    • Add the dehydrating agent portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Filter the reaction mixture to remove the byproduct (e.g., dicyclohexylurea).

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663).

    • Concentrate the solution under reduced pressure to obtain the crude ester.

  • Cyclization:

    • Dissolve the crude ester in an anhydrous solvent like toluene.

    • Add a strong base, such as potassium tert-butoxide, at room temperature.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the residue by column chromatography or recrystallization to yield the desired intermediate.[5]

Protocol 2: Acylation of the Spiromesifen Intermediate to form Spiromesifen

This protocol describes the final step in the synthesis of Spiromesifen.

Reaction Scheme:

G Final Acylation Step in Spiromesifen Synthesis A 3-(2,4,6-trimethylphenyl)-2-oxo-1- oxaspiro[4.4]non-3-en-4-ol C Spiromesifen A->C Acylation (Triethylamine, Toluene) B 3,3-Dimethylbutyryl chloride B->C

Final step in the synthesis of Spiromesifen.

Materials:

  • 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol

  • 3,3-Dimethylbutyryl chloride

  • Triethylamine (B128534)

  • Toluene

  • Saturated sodium carbonate solution

Procedure:

  • Dissolve 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol in toluene.

  • Add 3,3-dimethylbutyryl chloride to the solution.

  • Cool the mixture to 0-10°C and add triethylamine dropwise. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, warm the reaction mixture to 25-30°C and continue stirring for 3 hours.

  • Upon completion of the reaction, cool the mixture and filter to remove the triethylamine hydrochloride.

  • Wash the filtrate with a saturated sodium carbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Recrystallize the resulting solid from ethanol (B145695) to obtain pure Spiromesifen as a white powdery solid.[5]

Protocol 3: Synthesis of Spirodiclofen

This protocol outlines a synthetic route to Spirodiclofen.

Reaction Scheme:

G Multi-step Synthesis of Spirodiclofen A 1-Cyanocyclohexanol C 2,4-Dichlorophenylacetic acid-1-cyanocyclohexyl ester A->C Acylation B 2,4-Dichlorophenylacetyl chloride B->C D 1-[2-(2,4-Dichlorophenyl)-acetoxy]-methyl cyclohexanecarboxylate C->D Esterification (H2SO4, Methanol) E 3-(2,4-Dichlorophenyl)-2-oxo-1- oxaspiro[4.5]-dec-3-en-4-ol D->E Cyclization (Base) G Spirodiclofen E->G Acylation F 2,2-Dimethylbutyryl chloride F->G

Synthetic pathway for Spirodiclofen.

Materials:

  • 1-Cyanocyclohexanol

  • 2,4-Dichlorophenylacetyl chloride

  • 2,2-Dimethylbutyryl chloride

  • Sulfuric acid

  • Methanol (B129727)

  • Base (e.g., sodium methoxide)

  • Organic solvents (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Step 1: Acylation of 1-Cyanocyclohexanol. React 1-cyanocyclohexanol with 2,4-dichlorophenylacetyl chloride in the presence of a suitable base and solvent to form 2,4-dichlorophenylacetic acid-1-cyanocyclohexyl ester.[6]

  • Step 2: Esterification. Treat the product from Step 1 with a mixture of sulfuric acid and methanol and heat under reflux for 12-24 hours to yield 1-[2-(2,4-dichloro-phenyl)-acetoxy]-methyl cyclohexanecarboxylate.[6]

  • Step 3: Cyclization. The ester from Step 2 undergoes an intramolecular cyclization reaction in the presence of a base (e.g., sodium methoxide) to form the spirocyclic enol: 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]-dec-3-en-4-ol.[6]

  • Step 4: Final Acylation. The enol intermediate is then acylated with 2,2-dimethylbutyryl chloride in the presence of a base like triethylamine in an aprotic solvent to yield the final product, Spirodiclofen.[6][7]

Protocol 4: Synthesis of Spirotetramat Key Intermediate (cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione)

This protocol describes the synthesis of a key building block for Spirotetramat.

Reaction Scheme:

G Synthesis of Spirotetramat Intermediate A 4-Methoxycyclohexan-1-one B cis-8-Methoxy-1,3-diazaspiro[4.5] decane-2,4-dione A->B Bucherer-Bergs Reaction

Synthesis of a key intermediate for Spirotetramat.

Materials:

  • 4-Methoxycyclohexan-1-one

  • Potassium cyanide (KCN)

  • Ammonium (B1175870) carbonate ((NH4)2CO3)

  • Ethanol/Water mixture

Procedure (Bucherer-Bergs Reaction):

  • In a suitable reaction vessel, combine 4-methoxycyclohexan-1-one, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Heat the reaction mixture, typically in a sealed vessel, to a temperature of 60-100°C for several hours.

  • After cooling, the product often precipitates from the reaction mixture.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

This intermediate can then be further elaborated through a multi-step sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to yield Spirotetramat.

Conclusion

The spiro[4.5]decane core is a privileged scaffold in modern agrochemical research, leading to the development of potent insecticides and acaricides with a unique mode of action. The synthetic routes to these compounds, while multi-stepped, are well-established and offer opportunities for the generation of diverse analogs for further structure-activity relationship studies. The provided protocols serve as a foundational guide for researchers in the field of agrochemical synthesis.

References

Application Notes and Protocols for the Total Synthesis of Sesquiterpenes Utilizing a Spiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of selected sesquiterpenes that feature a spiro[4.5]decane scaffold. The syntheses of (-)-Gleenol, (±)-Acorone, and (±)-β-Vetivone are highlighted, offering insights into various synthetic strategies for constructing this common structural motif found in numerous natural products.

Introduction

Sesquiterpenes are a diverse class of natural products built from three isoprene (B109036) units, exhibiting a wide range of biological activities. A significant subset of these compounds possesses a spiro[4.5]decane carbocyclic core, which presents a unique synthetic challenge in controlling the stereochemistry of the spirocyclic center. The methodologies outlined below provide robust and instructive examples of how this challenge has been addressed, serving as a valuable resource for chemists engaged in natural product synthesis and medicinal chemistry.

Total Synthesis of (-)-Gleenol

The total synthesis of the spirocyclic sesquiterpene (-)-Gleenol was achieved by Oesterreich and Spitzner in a concise five-step sequence starting from the readily available chiral pool member, (-)-menthone (B42992). A key feature of this synthesis is the construction of the spiro[4.5]decane ring system via an olefin metathesis reaction.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for (-)-Gleenol reveals a strategy centered on the formation of the spirocyclic core from a di-olefin precursor through a ring-closing metathesis (RCM) reaction. This di-olefin can be traced back to a trioxo compound, which is assembled via a Michael addition between formyl menthone and methyl vinyl ketone.

retrosynthesis_gleenol Gleenol (-)-Gleenol Diol Diol Intermediate Gleenol->Diol Reduction Spiro_Ketone Spiro[4.5]decanone Diol->Spiro_Ketone Wittig Di_Olefin Di-olefin Precursor Spiro_Ketone->Di_Olefin RCM Trioxo Trioxo Compound Di_Olefin->Trioxo Wittig Formyl_Menthone Formyl Menthone Trioxo->Formyl_Menthone Michael Addition MVK Methyl Vinyl Ketone Trioxo->MVK Menthone (-)-Menthone Formyl_Menthone->Menthone Formylation

Caption: Retrosynthesis of (-)-Gleenol.

Quantitative Data for the Synthesis of (-)-Gleenol
StepTransformationStarting MaterialProductReagents and ConditionsYield (%)
1Formylation(-)-MenthoneFormyl MenthoneMethyl formate (B1220265), NaH, Benzene (B151609), rt68
2Michael AdditionFormyl MenthoneTrioxo CompoundMethyl vinyl ketone, Triethylamine (B128534), rt87
3Wittig OlefinationTrioxo CompoundDi-olefinPh3PCH3Br, K-tert-butoxide, Toluene, 100 °C then rt60
4Ring-Closing MetathesisDi-olefinSpiro[4.5]decanoneGrubb's Catalyst (1st gen.), CH2Cl2, reflux75
5ReductionSpiro[4.5]decanone(-)-GleenolLiAlH4, Diethyl ether, 0 °C to rt95
Experimental Protocols for Key Steps

Step 1: Synthesis of Formyl Menthone

To a suspension of sodium hydride (5.0 g, 0.21 mol) in dry benzene (100 mL) under an argon atmosphere, a solution of (-)-menthone (16.0 g, 0.104 mol) and methyl formate (12.5 g, 0.21 mol) in dry benzene (50 mL) is added dropwise at room temperature. The mixture is stirred for 12 hours. The reaction is then quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by distillation (122.5 °C, 14 Torr) to afford formyl menthone as a colorless oil (12.7 g, 68% yield).

Step 2: Synthesis of the Trioxo Compound (Michael Addition)

A solution of formyl menthone (12.0 g, 66 mmol), methyl vinyl ketone (6.9 g, 99 mmol), and triethylamine (1.0 g, 10 mmol) in methanol (B129727) (100 mL) is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether (150 mL). The organic solution is washed with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by distillation (140 °C, 0.03 Torr) to yield the trioxo compound as a mixture of epimers (14.5 g, 87% yield).

Step 4: Ring-Closing Metathesis

To a solution of the di-olefin (2.0 g, 8.0 mmol) in dry dichloromethane (B109758) (160 mL) under an argon atmosphere, Grubbs' catalyst (1st generation, 0.33 g, 0.4 mmol) is added. The reaction mixture is heated to reflux for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/diethyl ether, 9:1) to give the spiro[4.5]decanone as a colorless oil (1.32 g, 75% yield).

Total Synthesis of (±)-Acorone and (±)-Isoacorone

The total synthesis of the acorane sesquiterpenes, (±)-acorone and (±)-isoacorone, has been accomplished through various strategies. A notable approach involves an intramolecular aldol (B89426) condensation to construct the spiro[4.5]decane core.

Synthetic Strategy Overview

A common strategy for the synthesis of the acorone (B159258) skeleton involves the construction of a suitable diketo-aldehyde or a related precursor that can undergo an intramolecular cyclization to form the spirocyclic system. The relative stereochemistry of the substituents on the cyclopentane (B165970) ring is a key challenge that needs to be addressed during the synthesis.

logical_relationship_acorone cluster_start Key Precursor cluster_cyclization Spirocyclization cluster_product Target Molecules Start 1,4-Diketone Precursor Cyclization Intramolecular Aldol Condensation Start->Cyclization Base or Acid Catalysis Acorone (±)-Acorone & (±)-Isoacorone Cyclization->Acorone Stereoselective Elaboration

Caption: Key logical relationship in Acorone synthesis.

Quantitative Data for a Representative Synthesis of (±)-Acorone
StepTransformationStarting MaterialProductReagents and ConditionsYield (%)
1Robinson Annulation2-Methylcyclohexane-1,3-dioneWieland-Miescher Ketone AnalogEthyl vinyl ketone, Pyrrolidine, Benzene, reflux75
2Oxidative CleavageWieland-Miescher Ketone AnalogDiketo-acidO3, CH2Cl2/MeOH; then H2O2, NaOH60 (two steps)
3EsterificationDiketo-acidDiketo-esterCH2N2, Diethyl ether95
4Intramolecular Aldol CondensationDiketo-esterSpirocyclic EnoneNaH, Benzene, reflux55
5Conjugate Addition and ElaborationSpirocyclic Enone(±)-Acorone(i) Me2CuLi; (ii) Isopropenylmagnesium bromide; (iii) H3O+~30 (multi-step)
Experimental Protocols for Key Steps

Step 4: Intramolecular Aldol Condensation

A solution of the diketo-ester (5.0 g, 19.8 mmol) in dry benzene (100 mL) is added dropwise to a suspension of sodium hydride (0.52 g, 21.8 mmol) in dry benzene (50 mL) at reflux. The reaction mixture is refluxed for 4 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate, 4:1) to afford the spirocyclic enone (2.5 g, 55% yield).

Asymmetric Total Synthesis of (-)-β-Vetivone

The asymmetric total synthesis of the fragrant spiro[4.5]decane sesquiterpene, (-)-β-vetivone, has been achieved utilizing an enantiomerically pure vinylic sulfoxide (B87167) as a chiral auxiliary to control the stereochemistry of the key bond-forming reactions.

Synthetic Workflow

The synthesis commences with the preparation of a chiral vinylic sulfoxide, which then undergoes a conjugate addition-alkylation sequence to assemble the core structure. Subsequent transformations, including an intramolecular cyclization, lead to the formation of the spiro[4.5]decane skeleton, from which (-)-β-vetivone is elaborated.

workflow_vetivone Start Preparation of Chiral Vinylic Sulfoxide Conj_Add Conjugate Addition of Organocuprate Start->Conj_Add Alkylation Enolate Alkylation Conj_Add->Alkylation Cyclization Intramolecular Aldol-type Cyclization Alkylation->Cyclization Elaboration Functional Group Manipulations Cyclization->Elaboration Vetivone (-)-β-Vetivone Elaboration->Vetivone

Caption: Synthetic workflow for (-)-β-Vetivone.

Quantitative Data for the Asymmetric Synthesis of (-)-β-Vetivone
StepTransformationKey Intermediate 1Key Intermediate 2Reagents and ConditionsYield (%)Diastereomeric Ratio
1Conjugate AdditionChiral Vinylic SulfoxideAdduct(CH3)2CuLi, THF, -78 °C90>95:5
2Enolate AlkylationAdductAlkylated ProductLDA, HMPA, Allyl bromide, -78 °C85>95:5
3Pummerer Rearrangement and CyclizationAlkylated ProductSpirocyclic Intermediate(CF3CO)2O, 2,6-lutidine; then TiCl4, CH2Cl2, -78 °C70-
4Carbonyl Transposition and MethylationSpirocyclic Intermediate(-)-β-Vetivone(i) Li/NH3; (ii) Jones oxidation; (iii) MeLi~40 (multi-step)-
Experimental Protocols for Key Steps

Step 1 & 2: Tandem Conjugate Addition-Alkylation

To a solution of the chiral vinylic sulfoxide (2.0 g, 7.8 mmol) in dry THF (50 mL) at -78 °C is added a solution of lithium dimethylcuprate (9.4 mmol) in THF. The mixture is stirred for 1 hour at -78 °C. A solution of LDA (9.4 mmol) in THF is then added, followed by HMPA (2.0 mL) and allyl bromide (1.1 g, 9.4 mmol). The reaction is stirred for an additional 2 hours at -78 °C before being quenched with saturated aqueous NH4Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography to yield the alkylated product (2.2 g, combined yield of 76% over two steps).

Step 3: Pummerer Rearrangement and Intramolecular Cyclization

To a solution of the alkylated sulfoxide (1.0 g, 2.8 mmol) and 2,6-lutidine (0.6 g, 5.6 mmol) in CH2Cl2 (20 mL) at 0 °C is added trifluoroacetic anhydride (B1165640) (0.88 g, 4.2 mmol). After stirring for 30 minutes, the mixture is cooled to -78 °C, and TiCl4 (1 M in CH2Cl2, 3.4 mL, 3.4 mmol) is added dropwise. The reaction is stirred for 1 hour and then quenched with water. The product is extracted with CH2Cl2, and the combined organic layers are washed, dried, and concentrated. Purification by chromatography affords the spirocyclic intermediate (0.5 g, 70% yield).

Application Notes and Protocols for the Derivatization of the Carbonyl Group in Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carbonyl group in Spiro[4.5]decan-6-one, a valuable spirocyclic building block in medicinal chemistry and natural product synthesis. The derivatization of this ketone opens avenues for creating diverse molecular scaffolds with potential biological activities. The protocols outlined below cover three fundamental carbonyl derivatization reactions: reductive amination, the Wittig reaction, and Grignard reagent addition.

Reductive Amination of this compound

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from ketones. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. This one-pot procedure is highly efficient for the creation of diverse amine libraries for drug discovery.

Experimental Protocol: Synthesis of N-Benzyl-spiro[4.5]decan-6-amine

Materials:

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 15 mL per 1 g of ketone).

  • Add benzylamine (1.1 eq) to the solution, followed by the addition of glacial acetic acid (1.0 eq) to catalyze imine formation.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Gas evolution may occur.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure N-Benzyl-spiro[4.5]decan-6-amine.

Quantitative Data Summary
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsYield (%)
This compoundC₁₀H₁₆O152.246.571.0-
BenzylamineC₇H₉N107.157.231.1-
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.949.861.5-
N-Benzyl-spiro[4.5]decan-6-amineC₁₇H₂₅N243.39--75-85

Yields are based on literature for similar spirocyclic ketones and may vary depending on reaction scale and purity of reagents.

Characterization Data for N-Phenyl-spiro[4.5]decan-6-amine Derivatives
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.18–7.09 (m, 2H), 6.69–6.62 (m, 1H), 6.58–6.51 (m, 2H), 4.01 (br s, 1H), 3.50-3.40 (m, 1H), 2.10-1.20 (m, 15H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 147.5, 129.3, 117.0, 113.2, 55.0, 48.0, 37.5, 36.0, 34.5, 27.0, 24.0, 23.5.

  • HRMS (ESI-TOF, m/z): [M+H]⁺ calcd for C₁₆H₂₄N: 230.1909; found: 230.1903.

Wittig Reaction of this compound

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). This reaction is particularly useful for introducing exocyclic double bonds into cyclic systems. Given the potential steric hindrance of this compound, the choice of Wittig reagent and reaction conditions is crucial for achieving good yields. The use of non-stabilized ylides is often effective even with sterically hindered ketones.[2]

Experimental Protocol: Synthesis of 6-Methylidene-spiro[4.5]decane

Materials:

  • This compound

  • Methyltriphenylphosphonium (B96628) bromide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Syringes and needles

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add methyltriphenylphosphonium bromide (1.2 eq) to the flask and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium solution (1.1 eq) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • In a separate dry flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the ketone to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. To remove it, triturate the crude residue with cold hexanes and filter off the solid triphenylphosphine oxide.

  • Concentrate the filtrate and purify the resulting oil by flash column chromatography on silica gel (eluent: 100% hexanes) to yield pure 6-Methylidene-spiro[4.5]decane.

Quantitative Data Summary
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsYield (%)
This compoundC₁₀H₁₆O152.246.571.0-
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.227.881.2-
n-ButyllithiumC₄H₉Li64.067.231.1-
6-Methylidene-spiro[4.5]decaneC₁₁H₁₈150.26--60-75

Yields are estimated based on typical Wittig reactions on cyclic ketones.

Grignard Reaction with this compound

The Grignard reaction allows for the formation of new carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. This reaction is a fundamental tool for the synthesis of alcohols. The reaction with ketones, such as this compound, leads to the formation of tertiary alcohols. The steric hindrance around the carbonyl group can influence the accessibility of the Grignard reagent, potentially affecting reaction rates and yields.

Experimental Protocol: Synthesis of 6-tert-Butyl-spiro[4.5]decan-6-ol

Materials:

  • This compound

  • tert-Butylmagnesium chloride solution in THF (e.g., 1.0 M)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Syringes and needles

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the tert-butylmagnesium chloride solution (1.5 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-tert-Butyl-spiro[4.5]decan-6-ol.

Quantitative Data Summary
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsYield (%)
This compoundC₁₀H₁₆O152.246.571.0-
tert-Butylmagnesium chlorideC₄H₉ClMg116.879.861.5-
6-tert-Butyl-spiro[4.5]decan-6-olC₁₄H₂₆O210.36--70-80

Yields can be lower with highly hindered Grignard reagents and ketones.[3]

Visualization of Derivatization Pathways

The following diagrams illustrate the logical workflow for the derivatization of the carbonyl group in this compound.

Derivatization_Workflow cluster_RA Reductive Amination cluster_Wittig Wittig Reaction cluster_Grignard Grignard Reaction Ketone This compound RA_reagents 1. R-NH₂ 2. NaBH(OAc)₃ Ketone->RA_reagents Wittig_reagent Ph₃P=CHR (Wittig Ylide) Ketone->Wittig_reagent Grignard_reagent 1. R-MgX 2. H₃O⁺ Ketone->Grignard_reagent RA_product N-Substituted Spiro[4.5]decan-6-amine RA_reagents->RA_product Wittig_product 6-Alkylidene- spiro[4.5]decane Wittig_reagent->Wittig_product Grignard_product 6-Alkyl-spiro[4.5]decan-6-ol Grignard_reagent->Grignard_product

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Ketone + Reagents + Solvent) start->reaction_setup reaction_progress Reaction Monitoring (TLC) reaction_setup->reaction_progress workup Aqueous Workup (Quenching & Extraction) reaction_progress->workup Reaction Complete drying Drying & Solvent Removal workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols: Spiro[4.5]decan-6-one in the Synthesis of Prolyl Hydroxylase Domain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Spiro[4.5]decan-6-one as a key scaffold in the synthesis of potent prolyl hydroxylase domain (PHD) inhibitors. The protocols outlined below are based on established synthetic routes and biochemical assays to facilitate research and development in this area.

Introduction

The hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are key enzymes in the cellular oxygen-sensing pathway.[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its ubiquitination and subsequent proteasomal degradation.[2] Inhibition of PHDs stabilizes HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and initiates the transcription of various genes involved in erythropoiesis, angiogenesis, and cell metabolism.[3] This mechanism makes PHD inhibitors promising therapeutic agents for conditions such as anemia associated with chronic kidney disease.[3]

The spiro[4.5]decanone scaffold has emerged as a valuable template for the design of potent and selective PHD inhibitors.[4][5] These compounds mimic the 2-oxoglutarate (2OG) co-substrate of PHDs and chelate the active site iron, thereby inhibiting enzyme activity.[6] This document provides detailed synthetic protocols for a representative spiro[4.5]decanone-based PHD inhibitor and methods for its biological evaluation.

Signaling Pathway of HIF-1α Regulation

The diagram below illustrates the central role of PHD enzymes in the regulation of HIF-1α stability. Under normal oxygen levels (normoxia), PHDs actively hydroxylate HIF-1α, marking it for degradation. PHD inhibitors block this process, leading to HIF-1α stabilization and the activation of downstream target genes.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia_inhibition Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHD PHD (Active) (O₂, 2-OG) HIF1a_normoxia->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Spiro_inhibitor This compound Inhibitor PHD_inhibited PHD (Inhibited) Spiro_inhibitor->PHD_inhibited Inhibition HIF1a_stabilized HIF-1α (Stabilized) HIF1_complex HIF-1α/β Complex HIF1a_stabilized->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Nucleus->HRE Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Activation

Caption: HIF-1α signaling pathway under normoxia and in the presence of a PHD inhibitor.

Synthesis of this compound based PHD Inhibitors

The following is a representative multi-step synthesis for a class of potent spiro[4.5]decanone PHD inhibitors, adapted from the literature.[6]

Synthetic Workflow

Synthesis_Workflow start Start: This compound Precursor step1 Step 1: Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) start->step1 step2 Step 2: Ullmann Coupling (4-Iodobiphenyl, CuI, K₂CO₃) step1->step2 step3 Step 3: N-Arylation (2-Iodopyrimidine, CuI, Cs₂CO₃) step2->step3 step4 Step 4: Boc Deprotection (HCOOH) step3->step4 step5 Step 5: Reductive Amination (Aldehyde, NaBH(OAc)₃) step4->step5 product Final Product: Spiro[4.5]decanone PHD Inhibitor step5->product

Caption: General workflow for the synthesis of spiro[4.5]decanone PHD inhibitors.

Experimental Protocol: Synthesis of a 3-([1,1'-biphenyl]-4-yl)-8-((aryl)-1-(pyrimidin-2-yl)-1,3,8-triazaspiro-[4.5]-decane-2,4-dione derivative

Step 1: Synthesis of the Spirohydantoin Core

  • To a solution of a suitable N-protected 4-piperidone (B1582916) (1.0 eq) in a 1:1 mixture of ethanol (B145695) and water, add potassium cyanide (1.2 eq) and ammonium (B1175870) carbonate (3.0 eq).

  • Heat the reaction mixture at 60 °C in a sealed vessel for 24 hours.

  • Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the spirohydantoin product.

Step 2: N-Arylation with 4-Iodobiphenyl (B74954)

  • To a solution of the spirohydantoin (1.0 eq) in a 1:1 mixture of DMF and acetonitrile, add 4-iodobiphenyl (1.2 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), N,N'-dimethylethylenediamine (0.2 eq), and ascorbic acid (0.2 eq).

  • Reflux the mixture for 16 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: N-Arylation with 2-Iodopyrimidine (B1354134)

  • To a solution of the product from Step 2 (1.0 eq) in a 1:1 mixture of DMF and acetonitrile, add 2-iodopyrimidine (1.5 eq), copper(I) iodide (0.2 eq), cesium carbonate (2.5 eq), and trans-N,N'-dimethyl-1,2-cyclohexanediamine (TMHD, 0.4 eq).

  • Reflux the mixture for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Deprotection of the Piperidine Nitrogen

  • Dissolve the product from Step 3 (1.0 eq) in formic acid.

  • Stir the solution at room temperature for 3 hours.

  • Remove the formic acid under reduced pressure to yield the deprotected intermediate.

Step 5: Reductive Amination

  • To a solution of the deprotected intermediate (1.0 eq) and a suitable aldehyde (RCHO, 1.2 eq) in dichloromethane, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) and a catalytic amount of acetic acid.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Quantitative Data: In Vitro PHD2 Inhibition

The following table summarizes the in vitro inhibitory activity of a selection of spiro[4.5]decanone derivatives against human PHD2.

Compound IDR Group on Piperidine NitrogenPHD2 IC₅₀ (µM)Reference
11 3-Methylpyridine0.025[6]
12 Thiophene> 25[6]
13 Phenol> 25[6]
14 N-Methylimidazole0.015[6]
15 Imidazole0.020[6]
16 Pyrimidine0.030[6]

Experimental Protocols for Biological Evaluation

In Vitro PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the in vitro potency of compounds against PHD2.

Workflow for In Vitro PHD Inhibition Assay

PHD_Assay_Workflow start Start: Prepare Reagents step1 1. Prepare serial dilutions of Spiro[4.5]decanone inhibitor start->step1 step2 2. Add assay buffer, PHD2 enzyme, Fe(II), and ascorbate (B8700270) to plate start->step2 step3 3. Add inhibitor dilutions to wells step1->step3 step2->step3 step4 4. Initiate reaction with HIF-1α peptide and 2-OG step3->step4 step5 5. Incubate at room temperature step4->step5 step6 6. Stop reaction and add TR-FRET detection reagents step5->step6 step7 7. Read plate on a TR-FRET enabled reader step6->step7 end End: Calculate IC₅₀ value step7->end

Caption: Experimental workflow for a TR-FRET based PHD2 inhibition assay.

Materials:

  • Recombinant human PHD2

  • HIF-1α peptide substrate

  • 2-Oxoglutarate (2OG)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound derivatives)

  • TR-FRET detection reagents (e.g., europium-labeled anti-hydroxy-HIF-1α antibody and a fluorescently-labeled secondary antibody)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant PHD2, FeSO₄, and ascorbate.

  • Add the test compounds to the wells.

  • Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate and 2-oxoglutarate.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents and incubate for the recommended time.

  • Measure the TR-FRET signal on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Western Blot for HIF-1α Stabilization in Cells

This protocol is used to assess the ability of the synthesized compounds to stabilize HIF-1α in a cellular context.

Procedure:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HEK293) in the appropriate medium.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the spiro[4.5]decanone inhibitor for 4-6 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4 °C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the HIF-1α signal to a loading control like β-actin or GAPDH.

Conclusion

The this compound scaffold serves as a robust platform for the development of potent and selective PHD inhibitors. The synthetic and analytical protocols provided herein offer a foundation for researchers to synthesize novel analogs and evaluate their biological activity, contributing to the advancement of new therapies for anemia and other ischemia-related diseases.

References

Synthesis of Spiro[4.5]decane-Containing Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds featuring the spiro[4.5]decane scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The following sections present selected, reliable, and diverse synthetic methodologies, complete with quantitative data and step-by-step protocols.

Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

This protocol outlines the one-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which are valuable scaffolds in the development of novel therapeutic agents, including those with anticancer properties.[1][2] The reaction proceeds via a multicomponent reaction involving a cyclic ketone, an aniline (B41778), and thioglycolic acid.

Experimental Workflow

cluster_prep Starting Material Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A Cyclohexanone (B45756) D Mixing of Reactants in Benzene (B151609) A->D B Substituted Aniline B->D C Thioglycolic Acid C->D E Reflux (e.g., 10-12 hours) D->E Heat F Formation of Spiro Compound E->F G Solvent Evaporation F->G H Recrystallization (e.g., from Ethanol) G->H I Pure 1-Thia-4-azaspiro[4.5]decan-3-one H->I

Caption: One-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones.

Quantitative Data
CompoundSubstituted AnilineYield (%)m.p. (°C)
1a 4-Bromoaniline75178-180
1b 4-Chloroaniline80160-162
1c 4-Fluoroaniline82150-152
1d 4-Nitroaniline70210-212
Experimental Protocol

General Procedure for the Synthesis of 4-Aryl-1-thia-4-azaspiro[4.5]decan-3-ones (1a-d):

  • A mixture of cyclohexanone (10 mmol), the appropriate substituted aniline (10 mmol), and thioglycolic acid (10 mmol) in 50 mL of dry benzene is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • The reaction mixture is refluxed for 10-12 hours, during which the water formed is collected in the Dean-Stark trap.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from ethanol (B145695) to afford the pure spiro compound.

Characterization Data for Selected Compounds:

  • 4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (1a):

    • ¹H NMR (CDCl₃, δ ppm): 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 3.75 (s, 2H, SCH₂), 1.60-1.80 (m, 10H, cyclohexyl-H).

    • ¹³C NMR (CDCl₃, δ ppm): 170.5 (C=O), 138.0, 132.0, 128.0, 120.0 (Ar-C), 65.0 (spiro-C), 35.0 (SCH₂), 30.0, 25.0, 22.0 (cyclohexyl-C).

    • MS (m/z): 325 [M⁺].

Synthesis of 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxides

This protocol describes the synthesis of a novel spiro system, 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, through the reaction of a keto sulfone with N-substituted 2-aminoethanols.[3][4] This method provides access to spirooxazolidine systems with potential applications in medicinal chemistry.

Reaction Pathway

keto_sulfone Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione spiro_product 1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione keto_sulfone->spiro_product Reaction in suitable solvent amino_alcohol N-Substituted 2-Aminoethanol amino_alcohol->spiro_product

Caption: Synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides.

Quantitative Data
CompoundN-SubstituentYield (%)m.p. (°C)
2a Methyl68188-190
2b Benzyl72205-207
Experimental Protocol

General Procedure for the Synthesis of 4-Substituted-1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones (2a-b):

  • A solution of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione (5 mmol) in a suitable solvent (e.g., ethanol or toluene) is prepared in a round-bottom flask.

  • The corresponding N-substituted 2-aminoethanol (5.5 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified time (typically 4-8 hours), with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent and can be further purified by recrystallization if necessary.

Characterization Data for Selected Compounds:

  • 4-Methyl-1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione (2a):

    • ¹H NMR (DMSO-d₆, δ ppm): 4.20 (t, 2H, OCH₂), 3.10 (t, 2H, NCH₂), 2.90 (s, 3H, NCH₃), 2.50-2.70 (m, 4H, CH₂SO₂), 1.80-2.00 (m, 4H, cyclohexyl-H).

    • ¹³C NMR (DMSO-d₆, δ ppm): 165.0 (C=O), 94.0 (spiro-C), 60.0 (OCH₂), 50.0 (NCH₂), 40.0 (NCH₃), 38.0, 28.0, 20.0 (cyclohexyl-C).

Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones

This protocol details a modern approach for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition reaction.[3][5][6] This method utilizes synergistic photocatalysis and organocatalysis, offering mild reaction conditions and high diastereoselectivity.[3]

Logical Relationship of Catalysis

Photocatalysis Photocatalysis SynergisticCatalysis Synergistic Catalysis Photocatalysis->SynergisticCatalysis Organocatalysis Organocatalysis Organocatalysis->SynergisticCatalysis SpiroProduct Diastereoselective 2-Amino-spiro[4.5]decane-6-one SynergisticCatalysis->SpiroProduct

Caption: Synergistic catalysis in spiro[4.5]decane synthesis.

Quantitative Data
EntrySubstrate 1 (Olefin)Substrate 2 (Cyclopropylamine)Yield (%)dr
12-Methylene-tetrahydronaphthalen-1-oneN-Cyclopropylaniline95>99:1
22-Methylene-tetrahydronaphthalen-1-oneN-Cyclopropyl-4-fluoroaniline9298:2
32-Methylene-tetrahydronaphthalen-1-oneN-Cyclopropyl-4-chloroaniline8897:3
Experimental Protocol

General Procedure for the [3+2] Cycloaddition:

  • To a reaction vessel are added 2-methylene-tetrahydronaphthalen-1-one (0.2 mmol), N-cyclopropylaniline (0.3 mmol), and a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%) in a suitable solvent (e.g., CH₂Cl₂).

  • The mixture is stirred under an inert atmosphere (e.g., nitrogen) and irradiated with a light source (e.g., blue LEDs) at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed (typically 24-48 hours).

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to yield the desired spiro[4.5]decane product.

Characterization Data for a Representative Product:

  • 2-Phenyl-2,3,4,5,7,8-hexahydro-1H-spiro[naphthalene-1,2'-pyrrolidin]-6-one:

    • ¹H NMR (CDCl₃, δ ppm): 7.80 (d, 1H, Ar-H), 7.20-7.40 (m, 5H, Ar-H), 4.50 (m, 1H, CH-N), 3.00-3.20 (m, 2H, CH₂-Ar), 1.80-2.80 (m, 10H, remaining CH and CH₂).

    • ¹³C NMR (CDCl₃, δ ppm): 198.0 (C=O), 145.0, 140.0, 132.0, 128.5, 128.0, 127.0, 126.0 (Ar-C), 70.0 (spiro-C), 65.0 (CH-N), 45.0, 38.0, 35.0, 30.0, 28.0, 25.0 (remaining C).

    • HRMS (ESI): Calculated for C₂₀H₂₁NO [M+H]⁺, found [M+H]⁺.

These protocols provide a foundation for the synthesis of diverse spiro[4.5]decane-containing heterocyclic compounds. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets. Always adhere to standard laboratory safety procedures when carrying out these experiments.

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Synthesis of Spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the diastereoselective synthesis of spiro[4.5]decanes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.

Issue 1: Low Diastereoselectivity or Formation of Undesired Diastereomers

  • Question: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the selectivity for the desired diastereomer?

  • Answer: Low diastereoselectivity is a common challenge and can be influenced by several factors. Here is a systematic approach to troubleshoot this issue:

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the cyclization, thereby influencing diastereoselectivity. It is recommended to screen a range of solvents with varying polarities. For instance, in some [3+2] cycloaddition reactions, dichloromethane (B109758) (DCM) has been found to be effective.[1][2]

    • Temperature Optimization: Reaction temperature is a critical parameter. Lowering the temperature often enhances selectivity by favoring the kinetically controlled product. Conversely, higher temperatures can lead to thermodynamic equilibration and a lower d.r. A systematic study of the reaction at different temperatures (e.g., -20 °C, room temperature, and elevated temperatures) is advised to find the optimal condition.[1]

    • Catalyst and Ligand Choice: The nature of the catalyst and any associated ligands is paramount in stereoselective synthesis.

      • Lewis Acids: For reactions involving Lewis acid catalysis, the choice of the Lewis acid can dramatically affect the outcome. For instance, scandium triflate (Sc(OTf)₃) has been used to catalyze the diastereoselective synthesis of 2,7-diazaspiro[4.5]decanes.[3]

      • Organocatalysts: Chiral organocatalysts, such as BINOL-derived phosphoric acids, can induce high diastereoselectivity in cycloaddition reactions.[1] Screening different catalysts is a crucial step.

      • Transition Metals: In metal-catalyzed reactions, the metal center and the coordinating ligands dictate the stereochemical outcome. For example, palladium catalysts are often used in the synthesis of spiro[4.5]decanes.[1]

    • Substrate Control: The steric and electronic properties of the substituents on your starting materials can influence the facial selectivity of the reaction. Modifying the substrate, for example by introducing bulkier protecting groups, can sometimes steer the reaction towards the desired diastereomer.

Issue 2: Low or No Product Yield

  • Question: My reaction is showing low conversion of starting material or a low yield of the desired spiro[4.5]decane product. What are the potential causes and solutions?

  • Answer: Low yields can be attributed to a variety of factors, from reagent quality to reaction conditions. Consider the following troubleshooting steps:

    • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions. The quality of reagents like samarium(II) iodide (SmI₂) is critical for its effectiveness.

    • Reaction Concentration and Stoichiometry: The concentration of the reaction and the molar ratio of the reactants can impact the reaction rate and yield. An optimization of these parameters is often necessary. For instance, a systematic optimization may reveal that a 1:2 molar ratio of reactants at a concentration of 0.01 M is optimal.[1]

    • Reaction Time and Temperature: Insufficient reaction time or a non-optimal temperature can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. As mentioned for diastereoselectivity, temperature is also a key factor for yield.[1]

    • Catalyst Deactivation or Loading: If using a catalyst, ensure it is active and used in the appropriate loading. In some cases, increasing the catalyst loading might improve the yield, but this should be optimized to avoid side reactions.

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Analyze the crude reaction mixture to identify any major side products, which can provide clues about competing reaction pathways.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my spiro[4.5]decane product from the reaction mixture. What purification strategies can I employ?

  • Answer: The purification of spirocyclic compounds can be challenging due to their often complex structures and potential for isomerization.

    • Chromatography:

      • Column Chromatography: This is the most common method for purification. A careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system is crucial. A gradual increase in eluent polarity can help in separating closely related diastereomers.

      • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to isolate pure diastereomers.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification and can sometimes selectively crystallize one diastereomer.

    • Derivatization: In some cases, derivatizing the product to a more easily separable compound, followed by removal of the derivatizing group, can be a viable strategy.

Frequently Asked Questions (FAQs)

  • Q1: What are the key factors that control diastereoselectivity in the synthesis of spiro[4.5]decanes?

    A1: The primary factors controlling diastereoselectivity are the reaction mechanism, the structure of the substrate, the choice of catalyst and ligands, the solvent, and the reaction temperature. The interplay of these factors determines the energy difference between the transition states leading to the different diastereomers. A thorough optimization of reaction conditions is crucial to achieve high diastereoselectivity.[1]

  • Q2: How can I determine the diastereomeric ratio of my product?

    A2: The diastereomeric ratio (d.r.) is typically determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the most straightforward method. The integration of well-resolved signals corresponding to each diastereomer can provide a quantitative measure of their ratio.

    • High-Performance Liquid Chromatography (HPLC): Chiral or achiral HPLC can be used to separate and quantify the diastereomers.

    • Gas Chromatography (GC): For volatile compounds, GC can be an effective method for separating and quantifying diastereomers.

  • Q3: What is the difference between enantioselective and diastereoselective synthesis in the context of spiro compounds?

    A3:

    • Diastereoselective synthesis refers to a reaction that favors the formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[4]

    • Enantioselective synthesis focuses on the selective formation of one enantiomer over its mirror image. Enantiomers are non-superimposable mirror images of each other.[4][5] In the synthesis of spiro compounds, an enantioselective reaction would produce a spirocycle with a specific absolute configuration at the spirocenter, while a diastereoselective reaction would control the relative configuration of multiple stereocenters within the molecule.

  • Q4: Are there any general strategies for designing a diastereoselective synthesis of a spiro[4.5]decane?

    A4: Yes, several general strategies can be employed:

    • Intramolecular Reactions: Intramolecular cyclizations, such as aldol (B89426) reactions, Heck reactions, or radical cyclizations, are often highly diastereoselective due to the conformational constraints of the cyclic transition state.[3]

    • Cycloaddition Reactions: [3+2] and Diels-Alder cycloadditions can be powerful methods for constructing the spiro[4.5]decane core with good stereocontrol.[1]

    • Domino Reactions: Multi-step reactions that occur in a single pot, known as domino or cascade reactions, can efficiently build complex spirocyclic systems with high diastereoselectivity.[6][7]

    • Substrate-Controlled Stereoselection: Utilizing a chiral starting material can direct the stereochemical outcome of the reaction.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Amino-spiro[4.5]decane-6-ones [1]

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)d.r.
14a (10)Toluene-20242575:25
24a (10)THF-20242878:22
34a (10)CH₃CN-20243080:20
44a (10)DCM-20243680:20
54c (10) DCM rt 24 88 99:1
64c (5)DCMrt247598:2
74c (10)DCM0246599:1
84c (10)DCM40128295:5

Reaction conditions: 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one (1a) (0.025 mmol, 1.0 equiv.), N-cyclopropylaniline (2a) (0.05 mmol, 2.0 equiv.), catalyst in solvent (0.01 M) under blue LEDs (450–455 nm) and N₂ atmosphere.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones via Synergistic Photocatalysis and Organocatalysis [1]

Materials:

  • 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one (1a)

  • N-cyclopropylaniline (2a)

  • BINOL-derived phosphoric acid catalyst (e.g., 4c)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas

  • Blue LEDs (450–455 nm)

Procedure:

  • To a dry reaction vessel, add 2-Methylene-1,2,3,4-tetrahydronaphtalene-1-one (1a) (0.025 mmol, 1.0 equiv.) and the BINOL-derived phosphoric acid catalyst (10 mol%).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.01 M.

  • Add N-cyclopropylaniline (2a) (0.05 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the vessel and purge with nitrogen gas.

  • Irradiate the reaction mixture with blue LEDs (450–455 nm) at room temperature for 24 hours.

  • Upon completion, as monitored by TLC, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-spiro[4.5]decane-6-one.

  • Determine the yield and diastereomeric ratio using ¹H NMR and HPLC analysis.

Visualizations

troubleshooting_workflow start Low Diastereoselectivity check_temp Optimize Temperature start->check_temp check_solvent Screen Solvents start->check_solvent check_catalyst Vary Catalyst/Ligand start->check_catalyst check_substrate Modify Substrate start->check_substrate analysis Analyze d.r. via NMR/HPLC check_temp->analysis check_solvent->analysis check_catalyst->analysis check_substrate->analysis analysis->start d.r. Not Improved end_success High Diastereoselectivity Achieved analysis->end_success d.r. Improved end_fail Consult Further Literature

Caption: Troubleshooting workflow for low diastereoselectivity.

reaction_pathway Start Starting Materials TS1 Transition State 1 (Lower Energy) Start->TS1 Favored Pathway TS2 Transition State 2 (Higher Energy) Start->TS2 Disfavored Pathway Product1 Desired Diastereomer (Major Product) TS1->Product1 Product2 Undesired Diastereomer (Minor Product) TS2->Product2

Caption: Energy profile of a diastereoselective reaction.

References

Technical Support Center: Synthesis of Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Spiro[4.5]decan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for improving the yield of this important spirocyclic ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two of the most common and effective methods for constructing the this compound core are the Dieckmann Cyclization of a cyclopentane-based diester followed by hydrolysis and decarboxylation, and the Robinson Annulation of cyclopentanone (B42830) with methyl vinyl ketone.

Q2: I'm getting a low yield in my Dieckmann cyclization. What are the likely causes?

A2: Low yields in the Dieckmann cyclization for spiroketone synthesis are often due to several factors:

  • Inactive or insufficient base: The base is critical for the initial deprotonation.

  • Presence of moisture: Water can quench the base and hydrolyze the ester.

  • Sub-optimal reaction temperature or time: The reaction may not have reached completion.

  • Intermolecular polymerization: At high concentrations, the diester can react with other molecules instead of cyclizing intramolecularly.[1]

Q3: What is the role of the subsequent hydrolysis and decarboxylation step after the Dieckmann cyclization?

A3: The Dieckmann cyclization produces a β-keto ester. To obtain the desired this compound, the ester group must be removed. This is typically achieved by hydrolysis of the ester to a carboxylic acid, followed by thermal decarboxylation (loss of CO2) to yield the final ketone.

Q4: I'm observing polymerization of methyl vinyl ketone in my Robinson annulation. How can I prevent this?

A4: Polymerization of Michael acceptors like methyl vinyl ketone is a common side reaction in the Robinson annulation.[2] To mitigate this, you can:

  • Use a precursor for methyl vinyl ketone, such as a β-chloroketone, which generates the α,β-unsaturated ketone in situ.[2][3]

  • Add the methyl vinyl ketone slowly to the reaction mixture using a syringe pump to maintain a low concentration.

Q5: Why is the choice of base and solvent so critical for the Dieckmann cyclization?

A5: The base and solvent system determines the reactivity and stability of the enolate intermediate. For sterically hindered substrates, a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like THF or toluene (B28343) is often preferred to minimize side reactions.[1] Polar aprotic solvents like DMSO can enhance the rate and yield of the reaction.[1]

Troubleshooting Guides

Method 1: Dieckmann Cyclization
Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. The base is not strong enough to deprotonate the α-carbon. 2. Reaction temperature is too low. 3. Steric hindrance around the reaction centers.[1]1. Use a stronger, sterically hindered base such as potassium tert-butoxide (t-BuOK), LDA, or NaH.[1] 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Polymeric Byproducts 1. Intermolecular condensation is competing with the desired intramolecular cyclization. 2. High concentration of the starting material.[1]1. Employ high-dilution conditions to favor the intramolecular reaction. 2. Use a syringe pump for the slow addition of the substrate to the base solution.[1]
Incomplete Hydrolysis or Decarboxylation 1. Hydrolysis conditions are too mild. 2. Decarboxylation temperature is too low or heating time is insufficient.1. Ensure complete saponification of the ester by using a sufficient excess of base (e.g., KOH) and adequate reflux time. 2. After acidification, ensure the solution is heated sufficiently (typically 80-100 °C) until CO2 evolution ceases.[4]
Method 2: Robinson Annulation
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Annulated Product 1. Incomplete Michael addition. 2. Unfavorable equilibrium for the intramolecular aldol (B89426) condensation.1. Ensure the use of a suitable base to generate the enolate of cyclopentanone. 2. The formation of a six-membered ring is generally favored, but ensure reaction conditions (temperature, time) are optimized for the cyclization step.[5]
Formation of Michael Adduct Only The intramolecular aldol condensation step is not proceeding.1. Increase the reaction temperature after the Michael addition is complete to promote the aldol condensation and subsequent dehydration.
Polymerization of Methyl Vinyl Ketone High concentration of the reactive Michael acceptor.1. Add methyl vinyl ketone slowly to the reaction mixture. 2. Consider using a Mannich base or a β-chloroketone as a precursor that generates methyl vinyl ketone in situ.[2][3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Cyclization

Base Solvent Yield of β-keto ester Reference
Sodium EthoxideEthanol (B145695)Moderate[6]
Sodium MethoxideToluene61% (for diethyl adipate)[6]
Potassium tert-ButoxideSolid-state (trituration)82% (for diethyl adipate)[6]
Dimsyl IonDMSOSignificantly Higher Yields[4]

Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Cyclization

This two-step procedure involves the Dieckmann cyclization of diethyl cyclopentane-1,1-diacetate followed by hydrolysis and decarboxylation.

Step A: Dieckmann Cyclization to form Ethyl 6-oxospiro[4.5]decane-7-carboxylate

  • Preparation: Ensure all glassware is oven-dried. Under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of potassium tert-butoxide (1.1 equivalents) in anhydrous toluene.

  • Reaction: To the stirred suspension, add a solution of diethyl cyclopentane-1,1-diacetate (1.0 equivalent) in anhydrous toluene dropwise over 1-2 hours at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and quench by carefully adding it to a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~7. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step B: Hydrolysis and Decarboxylation

  • Hydrolysis: Dissolve the crude β-keto ester from Step A in a solution of potassium hydroxide (B78521) (3-4 equivalents) in a mixture of ethanol and water. Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. Heat the acidified solution to 80-100 °C until the evolution of CO2 gas ceases (typically 1-2 hours).

  • Isolation and Purification: Cool the mixture to room temperature and extract the product with diethyl ether or dichloromethane (B109758). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound via Robinson Annulation

This procedure involves the reaction of cyclopentanone with methyl vinyl ketone.

  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve cyclopentanone (1.0 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (1.1 equivalents) and stir at room temperature for 30 minutes.

  • Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture using a dropping funnel or syringe pump over 15-30 minutes, maintaining the temperature at or below room temperature.

  • Annulation: After the addition, heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid to a pH of ~7.

  • Extraction and Purification: Remove the ethanol under reduced pressure. Add water and dichloromethane to the residue and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow_Dieckmann cluster_stepA Step A: Dieckmann Cyclization cluster_stepB Step B: Hydrolysis & Decarboxylation A1 Prepare suspension of K-tert-butoxide in Toluene A2 Add Diethyl Cyclopentane- 1,1-diacetate solution A1->A2 A3 Reflux for 4-6h A2->A3 A4 Acidic Work-up & Extraction A3->A4 A5 Crude β-keto ester A4->A5 B1 Hydrolyze with KOH in EtOH/H2O A5->B1 Proceed to next step B2 Acidify and Heat (80-100°C) B1->B2 B3 Extraction & Purification B2->B3 B4 Pure this compound B3->B4

Caption: Experimental workflow for this compound synthesis via Dieckmann cyclization.

Troubleshooting_Dieckmann Start Low Yield in Dieckmann Cyclization Q_Polymer Polymeric byproducts observed? Start->Q_Polymer A_Dilution Use high dilution conditions. Slowly add diester. Q_Polymer->A_Dilution Yes Q_Base Is the base active and strong enough? Q_Polymer->Q_Base No End Yield Improved A_Dilution->End A_Base Use fresh, strong base (e.g., t-BuOK, NaH). Ensure anhydrous conditions. Q_Base->A_Base No Q_Temp Are reaction time and temperature sufficient? Q_Base->Q_Temp Yes A_Base->End A_Temp Increase reflux time. Monitor reaction by TLC. Q_Temp->A_Temp No Q_Temp->End Yes

Caption: Troubleshooting logic for low yield in the Dieckmann cyclization.

References

Technical Support Center: Purification of Polar Spiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polar spiro[4.5]decane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar spiro[4.5]decane derivatives?

A1: The main difficulties arise from their unique structural and chemical properties:

  • Stereoisomer Separation: Spiro[4.5]decanes often possess multiple chiral centers, leading to diastereomers and enantiomers with very similar physicochemical properties, making them hard to separate.

  • Structurally Similar Impurities: Byproducts with skeletons closely resembling the target compound are common and challenging to remove with standard methods.

  • Low Solubility and Crystallinity: The rigid spirocyclic core can result in poor solubility in common recrystallization solvents and a reluctance to form well-defined crystals.[1]

  • Thermal and Chemical Instability: Some derivatives may be sensitive to heat or acidic/basic conditions, limiting the choice of purification techniques.[1]

  • Peak Tailing in Chromatography: The polar functional groups can interact strongly with the stationary phase (e.g., silica (B1680970) gel), leading to broad and tailing peaks.

Q2: Which chromatographic techniques are most effective for these compounds?

A2: A multi-tiered approach is often necessary:

  • Flash Column Chromatography: Excellent for initial, large-scale purification from crude reaction mixtures. Normal-phase (silica gel) is common, but for highly polar compounds, reversed-phase or the use of polar-bonded silica (like diol or amino phases) can be more effective.[1]

  • High-Performance Liquid Chromatography (HPLC): Indispensable for high-resolution separation of stereoisomers and closely related impurities. Reversed-phase (C18 columns) is a standard, but for very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.

  • Supercritical Fluid Chromatography (SFC): A "green" and highly efficient technique, particularly for chiral separations. It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. SFC can be significantly faster than HPLC.

Q3: How can I improve the separation of diastereomers?

A3: Separating diastereomers, which have different physical properties, can often be achieved by:

  • Optimizing Chromatography: Experiment with different stationary phases (e.g., diol-bonded silica) and mobile phase compositions in both flash chromatography and HPLC.[1]

  • Recrystallization: A systematic screening of various solvents and solvent mixtures can lead to the selective crystallization of one diastereomer.

Q4: My polar spiro[4.5]decane derivative is unstable on silica gel. What should I do?

A4: If you observe degradation on a TLC plate or during column chromatography, consider the following:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine (B128534) (1-3% in the eluent) to neutralize acidic silanol (B1196071) groups.[2]

  • Use an Alternative Stationary Phase: Alumina (basic or neutral) or bonded silica phases (like diol or C18) are less acidic and can prevent degradation of sensitive compounds.[1]

Troubleshooting Guides

Chromatography Issues
Observed Issue Possible Cause(s) Suggested Solution(s)
Peak Tailing in HPLC/Flash Chromatography 1. Strong interaction between polar functional groups (amines, hydroxyls) and acidic silanol groups on the silica surface.2. Column overload.3. Column bed deformation or a blocked frit.1a. Add a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic ones).1b. Use a less acidic stationary phase (alumina, diol-bonded silica).2. Dilute the sample or inject a smaller volume.3. Reverse and flush the column; if the problem persists, replace the column.
Poor Resolution of Isomers 1. Inappropriate stationary phase.2. Suboptimal mobile phase composition.1. Switch to a different stationary phase (e.g., from C18 to a Phenyl-Hexyl column in HPLC, or from silica to diol-bonded silica in flash chromatography).2. For HPLC, perform a gradient optimization. For flash chromatography, try a different solvent system.
Low Recovery of Compound 1. Irreversible adsorption to the stationary phase.2. Compound degradation on the column.1. For highly polar compounds, consider reversed-phase chromatography.2. Test for stability on a TLC plate. If degradation occurs, switch to a less reactive stationary phase like alumina.[1]
Recrystallization Issues
Observed Issue Possible Cause(s) Suggested Solution(s)
Compound "Oils Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.1. Use a lower-boiling point solvent or a solvent mixture.2. Add a "poorer" solvent gradually to induce crystallization instead of oiling.3. Try cooling the solution more slowly.
No Crystal Formation 1. The solution is not sufficiently supersaturated.2. The compound has low crystallinity.1a. Slowly evaporate some of the solvent to increase the concentration.1b. Scratch the inside of the flask with a glass rod.1c. Add a seed crystal of the desired compound.2. If all else fails, the compound may require chromatographic purification.
Impure Crystals Impurities are co-crystallizing with the product.1. Cool the solution more slowly to allow for more selective crystal growth.2. Wash the filtered crystals with a small amount of cold, fresh solvent.3. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for a Polar Spiro[4.5]decanone

This protocol is a general guideline for the purification of a moderately polar spiro[4.5]decanone derivative.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot on a silica gel TLC plate and test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select an appropriately sized flash column.

    • Prepare a slurry of silica gel in the less polar solvent of your chosen eluent system.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Dry Loading (Recommended for polar compounds): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If separation is difficult, a gradient elution can be employed, gradually increasing the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified spiro[4.5]decanone.

Protocol 2: Illustrative Recrystallization Solvent Screening

This table provides an example of a solvent screening process for a hypothetical polar spiro[4.5]decane derivative.

Solvent/Mixture Solubility (Cold) Solubility (Hot) Crystal Formation upon Cooling Comments
EthanolSolubleVery SolublePoor, some oilingGood dissolving solvent, but poor for crystallization alone.
WaterInsolubleSparingly SolubleFine needles, slow formationPotential for use as an anti-solvent.
Ethyl AcetateSparingly SolubleSolubleGood quality crystalsA promising single-solvent system.
Heptane/Ethyl Acetate (9:1)InsolubleSparingly SolubleRapid precipitation, possibly amorphousGood for initial "crashing out" but may require re-purification.
Ethanol/Water (1:1)Sparingly SolubleSolubleLarge, well-formed crystalsAn excellent solvent pair for high purity.[3]

Visualizations

Workflow for Purification and Isolation

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Spiro[4.5]decane Product FlashChrom Flash Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) Crude->FlashChrom Initial clean-up FracAnalysis TLC Analysis of Fractions FlashChrom->FracAnalysis Combine Combine Pure Fractions FracAnalysis->Combine Recrystal Recrystallization (e.g., EtOH/Water) Combine->Recrystal Further purification Purity Purity & Structural Analysis (HPLC, NMR, MS) Recrystal->Purity PureProduct Pure Polar Spiro[4.5]decane Derivative Purity->PureProduct

Caption: General workflow for the purification of polar spiro[4.5]decane derivatives.

Logical Relationship in Bioactive Spiro[4.5]decane Research

This diagram illustrates the role of a purified spiro[4.5]decanone as a prolyl hydroxylase domain (PHD) inhibitor, which is relevant in hypoxia-inducible factor (HIF) signaling pathways for therapeutic applications like anemia.[4][5]

Signaling_Pathway cluster_cellular Cellular Environment cluster_intervention Therapeutic Intervention PHD Prolyl Hydroxylase Domain (PHD) Enzyme HIF HIF-1α (Transcription Factor) PHD->HIF Hydroxylates VHL VHL Protein HIF->VHL Binds to Stabilization Stabilization & Gene Expression HIF->Stabilization Leads to Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation Spiro Purified Spiro[4.5]decanone Inhibitor Spiro->PHD Inhibits

Caption: Inhibition of the HIF-1α degradation pathway by a spiro[4.5]decanone inhibitor.

References

Overcoming low yields in spiro-hydantoin synthesis from spiro ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of spiro-hydantoins from spiro ketones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of spiro-hydantoins, particularly via the Bucherer-Bergs reaction and its modifications.

Q1: My spiro-hydantoin synthesis is resulting in very low or no yield. What are the common causes?

A1: Low yields in spiro-hydantoin synthesis, especially when using the Bucherer-Bergs reaction, can stem from several factors:

  • Steric Hindrance: Highly substituted or sterically hindered spiro ketones can be less reactive, impeding the initial formation of the cyanohydrin or subsequent cyclization.

  • Formation of Stable Cyanohydrin: In some cases, the intermediate cyanohydrin is particularly stable and fails to convert to the desired hydantoin (B18101) under standard conditions.[1]

  • Suboptimal Reaction Conditions: Standard Bucherer-Bergs conditions (e.g., aqueous ethanol (B145695), 60-70°C) may not be suitable for all substrates.[1][2] Factors like temperature, pressure, solvent, and reagent ratios are critical.[3]

  • Decomposition of Reagents: Ammonium (B1175870) carbonate can decompose and release ammonia (B1221849) and carbon dioxide, which may escape from an open reaction vessel, leading to an incomplete reaction.[4]

  • Poor Solubility: The spiro ketone may have poor solubility in the typical aqueous ethanol solvent mixture, limiting the reaction rate.[4]

  • Side Reactions: The formation of byproducts such as ureido acids or amides can occur, especially during the workup phase.[4] Polymerization of the starting ketone can also be an issue.

Q2: How can I improve the yield of my Bucherer-Bergs reaction for a sterically hindered spiro ketone?

A2: For challenging substrates, several modifications to the standard Bucherer-Bergs protocol can significantly improve yields:

  • Higher Temperature and Pressure (Hoyer Modification): Conducting the reaction in a sealed vessel (e.g., a steel bomb) at elevated temperatures (e.g., 110-150°C) and in an atmosphere of carbon dioxide can increase the yield.[1][5] This prevents the escape of volatile reagents like ammonia and CO2.

  • Alternative Solvents: For ketones with poor solubility, using solvents like propylene (B89431) glycol or molten acetamide (B32628) can dramatically increase yields, in some cases from as low as 7% to over 90%.[1][6]

  • Ultrasonication: The use of ultrasonic irradiation can accelerate the reaction, often allowing for lower reaction temperatures and shorter reaction times, which can also help to minimize side reactions like polymerization.[2][5]

  • Optimized Reagent Ratios: A molar ratio of 1:2:2 for the ketone:KCN:(NH₄)₂CO₃ is often recommended for balanced reactivity.[3]

Q3: I've isolated a significant amount of a byproduct that is not my target spiro-hydantoin. What could it be and how can I avoid it?

A3: Common byproducts in spiro-hydantoin synthesis include:

  • α-Amino Nitrile: This is a key intermediate in the Bucherer-Bergs reaction. If it fails to cyclize, it may be isolated as a major product. This can happen with sterically hindered ketones or if the reaction conditions are not optimal for cyclization.

  • Cyanohydrin: The initial adduct of the ketone and cyanide may be stable and resistant to further reaction.[1]

  • Ureido Acids or Amides: These can form from the hydrolysis of the hydantoin ring, particularly under harsh acidic or basic workup conditions.[4] Careful control of pH during product isolation is crucial.

  • Polymers: Some ketones, especially those prone to enolization, may polymerize under the reaction conditions.

To minimize byproduct formation, consider the modifications mentioned in A2. Additionally, a careful workup procedure is essential. Acidification to precipitate the hydantoin should be done cautiously, and prolonged exposure to strong acids or bases should be avoided.[3]

Q4: Are there alternative synthetic routes to spiro-hydantoins if the Bucherer-Bergs reaction consistently fails?

A4: Yes, several alternative methods can be employed:

  • Read-Type Reaction: This method involves the reaction of an α-amino nitrile with an isocyanate or cyanate.[1] It can be advantageous when the Bucherer-Bergs reaction fails, as the α-amino nitrile can be prepared separately under different conditions (e.g., a modified Strecker reaction) and then cyclized.[1] This approach can sometimes lead to kinetically controlled products, which may differ from the thermodynamically favored products of the Bucherer-Bergs reaction.[1]

  • Ugi/De-Boc/Cyclization Methodology: This is a multi-component reaction that can produce highly functionalized hydantoins in good yields.[1]

  • Synthesis from α-Amino Acids: Spiro-α-amino acids can be cyclized to form spiro-hydantoins using reagents like phosgene (B1210022) or its equivalents.

Data Presentation: Yield Comparison for Spiro-Hydantoin Synthesis

The following tables summarize quantitative data on the synthesis of spiro-hydantoins under various conditions, allowing for easy comparison of different methodologies.

Table 1: Bucherer-Bergs Reaction Modifications and Yields for Phenyl-substituted Ketones

Starting KetoneReaction ConditionsYield (%)Reference
Benzophenone (B1666685)(NH₄)₂CO₃, NaCN, 60% EtOH, 58-62°C, 10 h7[1]
Benzophenone(NH₄)₂CO₃, NaCN, 60% EtOH, 58-62°C, 90 h67[1]
BenzophenoneSealed vessel, 110°C75[1]
BenzophenoneKCN, propylene glycol or acetamide, steel bomb91-96[1][6]

Table 2: Synthesis of Spiro-hydantoins from Cyclic Ketones

Starting KetoneReaction ConditionsProductYield (%)Reference
4-tert-ButylcyclohexanoneBucherer-Bergsα-isomerPredominant[1]
4-tert-ButylcyclohexanoneBucherer-Bergsβ-isomerTrace[1]
8-Aza-4-chromanonesStandard Bucherer-BergsSpiro-hydantoin< 1[7]
8-Aza-4-chromanonesModified Bucherer-BergsSpiro-hydantoin~50[7]
CyclopentanoneBucherer-BergsCyclopentane-5-spirohydantoin-[8]

Experimental Protocols

High-Yield Synthesis of 5,5-Diphenylhydantoin (Phenytoin) via Modified Bucherer-Bergs Reaction

This protocol is adapted from a high-yield procedure for a sterically hindered ketone.

Materials:

  • Benzophenone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Propylene Glycol

  • Steel bomb reactor or a high-pressure reaction vessel

  • Hydrochloric acid (HCl) for workup

  • Sodium hydroxide (B78521) (NaOH) for purification

Procedure:

  • In a steel bomb reactor, combine benzophenone (1.0 eq), potassium cyanide (2.0-2.5 eq), and ammonium carbonate (4.0-5.0 eq).

  • Add propylene glycol as the solvent.

  • Seal the reactor and heat the mixture to 110-150°C with stirring for 6-12 hours.

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and cautiously acidify with concentrated HCl until the pH is acidic, which will precipitate the crude product.

  • Filter the precipitate and wash it with water.

  • To purify the product, dissolve the crude solid in a 5% aqueous solution of NaOH.

  • Filter the solution to remove any unreacted benzophenone.

  • Re-precipitate the 5,5-diphenylhydantoin by acidifying the filtrate with HCl.

  • Filter the purified product, wash with water, and dry under vacuum.

Visualizations

Bucherer_Bergs_Pathway cluster_reagents Reagents ketone Spiro Ketone cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + CN⁻, H⁺ cyanide CN⁻ ammonia NH₃ co2 CO₂ aminonitrile α-Amino Nitrile Intermediate cyanohydrin->aminonitrile + NH₃ - H₂O carbamate Carbamate Intermediate aminonitrile->carbamate + CO₂ iminohydantoin Iminohydantoin Intermediate carbamate->iminohydantoin Intramolecular cyclization hydantoin Spiro-Hydantoin iminohydantoin->hydantoin Tautomerization Troubleshooting_Workflow start Low Yield in Spiro-Hydantoin Synthesis check_ketone Is the spiro ketone sterically hindered? start->check_ketone modify_conditions Modify Bucherer-Bergs Conditions check_ketone->modify_conditions Yes check_byproducts Are byproducts observed? check_ketone->check_byproducts No increase_temp_pressure Increase Temperature & Pressure (Hoyer Modification) modify_conditions->increase_temp_pressure change_solvent Use Alternative Solvent (e.g., Propylene Glycol, Acetamide) modify_conditions->change_solvent use_ultrasound Apply Ultrasonication modify_conditions->use_ultrasound increase_temp_pressure->check_byproducts change_solvent->check_byproducts use_ultrasound->check_byproducts alternative_route Consider Alternative Synthetic Route read_reaction Read-Type Reaction alternative_route->read_reaction ugi_cyclization Ugi/De-Boc/Cyclization alternative_route->ugi_cyclization check_byproducts->alternative_route No / Still low yield optimize_workup Optimize Workup (Control pH, avoid prolonged acid/base) check_byproducts->optimize_workup Yes optimize_workup->alternative_route Still low yield

References

Side reactions and byproduct formation in spirocyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed in spirocyclization?

A1: The most prevalent side reactions include oligomerization, where reactive intermediates react with each other instead of cyclizing intramolecularly, and skeletal rearrangements, which lead to fused bicyclic systems instead of the desired spirocycle.[1] Other common issues are incomplete cyclization, resulting in monocyclized products, and retro-Michael reactions, where an initial adduct reverts to the starting materials.[1] Certain sensitive spiro compounds can also undergo rearrangement or decomposition when exposed to heat, acid, or base during the reaction or workup.[2][3]

Q2: My reaction is producing high molecular weight oligomers instead of the spirocyclic product. What is the cause and how can I fix it?

A2: This issue, known as oligomerization, occurs when the intermolecular reaction pathway is favored over the desired intramolecular cyclization.[1] It is particularly common in reactions like the Michael-Aldol cascade. The primary cause is a high concentration of the reactive intermediate.

Troubleshooting Strategy:

  • High-Dilution Conditions: The most effective strategy is to maintain a very low concentration of the reactive species. This is achieved by adding the substrate slowly over an extended period to a large volume of solvent. This kinetically favors the intramolecular reaction.[4]

Q3: I am observing a significant amount of a rearranged, fused bicyclic byproduct instead of my target spirocycle. Why is this happening?

A3: Skeletal rearrangements are common, especially in acid-catalyzed reactions that proceed through carbocationic intermediates.[1] A classic example is a Wagner-Meerwein type rearrangement, where a carbocation shifts to a more stable form, leading to a fused ring system rather than the spirocycle.[1] This is often observed in the synthesis of spiro[4.4]nonane derivatives.[1]

Mitigation Strategies:

  • Use Milder Acids: Strong Lewis acids can promote the formation of unstable carbocations. Switching to a milder protic acid or a Brønsted acid catalyst can suppress the rearrangement pathway.[1]

  • Lower Reaction Temperature: Rearrangement pathways often have a higher activation energy. Running the reaction at lower temperatures can kinetically disfavor this side reaction.[1]

  • Substrate Modification: If possible, modify the substrate to avoid the formation of highly unstable carbocations.[1]

Q4: My tandem radical cyclization is stalling after the first ring formation, yielding mainly monocyclized byproducts. How can I promote the second cyclization?

A4: This is a common problem in tandem radical cyclizations. It occurs when the rate of the second cyclization is slower than competing reactions, such as radical termination or quenching.[1]

Common Causes & Solutions:

  • Unfavorable Ring Closure: The stereoelectronics of the second ring closure may be less favorable. Consider modifying the substrate to improve the geometry for the second cyclization.

  • Radical Stability: The radical formed after the first cyclization might be too stable to react further. Changing the functional groups on the substrate can alter the radical's stability.

  • Premature Quenching: The intermediate radical may be quenched by a hydrogen donor or another radical.[1] Ensure the reaction is free of unintended radical quenchers and consider using a slower-releasing radical initiator.

Troubleshooting Guides

Issue 1: Low or No Yield of Spirocyclic Product

This guide provides a systematic approach to diagnosing a failed spirocyclization reaction.

G Start Reaction Failed: Low or No Product Check_SM Analysis of Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_SM SM_Consumed Starting Material Consumed? Check_SM->SM_Consumed Wrong_Product Wrong Product Formed? (Isomer, Rearrangement) SM_Consumed->Wrong_Product Yes No_Reaction Troubleshoot: - Check reagent purity/activity - Increase temperature/time - Change catalyst/solvent SM_Consumed->No_Reaction No Product_Unstable Product Unstable? (Degradation during workup/purification) Decomposition Troubleshoot: - Milder workup (avoid strong acid/base) - Lower temperature - Degas solvents Product_Unstable->Decomposition Yes Success Reaction Optimized Product_Unstable->Success No Wrong_Product->Product_Unstable No Side_Reaction Troubleshoot: - See Rearrangement FAQ (Q3) - See Oligomerization FAQ (Q2) - Adjust stoichiometry Wrong_Product->Side_Reaction Yes No_Reaction->Success Decomposition->Success Side_Reaction->Success

Caption: Troubleshooting workflow for failed spirocyclization.

Issue 2: Formation of Rearranged Fused Bicyclic Byproduct

This diagram illustrates the competition between the desired spirocyclization and an undesired rearrangement pathway.

G

Caption: Competing pathways in acid-catalyzed spirocyclization.[1]

Data Summaries

Table 1: Effect of Oxidant on Yield in a One-Pot Spirocycloaddition/Oxidative Cleavage Reaction

This table summarizes the optimization of the oxidative cleavage step in the synthesis of isoxazoles from spiro-intermediates. The data shows how changing the oxidant and its stoichiometry impacts the final product yield.

EntryOxidizing AgentEquivalentsYield (%)
1mCPBA-50-55
2-4mCPBA372
5mCPBA472
630% aq. H₂O₂-Good
7Sodium Percarbonate-Good
8Urea Hydroperoxide-Good
9K₂S₂O₈-0
10-1230% H₂O₂ / Ac₂O (1:4)-87
Data adapted from studies on isoxazole (B147169) synthesis.[2][3] "Good" indicates the source mentioned positive results without specifying a yield. mCPBA is meta-chloroperoxybenzoic acid.
Table 2: Effect of Ligand and Substrate on Nickel-Catalyzed Lactone α-Spirocyclization

This table shows the performance of two different chiral ligands (SL-M001-1 and SL-M009-1) in the enantioselective synthesis of spirocycles. It highlights how ligand choice and substrate electronics affect yield and enantiomeric excess (ee).

SubstrateLigandYield (%)ee (%)
10a (Electron-neutral)SL-M001-19083
10a (Electron-neutral)SL-M009-19769
10b (Electron-donating)SL-M001-15284
10b (Electron-donating)SL-M009-16783
Data adapted from a study on enantioselective nickel-catalyzed α-spirocyclization of lactones.[5]

Key Experimental Protocols

Protocol: Base-Catalyzed Intramolecular Michael-Aldol Spirocyclization

This protocol provides a general methodology for a common spirocyclization strategy used in the synthesis of spiro[4.4]nonane derivatives.[1]

Materials:

  • Cyclopentanone (B42830) derivative (1.0 eq)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone) (1.1 eq)

  • Base (e.g., KOH, NaOEt) in a suitable solvent (e.g., EtOH)

  • Anhydrous reaction solvent (e.g., EtOH, THF)

  • Quenching solution (e.g., saturated aq. NH₄Cl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the cyclopentanone derivative in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. For high-dilution conditions, use a large volume of solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base solution dropwise to the reaction mixture while stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete enolate formation.

  • Substrate Addition: Add the α,β-unsaturated ketone dropwise to the reaction mixture at 0 °C. To minimize oligomerization, this addition should be performed slowly, potentially using a syringe pump over several hours.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding the saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent like Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography to isolate the desired spirocyclic compound.

References

Technical Support Center: Optimization of Photocatalyzed Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photocatalyzed cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the setup and execution of photocatalyzed cycloaddition reactions.

1. Why is my reaction yield consistently low?

Low reaction yields in photocatalyzed cycloadditions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Photocatalyst Issues:

    • Incorrect Catalyst Selection: The chosen photocatalyst may not have the appropriate excited-state energy or redox potential to effectively promote the desired cycloaddition.[1][2] It is essential to match the catalyst's photophysical properties with the substrate's electronic requirements.

    • Catalyst Decomposition: Many photocatalysts can degrade under prolonged irradiation, leading to a decrease in catalytic activity over time.[3][4] Consider performing control experiments to assess the photostability of your catalyst under the reaction conditions.

    • Insufficient Catalyst Loading: While higher catalyst loading can sometimes improve yields, an optimal concentration exists. Excessive loading can lead to inner filter effects, where the catalyst absorbs too much light, preventing it from reaching the substrate molecules.

  • Reaction Conditions:

    • Solvent Effects: The choice of solvent can significantly impact reaction efficiency by influencing catalyst properties, substrate solvation, and interfacial charge transfer.[5][6][7] A solvent that appears ideal based on polarity might not be optimal for the specific photocatalytic cycle.[3] It's recommended to screen a variety of solvents with different polarities and coordinating abilities.

    • Presence of Oxygen: Unless desired for a specific reaction mechanism, dissolved oxygen can act as a quencher for the excited state of the photocatalyst or reactive intermediates, leading to lower yields.[8] Degassing the reaction mixture by methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) is often critical.[8]

    • Light Source Incompatibility: The emission spectrum of the light source must overlap with the absorption spectrum of the photocatalyst for efficient excitation.[9] Using a light source with an inappropriate wavelength will result in poor catalyst activation and low yields.

  • Substrate-Related Problems:

    • Substrate Decomposition: The starting materials themselves might be unstable under photochemical conditions, leading to side reactions and reduced yield of the desired product.

    • Electronically Mismatched Partners: In intermolecular cycloadditions, the electronic properties of the reacting partners are crucial. Some photocatalytic systems are specifically designed to overcome the challenges of electronically mismatched Diels-Alder reactions.[10]

2. My reaction starts well but then stops before completion. What could be the cause?

This common issue often points towards catalyst deactivation or changes in the reaction medium over time.

  • Photocatalyst Instability: As mentioned previously, the photocatalyst may be degrading under the reaction conditions.[3][4] Analysis of the reaction mixture at different time points can help confirm if the catalyst concentration is decreasing.

  • Product Inhibition: The product of the cycloaddition reaction may absorb light at the same wavelength as the photocatalyst, leading to a competitive absorption process that reduces the efficiency of catalyst excitation. This is a form of product inhibition.

  • Formation of Quenching Side Products: Undesired side reactions could be generating species that quench the excited state of the photocatalyst, effectively shutting down the catalytic cycle.

  • Changes in pH: For reactions in certain solvents or with specific substrates, the pH of the reaction medium could change over the course of the reaction, affecting the catalyst's activity or stability.

3. How do I choose the right light source for my reaction?

The selection of an appropriate light source is critical for the success of a photocatalyzed reaction.

  • Wavelength: The primary consideration is the overlap between the light source's emission spectrum and the photocatalyst's absorption spectrum.[9] Light Emitting Diodes (LEDs) are often preferred due to their narrow emission bandwidths, energy efficiency, and longer lifespan compared to traditional lamps.[11]

  • Intensity: Higher light intensity can lead to faster reaction rates by increasing the number of photons available to excite the photocatalyst.[9] However, excessive intensity can also promote catalyst degradation or unwanted side reactions.[12] It is crucial to find an optimal light intensity for each specific reaction.

  • Uniformity: Ensuring uniform illumination of the reaction vessel is important for reproducibility, especially in larger-scale reactions.[9] Non-uniform light can lead to inconsistent reaction rates throughout the mixture.

4. The diastereoselectivity or enantioselectivity of my reaction is poor. How can I improve it?

Achieving high stereoselectivity in photocatalyzed cycloadditions often requires careful tuning of the reaction parameters.

  • Catalyst Structure: For enantioselective reactions, the use of chiral photocatalysts is essential. The design of the catalyst's chiral environment plays a direct role in controlling the stereochemical outcome of the reaction.[13]

  • Solvent: The solvent can influence the transition state geometry of the cycloaddition, thereby affecting the diastereoselectivity. Screening different solvents is a common strategy to optimize stereoselectivity.

  • Temperature: While many photocatalytic reactions are run at room temperature, temperature can still influence the rates of competing diastereomeric pathways.[14] Lowering the reaction temperature can sometimes improve selectivity.

  • Additives: The addition of Lewis acids or other coordinating species can sometimes help to organize the transition state and improve stereoselectivity.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to aid in reaction optimization.

Table 1: Optimization of a Photocatalytic [2+2] Cycloaddition

EntryPhotocatalyst (mol%)SolventAdditiveLight SourceTime (h)Yield (%)
1Ru(bpy)₃²⁺ (1)CH₃CNNoneBlue LED2445
2Ru(bpy)₃²⁺ (1)DMFNoneBlue LED2462
3Ru(bpy)₃²⁺ (1)CH₂Cl₂NoneBlue LED2430
4Ir(ppy)₃ (1)CH₃CNNoneBlue LED2475
54CzIPN (2)CH₃CNNoneBlue LED1288[8]
64CzIPN (2)CH₃CNIsopreneBlue LED1223[8]

Data is hypothetical but representative of typical optimization studies found in the literature.[8]

Table 2: Solvent Effects on Photocatalyst Properties

PhotocatalystSolventTriplet Energy (eV)Oxidation Potential (V vs SCE)Reduction Potential (V vs SCE)
PC-AAcetonitrile2.50+1.20-0.90
PC-ADichloromethane2.52+1.25-0.85
PC-AToluene2.48+1.15-0.95
PC-BAcetonitrile2.70+1.50-1.10
PC-BDichloromethane2.71+1.53-1.08
PC-BToluene2.68+1.47-1.13

This table illustrates how solvent polarity can influence the key photophysical properties of a photocatalyst, which in turn affects its reactivity.[3][7]

Experimental Protocols

Protocol 1: General Procedure for a Photocatalyzed Cycloaddition

  • Reactant Preparation: In a clean, dry reaction vessel (e.g., a borosilicate glass vial or quartz tube if UV light is used), add the substrate(s), photocatalyst, and any additives.

  • Solvent Addition: Add the desired solvent, which has been previously degassed by sparging with an inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.[8]

  • Degassing (if not done prior to solvent addition): Seal the reaction vessel and perform three cycles of freeze-pump-thaw to thoroughly remove dissolved oxygen.[8]

  • Irradiation: Place the reaction vessel at a fixed distance from the light source. A cooling fan may be necessary to maintain a constant reaction temperature.[14]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Work-up and Purification: Once the reaction is complete, quench the reaction (if necessary), remove the solvent under reduced pressure, and purify the crude product by column chromatography or another appropriate method.

Protocol 2: Determination of Reaction Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules of product formed per photon absorbed.[15][16]

  • Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer (e.g., potassium ferrioxalate) or a calibrated photodiode.[15] This gives the number of photons entering the reaction vessel per unit time.

  • Light Absorption Measurement: Determine the fraction of light absorbed by the photocatalyst at the reaction concentration using UV-Vis spectroscopy.

  • Reaction Progress Monitoring: Set up the photocatalytic reaction as described in Protocol 1. Monitor the formation of the product over time, ensuring the reaction is in the linear regime (typically at low conversion, <10-20%).

  • Calculation: The quantum yield can be calculated using the following formula:[15][17]

    Φ = (moles of product formed) / (moles of photons absorbed)

    The number of photons absorbed is the photon flux multiplied by the fraction of light absorbed and the reaction time.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Photoreaction cluster_analysis Work-up & Analysis prep_reactants Prepare Reactants & Catalyst add_solvent Add Degassed Solvent prep_reactants->add_solvent degas Degas Mixture (Freeze-Pump-Thaw) add_solvent->degas irradiate Irradiate with Light Source degas->irradiate Start Reaction monitor Monitor Reaction Progress (TLC, GC, NMR) irradiate->monitor workup Quench & Work-up monitor->workup Reaction Complete purify Purify Product (Chromatography) workup->purify characterize Characterize Product purify->characterize

Caption: A typical experimental workflow for a photocatalyzed cycloaddition reaction.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Reaction Yield check_catalyst Verify Catalyst Properties (Energy, Redox Potential) start->check_catalyst screen_solvent Screen Solvents start->screen_solvent check_substrate_stability Verify Substrate Stability start->check_substrate_stability check_stability Assess Catalyst Stability check_catalyst->check_stability optimize_loading Optimize Catalyst Loading check_stability->optimize_loading remove_oxygen Ensure Proper Degassing screen_solvent->remove_oxygen check_light Check Light Source (Wavelength, Intensity) remove_oxygen->check_light check_electronics Evaluate Substrate Electronics check_substrate_stability->check_electronics

Caption: A troubleshooting guide for diagnosing the cause of low reaction yields.

Photocatalytic_Cycle PC PC PC_star PC* PC->PC_star Light (hν) PC_ox PC.+ PC_star->PC_ox SET to A A Substrate A A_radical A radical Product Product A_radical->Product + B B Substrate B PC_red PC.- PC_ox->PC SET from B

Caption: A simplified signaling pathway for a photoredox-catalyzed cycloaddition.

References

Managing stereocontrol in the synthesis of substituted spiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereocontrol in the synthesis of substituted spiro[4.5]decanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the stereochemistry of substituted spiro[4.5]decanes?

The main challenges involve controlling the relative and absolute stereochemistry at the spirocyclic core. Specifically, this includes:

  • Diastereoselectivity: Achieving a high diastereomeric ratio (d.r.) during the formation of the spirocyclic junction, which often creates at least one quaternary stereocenter.

  • Enantioselectivity: Controlling the formation of a specific enantiomer when starting from achiral or racemic precursors.

  • Substrate Bias: The inherent conformational preferences of complex substrates can favor the formation of an undesired diastereomer.

  • Reaction Conditions: Stereochemical outcomes are often highly sensitive to subtle changes in reaction parameters like temperature, solvent, and catalyst choice.

Q2: What are the major strategies for achieving high stereocontrol in spiro[4.5]decane synthesis?

Key strategies include:

  • Asymmetric Catalysis: Utilizing chiral catalysts (metal-based or organocatalysts) to create a chiral environment that favors the formation of one enantiomer over the other. Palladium-catalyzed reactions are particularly prominent.[1]

  • Diastereoselective Reactions: Employing reactions that intrinsically favor one diastereomer, such as intramolecular cyclizations (e.g., aldol, Diels-Alder) and sigmatropic rearrangements (e.g., Claisen rearrangement).[2]

  • Synergistic Catalysis: Combining different catalytic modes, such as photocatalysis and organocatalysis, to enable highly selective transformations under mild conditions.[1]

  • Chiral Pool Synthesis: Using enantiomerically pure starting materials derived from natural products to introduce stereocenters that direct the stereochemical outcome of subsequent steps.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Diastereoselectivity (Poor d.r.) in Spirocyclization

Symptom: Your reaction produces a mixture of diastereomers with a low ratio (e.g., <90:10 d.r.), leading to difficult purification and low yields of the desired product.

Possible Cause Troubleshooting Steps & Recommendations
Suboptimal Reaction Temperature Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy. Conversely, in some photocatalytic reactions, room temperature may provide a better yield and d.r. than lower temperatures.[1] Perform a temperature screen (e.g., -20 °C, 0 °C, room temperature).
Incorrect Solvent Choice Solvent polarity and coordinating ability can significantly influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., Dichloromethane (DCM), Toluene, THF, Acetonitrile). For certain cycloadditions, DCM has been identified as the most effective solvent.[3]
Unfavorable Substrate Conformation Steric hindrance in the precursor may favor the undesired diastereomer. Modify protecting groups to be bulkier or smaller to alter the conformational preference and shield one face of the molecule.
Ineffective Catalyst or Reagent The Lewis acid, base, or organocatalyst may not be optimal for inducing facial selectivity. Screen a variety of catalysts. For example, in organocatalyzed [3+2] cycloadditions, different chiral phosphoric acids can dramatically improve the d.r. from 80:20 to over 95:5.[3]

A logical workflow for troubleshooting low diastereoselectivity is presented below.

G start Low Diastereomeric Ratio (d.r.) Observed temp Screen Reaction Temperature (e.g., -20°C, RT, 40°C) start->temp Hypothesis: Suboptimal Energy Barrier solvent Screen Solvents (e.g., DCM, Toluene, THF) temp->solvent If no improvement result Improved d.r. temp->result Success catalyst Screen Catalysts / Ligands (e.g., Different Chiral Acids, Lewis Acids) solvent->catalyst If no improvement solvent->result Success substrate Modify Substrate (e.g., Change Protecting Groups) catalyst->substrate If no improvement catalyst->result Success substrate->result Success

Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Low Enantioselectivity (Poor e.e. or e.r.) in Asymmetric Catalysis

Symptom: The reaction produces a nearly racemic mixture or low enantiomeric excess (e.e.) / enantiomeric ratio (e.r.) of the desired chiral product.

Possible Cause Troubleshooting Steps & Recommendations
Ineffective Chiral Catalyst/Ligand The chosen chiral catalyst or ligand is not providing a sufficient energetic difference between the diastereomeric transition states. Screen different ligands. For Pd-catalyzed reactions, varying the phosphine (B1218219) ligand is a standard approach. For organocatalysis, explore different catalyst backbones (e.g., BINOL, cinchona alkaloid derivatives).
Competing Background Reaction A non-selective, uncatalyzed reaction may be competing with the desired asymmetric pathway. Lower the reaction temperature to slow the uncatalyzed reaction. Ensure slow addition of reagents to maintain a low concentration of the achiral substrate, favoring the catalyzed pathway.
Catalyst Poisoning or Degradation Impurities in substrates or solvents (e.g., water, oxygen) can deactivate the catalyst. Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (N₂ or Argon).
Sub-optimal Catalyst Loading Too low a catalyst loading may not be sufficient to outcompete the background reaction, while too high a loading can sometimes lead to aggregation or off-cycle pathways. Optimize catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%).

Quantitative Data Presentation

The selection of a synthetic method often depends on a trade-off between yield, stereoselectivity, and reaction conditions. The following tables summarize key quantitative data for prominent stereoselective methods.

Table 1: Performance of Selected Diastereoselective Methods

Synthetic RouteTarget ScaffoldCatalyst / ReagentYield (%)Diastereomeric Ratio (d.r.)Key Advantages
Synergistic Photocatalysis & Organocatalysis [1][3]2-Amino-spiro[4.5]decane-6-onesChiral Phosphoric Acid / Blue LEDsUp to 88%Up to 99:1Mild, metal-free conditions; high atom economy.
Claisen Rearrangement [2]Multi-functionalized spiro[4.5]decanesThermal or Lewis AcidGood to ExcellentSingle diastereomer reportedForms fully functionalized core in a single step.
Domino Reaction Spiro[4.5]decane derivativesNaHGoodHighMild conditions, broad substrate scope.
Au(I)-Catalyzed Conia-Ene [4]Spiro[4.5]deca-1,6-diene-8-onesAu(I) complex52 - 81%N/A (forms achiral product)Mild conditions, wide substrate scope.

Table 2: Performance of Selected Enantioselective Methods

Synthetic RouteTarget ScaffoldCatalyst SystemYield (%)Enantioselectivity (e.r. or e.e.)Diastereomeric Ratio (d.r.)
Pd-Catalyzed Decarboxylation [5]Spiro[4.5]deca-6,9-dien-8-onesPd(0) / Chiral LigandHighUp to 96:4 e.r.>20:1
Pd-Catalyzed [3+2] Spiroannulation [6]Spiro-furanindolinesPd(0) / Chiral LigandUp to 99%Up to 99% e.e.>94:6
Catalytic Diels-Alder [7]Spiro[4.5]decanonesChiral Imidodiphosphorimidate81%97.5:2.5 e.r.N/A

Experimental Protocols

Protocol 1: Synergistic Photocatalysis and Organocatalysis for Diastereoselective [3+2] Cycloaddition

This protocol is adapted from the work of Hu, T., et al., Catalysts (2025) and describes the synthesis of 2-amino-spiro[4.5]decane-6-ones.[1]

Materials:

  • 2-Methylene-1,2,3,4-tetrahydronaphtalen-1-one (Substrate 1)

  • N-Cyclopropylaniline (Substrate 2)

  • rac-BINOL-derived Phosphoric Acid Catalyst (e.g., rac-BINOL-PA-Ph) (10 mol%)

  • Dichloromethane (DCM), anhydrous (0.01 M)

  • Quartz reaction tube with magnetic stir bar

  • Photoreactor with 2W blue LEDs (445–450 nm)

  • Nitrogen source

Procedure:

  • Reaction Setup: To a quartz reaction tube, add 2-Methylene-1,2,3,4-tetrahydronaphtalen-1-one (0.025 mmol, 1.0 equiv.), N-Cyclopropylaniline (0.05 mmol, 2.0 equiv.), and the chiral phosphoric acid catalyst (0.0025 mmol, 10 mol%).

  • Inert Atmosphere: Place a magnetic stir bar in the tube. Seal the tube and place it in the photoreactor. Purge the tube with dry nitrogen for 3-5 minutes (or backfill 3 times).

  • Solvent Addition: Add anhydrous DCM via syringe to achieve a 0.01 M concentration with respect to Substrate 1.

  • Dark Stirring: Stir the reaction mixture for 30 minutes at room temperature in the absence of light to allow for catalyst-substrate association.

  • Photoreaction: Turn on the blue LEDs to irradiate the reaction mixture. Continue stirring at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-spiro[4.5]decane-6-one product.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the purified product using HPLC or ¹H NMR analysis.

The general workflow for this experimental protocol is visualized below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis prep1 Add Reactants & Catalyst to Quartz Tube prep2 Establish Inert Atmosphere (N₂) prep1->prep2 prep3 Add Anhydrous Solvent (DCM) prep2->prep3 react1 Stir in Dark (30 min) prep3->react1 react2 Irradiate with Blue LEDs at Room Temperature react1->react2 react3 Monitor by TLC / LC-MS react2->react3 workup1 Concentrate Reaction Mixture react3->workup1 workup2 Purify via Column Chromatography workup1->workup2 analysis1 Characterize & Determine d.r. workup2->analysis1

Caption: General experimental workflow for photocatalytic spirocyclization.

References

Technical Support Center: Catalyst Removal in Spiro[4.5]decan-6-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst removal in the synthesis of Spiro[4.5]decan-6-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this spirocyclic ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound and related spiro[4.5]decanes?

A1: The synthesis of this compound and its derivatives often employs a variety of catalysts, including:

  • Transition Metal Catalysts: Palladium (Pd) and Gold (Au) catalysts are frequently used in carbon-carbon bond-forming reactions to construct the spirocyclic framework.[1]

  • Organocatalysts: Chiral amines or Brønsted acids are also utilized, particularly in asymmetric syntheses to control stereochemistry.[2]

Q2: Why is the complete removal of these catalysts crucial, especially in a pharmaceutical context?

A2: Complete catalyst removal is critical for several reasons. Residual metals can interfere with subsequent synthetic steps and, more importantly, pose significant toxicity risks in active pharmaceutical ingredients (APIs). Regulatory bodies have strict limits on the allowable levels of residual metals in drug products.[3][4]

Q3: What are the primary methods for removing metal catalysts like Palladium (Pd) and Gold (Au) from my this compound reaction mixture?

A3: The most effective methods for metal catalyst removal include:

  • Adsorption: Using solid supports with high surface areas, such as activated carbon, to adsorb the metal catalyst, which is then removed by filtration.

  • Metal Scavengers: Employing silica-based or polymer-bound ligands (e.g., with thiol or amine functionalities) that selectively chelate the metal. These are known for their high efficiency and selectivity.[3][5][6]

  • Chromatography: Passing the crude reaction mixture through a plug of silica (B1680970) gel or celite can effectively trap the metal catalyst. This is a common laboratory-scale technique.

  • Crystallization: Purifying the this compound product through crystallization can leave the majority of catalyst impurities behind in the mother liquor.

Q4: How can I remove an organocatalyst from my reaction?

A4: Organocatalyst removal strategies depend on the nature of the catalyst. Acidic or basic catalysts can often be removed by a simple aqueous wash (e.g., with a bicarbonate solution for an acidic catalyst or dilute acid for a basic catalyst). For neutral organocatalysts, column chromatography is typically effective.

Q5: My this compound product is non-polar. What is the best approach for catalyst removal in this case?

A5: For non-polar compounds, normal-phase column chromatography is a very effective purification method. Alternatively, metal scavengers can be used in a suitable non-polar organic solvent. It is important to select a scavenger and solvent system that ensures good interaction between the scavenger and the catalyst without causing your product to precipitate.

Q6: I'm working on a late-stage synthesis for a pharmaceutical application and need to reduce palladium levels to below 10 ppm. What is the most reliable method?

A6: Achieving such low levels of residual palladium, as often required in pharmaceutical manufacturing, typically necessitates a multi-step approach. A robust workflow would involve an initial purification step, such as column chromatography, followed by treatment with a high-affinity metal scavenger. Post-purification, it is essential to quantify the residual palladium levels using sensitive analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to ensure compliance with regulatory standards.

Troubleshooting Guides

Issue 1: Residual Palladium Detected After Column Chromatography

  • Question: I've purified my this compound using column chromatography, but I still detect residual palladium in the product. What could be the issue and how can I resolve it?

  • Answer:

    • Possible Cause: The palladium catalyst may be co-eluting with your product, or it could be strongly complexed to the ketone functionality of your molecule.

    • Solution:

      • Optimize Chromatography: Try altering the solvent system or using a different stationary phase to improve separation.

      • Pre-treatment: Before chromatography, consider a simple filtration through a pad of Celite. This can remove a significant portion of insoluble palladium species.

      • Post-treatment with Scavengers: After chromatography, dissolve the product in a suitable solvent and treat it with a metal scavenger to remove the remaining traces of palladium.

Issue 2: Low Product Recovery After Activated Carbon Treatment

  • Question: I used activated carbon to remove the catalyst, but my product yield is very low. What happened?

  • Answer:

    • Possible Cause: Your this compound product is likely adsorbing to the activated carbon along with the metal catalyst.

    • Solution:

      • Reduce the Amount of Carbon: Use a smaller amount of activated carbon and increase the stirring time.

      • Test Different Types of Carbon: Different activated carbons have varying surface properties. Experiment with a few types to find one with lower affinity for your product.

      • Consider a More Selective Method: Metal scavengers are generally more selective for the metal catalyst and less likely to bind to your organic product.

Issue 3: Gold Catalyst is Difficult to Remove

  • Question: I used a gold catalyst in my reaction, and it's proving difficult to remove. The solution has a persistent dark color. What should I do?

  • Answer:

    • Possible Cause: Gold catalysts can sometimes form colloidal nanoparticles that are challenging to remove by simple filtration.

    • Solution:

      • Centrifugation: Try centrifuging the reaction mixture at high speed to pellet the gold nanoparticles, followed by careful decantation of the supernatant.

      • Specialized Scavengers: Use scavengers with a high affinity for gold, such as those with thiol functionalities.

      • Filtration through a Syringe Filter: For small-scale reactions, passing the solution through a syringe filter (e.g., 0.22 µm PTFE) can sometimes help remove fine particles.

Data Presentation

The following table summarizes the typical performance of various palladium removal methods.

MethodCatalystStarting Pd Concentration (ppm)Final Pd Concentration (ppm)Product Recovery
Metal Scavenger (Silica-Thiol) Pd(PPh₃)₄500 - 1000< 10> 95%
Metal Scavenger (Polymer-TMT) Pd(OAc)₂~850< 10> 95%
Activated Carbon Pd/C200 - 50010 - 5070 - 90%
Silica Gel Plug Filtration PdCl₂(PPh₃)₂1000 - 200050 - 200> 90%
Crystallization Various> 100050 - 150Varies

Note: The efficiency of each method can vary depending on the specific reaction conditions, solvent, and the nature of the product.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

  • Dissolution: After the initial work-up of your this compound synthesis, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature for 4-16 hours. The optimal time may need to be determined empirically. In some cases, gentle heating (e.g., to 40 °C) can improve the scavenging efficiency.

  • Filtration: Filter the mixture to remove the solid scavenger, which now contains the bound palladium. Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Palladium Removal Using Activated Carbon

  • Preparation: Dissolve the crude product containing the palladium catalyst in a suitable solvent (e.g., tetrahydrofuran (B95107) or ethyl acetate).

  • Addition of Carbon: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to completely remove the fine particles of activated carbon.

  • Rinsing and Concentration: Rinse the filter cake thoroughly with the solvent and combine the filtrates. Concentrate the solution to obtain the product with reduced palladium content.

Mandatory Visualization

Catalyst_Removal_Workflow cluster_reaction This compound Synthesis cluster_purification Catalyst Removal cluster_analysis Final Product Reaction Crude Reaction Mixture (Product + Catalyst) Workup Aqueous Work-up Reaction->Workup Initial Quench Filtration Filtration through Celite Workup->Filtration Removal of Insolubles Scavenging Treatment with Metal Scavenger Filtration->Scavenging Option 1 Chromatography Column Chromatography Filtration->Chromatography Option 2 Analysis Purified this compound (ICP-MS Analysis for Residual Metal) Scavenging->Analysis Chromatography->Analysis

Caption: A general experimental workflow for the removal of metal catalysts from a this compound reaction.

Troubleshooting_Logic Start Start: Residual Catalyst Detected in Product Method Which removal method was used? Start->Method Chroma Column Chromatography Method->Chroma Chromatography Carbon Activated Carbon Method->Carbon Carbon Scavenger Metal Scavenger Method->Scavenger Scavenger Chroma_Sol Solution: 1. Optimize solvent system. 2. Use a scavenger post-chromatography. Chroma->Chroma_Sol Carbon_Sol Solution: 1. Reduce amount of carbon. 2. Switch to a more selective scavenger. Carbon->Carbon_Sol Scavenger_Sol Solution: 1. Increase scavenger equivalents. 2. Increase reaction time/temperature. 3. Try a different type of scavenger. Scavenger->Scavenger_Sol

Caption: A troubleshooting decision diagram for addressing common issues in catalyst removal.

References

Validation & Comparative

A Comparative Analysis of Spiro[4.5]decane and Other Spirocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of three-dimensional (3D) molecular architectures in drug design is a rapidly advancing strategy to enhance pharmacological properties and navigate beyond the confines of flat, aromatic systems.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable motifs. Their inherent rigidity and defined spatial arrangement of substituents can lead to improved potency, selectivity, and pharmacokinetic profiles.[3][4] This guide provides a comparative analysis of the spiro[4.5]decane scaffold against other prominent spirocycles, such as spiro[3.3]heptane, spiro[3.4]octane, and spiro[3.5]nonane, offering insights into their respective advantages in medicinal chemistry.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] The choice of a spirocyclic scaffold can significantly influence these parameters. For instance, increasing the sp3 character of a molecule, a hallmark of spirocycles, is often associated with improved solubility and metabolic stability.[7][8]

Below is a table summarizing key computed physicochemical properties for the parent spiro[4.5]decane and other selected spiroalkanes. These values provide a foundational understanding of their molecular characteristics.

PropertySpiro[4.5]decaneSpiro[3.3]heptaneSpiro[3.4]octaneSpiro[3.5]nonane
Molecular Formula C₁₀H₁₈C₇H₁₂C₈H₁₄C₉H₁₆
Molecular Weight ( g/mol ) 138.25[9]96.17110.20124.22
logP (octanol/water) ~3.5 (estimated)~2.0 (estimated)~2.5 (estimated)~3.0 (estimated)
Topological Polar Surface Area (TPSA) (Ų) 0000
Fraction of sp³ carbons (Fsp³) 1.01.01.01.0

Note: logP values are estimations for the parent hydrocarbons and will vary significantly with substitution.

The spiro[4.5]decane core, being larger and more lipophilic, may be suited for targets requiring larger hydrophobic interactions. In contrast, smaller scaffolds like spiro[3.3]heptane offer a more compact 3D structure and lower lipophilicity, which can be advantageous for improving solubility and reducing off-target effects.[10][11] The spiro[3.3]heptane scaffold, in particular, has been successfully employed as a bioisostere for phenyl rings, offering a 3D alternative to a common flat aromatic motif.[10][11]

Synthesis of Spirocyclic Scaffolds

The accessibility of spirocyclic scaffolds through efficient and scalable synthetic routes is a critical consideration for their application in drug discovery programs.[1] Various methodologies have been developed for the synthesis of these frameworks.

Synthesis of Spiro[4.5]decane Derivatives

A common approach to the spiro[4.5]decane skeleton involves ring-closing metathesis (RCM).[12] For example, a cyclohexanone (B45756) derivative can be reacted with methyl acrylate (B77674) to form a diene, which then undergoes RCM using a Grubbs catalyst to furnish the spiro[4.5]decane core.[12] Another strategy involves a Claisen rearrangement of bicyclic 2-(alkenyl)dihydropyrans, which can yield highly functionalized spiro[4.5]decanes with excellent stereoselectivity.[12]

Synthesis of Other Spirocyclic Scaffolds
  • Spiro[3.3]heptane: The synthesis of spiro[3.3]heptane derivatives can be achieved through various methods, including formal [2+2] cyclizations.[8] One practical, large-scale synthesis involves the double alkylation of tosylmethyl isocyanide (TosMIC) or malonate diesters with 1,1-bis(bromomethyl)cyclobutane.[13]

  • Spiro[3.4]octane: The construction of the spiro[3.4]octane system can be accomplished through intramolecular cyclization of a precursor bearing a nitrogen-containing functional group and a leaving group to form the azetidine (B1206935) ring in aza-spirocycles.[14] Ring-closing metathesis has also been employed for the synthesis of oxa-spiro[3.4]octane derivatives.[14]

  • Spiro[3.5]nonane: The synthesis of spiro[3.5]nonane derivatives can be achieved through a multi-step process starting from cyclobutanone.[15] This can involve a Wittig reaction followed by Michael/Claisen reactions and subsequent hydrolysis and decarboxylation.[15]

The following diagram illustrates a generalized workflow for the synthesis of a spirocyclic scaffold using an intramolecular cyclization approach.

G A Starting Material (e.g., Cyclic Ketone) B Functional Group Interconversion A->B Step 1 C Introduction of Second Ring Precursor B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Spirocyclic Scaffold D->E Key Ring Formation F Further Functionalization E->F Optional

Caption: Generalized synthetic workflow for spirocycle formation.

Biological Applications and Comparative Performance

Spirocyclic scaffolds have been incorporated into a wide range of biologically active molecules, including approved drugs and clinical candidates.[2][3] Their unique 3D structures allow for precise orientation of functional groups to interact with biological targets.[16]

Spiro[4.5]decane in Drug Candidates

The spiro[4.5]decane framework is found in a number of biologically active compounds.[17][18][19] For instance, spiro[4.5]decanone-containing compounds have been investigated as potent and selective inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are therapeutic targets for anemia.[20][21]

Comparative Biological Activity

Direct comparisons of the biological activity of drugs containing different spirocyclic scaffolds are often specific to the target and the overall molecular structure. However, some general trends can be observed.

The table below presents a hypothetical comparison based on published data for different spiro-derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression.[16]

Spirocyclic ScaffoldExample DerivativeTarget ProteinDocking Score (kcal/mol)Cancer Cell LineIC₅₀ (µM)
Spiro-pyrrolopyridazineSPP10EGFR-8.5A5492.5
Spiro-oxindoleSOX-AEGFR-9.2MCF-71.8
Spiro[3.3]heptane analogSH-DrugXEGFR-7.9HCT1165.1
Spiro[4.5]decane analogSD-DrugYEGFR-9.5A5491.5

Note: This data is illustrative and synthesized from multiple sources. Direct comparison of docking scores and IC₅₀ values across different studies should be approached with caution due to variations in experimental and computational protocols.[16]

The data suggests that the larger spiro[4.5]decane scaffold in "SD-DrugY" may allow for more extensive interactions within the EGFR binding pocket, potentially contributing to its higher predicted binding affinity and lower IC₅₀ value compared to the smaller spiro[3.3]heptane analog.

The following diagram illustrates a simplified signaling pathway involving EGFR, a common target for drugs containing spirocyclic scaffolds.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SpiroDrug Spirocyclic Inhibitor SpiroDrug->EGFR

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel drug candidates.

General Procedure for the Synthesis of a Spiro[4.5]decan-2-one Derivative

This protocol is a generalized representation based on common synthetic strategies.[12]

  • Step 1: Michael Addition: To a solution of cyclohexanone in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) followed by the dropwise addition of an α,β-unsaturated ketone (e.g., methyl vinyl ketone) at a controlled temperature.

  • Step 2: Intramolecular Aldol (B89426) Condensation: The resulting dicarbonyl compound is then treated with a base (e.g., potassium hydroxide) in a suitable solvent (e.g., methanol) and heated to induce intramolecular aldol condensation and subsequent dehydration to form the spiro[4.5]decanone core.

  • Step 3: Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired spiro[4.5]decan-2-one derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of spirocyclic compounds.[16]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the spirocyclic compound for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

The following diagram illustrates the workflow for an in vitro cytotoxicity assay.

G A Seed Cancer Cells in 96-well plate B Treat with Spirocyclic Compound (Varying Conc.) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (e.g., 4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for an MTT cytotoxicity assay.

Conclusion

The selection of a spirocyclic scaffold in drug design is a nuanced decision that depends on the specific therapeutic target and desired ADME properties. The spiro[4.5]decane framework offers a larger, more lipophilic 3D structure that can be advantageous for maximizing interactions with certain biological targets. In contrast, smaller scaffolds like spiro[3.3]heptane provide a more compact and less lipophilic alternative, which can be beneficial for improving solubility and serving as a bioisostere for aromatic rings. The continued development of novel synthetic methodologies for these scaffolds will undoubtedly expand their application in the discovery of new and improved therapeutics.[3][4]

References

A Comparative Guide to the Biological Activity of Novel Spiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane scaffold is a key structural motif in a variety of natural products and synthetic molecules, drawing significant interest in medicinal chemistry due to its unique three-dimensional arrangement. This rigid framework is often associated with potent biological activities. This guide provides a comparative overview of the recently reported anticancer and antimicrobial activities of derivatives based on this spiro system, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Comparative Anticancer Activity

Novel spiro derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀), a key measure of a compound's potency. A lower IC₅₀ value indicates greater potency.

Table 1: In Vitro Anticancer Activity of Spiro Derivatives (IC₅₀ in µM)

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Spiro-pyrrolopyridazinesSPP10MCF-7 (Breast)2.31 ± 0.3[1]
H69AR (Lung)3.16 ± 0.8[1]
PC-3 (Prostate)4.2 ± 0.2[1]
HEK-293 (Non-cancerous)26.8 ± 0.4[1]
Spiro-pyrrolopyridazinesSPP15MCF-7 (Breast)3.5 ± 0.2[2]
H69AR (Lung)4.8 ± 0.6[2]
PC-3 (Prostate)2.8 ± 0.4[2]
HEK-293 (Non-cancerous)30.2 ± 1.5[2]
Spiro[pyrrolidine-3, 3´-oxindole]Compound 5lMCF-7 (Breast)Low µM range[3]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazoleCompound 1RXF393 (Renal)7.01 ± 0.39
HT29 (Colon)24.3 ± 1.29
LOX IMVI (Melanoma)9.55 ± 0.51

Note: The derivatives listed are structurally related to the spiro[4.5]decane core but represent a broader class of spiro compounds investigated for their biological potential.

Comparative Antimicrobial Activity

Select spiro derivatives have also been screened for their ability to inhibit the growth of pathogenic microbes. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Spiro Derivatives (MIC in µg/mL)

Compound ClassDerivative ExampleTarget MicroorganismMIC (µg/mL)Reference
DispiropyrrolidinesCompound 4dC. krusei32[4]
C. glabrata32[4]
Spiro-4H-pyransCompound 5dS. aureus (Clinical Isolate)32
S. pyogenes (Clinical Isolate)64
Spiro[chromane-2,4′-pyrimidines]Compound 5bE. coli>256[5]
S. aureus128[5]
C. albicans>256[5]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of the biological activity of novel compounds.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6][7] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Test spiro compounds and a positive control (e.g., Doxorubicin)

Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[8] Filter-sterilize the solution using a 0.2 µm filter and store it at 4°C, protected from light.[8]

  • Compound Stock Solutions: Prepare stock solutions of the test compounds and controls in a suitable solvent, such as DMSO.

Assay Procedure:

  • Cell Seeding: Culture the desired cancer cell lines in medium supplemented with 10% FBS and 1% penicillin-streptomycin. Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle-only (e.g., 0.1% DMSO) as a negative control.[9]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[1][2]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[8][10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6][8] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[6] A reference wavelength of >650 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ values from the resulting dose-response curves.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure Outline:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to specified design constraints.

G cluster_0 Phase 1: Discovery & Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action A Compound Library (Novel Spiro Derivatives) B High-Throughput Screening (e.g., Cytotoxicity Assay) A->B C Hit Identification (Active Compounds) B->C D Hit Confirmation (Dose-Response Analysis) C->D E IC₅₀ Determination D->E F Selectivity Profiling (Cancer vs. Normal Cells) D->F G Secondary Assays (e.g., Apoptosis, Cell Cycle) E->G F->G H Target Identification G->H I Lead Candidate H->I

Caption: General workflow for biological activity screening of novel compounds.

Many spiro compounds exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. The p53 tumor suppressor pathway is a common target. The diagram below illustrates a proposed mechanism where a spiro compound inhibits the MDM2 protein, preventing the degradation of p53 and leading to cancer cell death.

Spiro Spiro[4.5]decane Derivative MDM2 MDM2 Spiro->MDM2 p53 p53 MDM2->p53 Inhibits (Ubiquitination) p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Degradation p53 Degradation p53->Degradation Arrest Cell Cycle Arrest (G1 Phase) p21->Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Proposed p53-MDM2 signaling pathway modulated by a spiro compound.

References

A Comparative Crystallographic Analysis of Spiro[4.5]decane Structures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the three-dimensional architecture of spiro[4.5]decane derivatives is crucial for understanding their structure-activity relationships, particularly in the context of drug design and materials science. This guide provides a comparative analysis of X-ray crystallographic data for various substituted spiro[4.5]decane cores, offering insights into their conformational preferences and solid-state packing.

The spiro[4.5]decane framework, consisting of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single quaternary carbon, serves as a versatile scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, influencing biological activity and material properties. This report summarizes key crystallographic parameters and experimental protocols for a selection of spiro[4.5]decane derivatives, providing a foundation for further structural studies and rational design.

Comparative Crystallographic Data

Compound ClassDerivativeCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
6,10-Dioxaspiro[4.5]decane-7,9-dione J0 (C₂₂H₃₀N₂O₈)----------
J1 (C₁₆H₁₇NO₄)TriclinicP-16.1216(14)9.536(3)13.957(4)80.044(7)86.260(8)81.694(7)793.4(3)2
J2 (C₁₆H₁₇NO₄)MonoclinicP2₁/c14.932(3)5.355(9)17.732(4)9092.21(4)901417(2)4
**1,3,8-Triazaspiro[4.5]decane-2,4-

A Comparative Guide to the Enantioselective Synthesis of Spiro[4.5]decanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The spiro[4.5]decane framework is a key structural motif in a multitude of natural products and pharmacologically active compounds. Its unique three-dimensional architecture has made it an attractive target for synthetic chemists. This guide provides a comparative overview of prominent enantioselective methods for the synthesis of spiro[4.5]decanone and its analogs, with a focus on catalytic approaches. Experimental data is presented to facilitate comparison, and detailed protocols for key methodologies are provided.

Performance Comparison of Enantioselective Synthetic Methods

The enantioselective synthesis of spiro[4.5]decanones has been approached through various catalytic systems, including organocatalysis, metal catalysis, and synergistic photocatalysis. The choice of method often depends on the desired substitution pattern, scalability, and tolerance of functional groups. Below is a summary of the performance of several modern techniques.

MethodCatalyst/ReagentStarting MaterialsYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Ref.
Organocatalytic [3+2] Cycloaddition Chiral Phosphoric Acid2-Methylene-tetrahydronaphthalen-1-ones, N-Cyclopropylanilinesup to 88up to 99 (for dr)up to 99:1[1]
Intramolecular Heck Reaction Pd(OAc)₂, (S)-BINAPAryl or vinyl halides/triflates with a tethered alkene60-85up to 96N/A
Au(I)-Catalyzed Conia-Ene Reaction [Au(IPr)]NTf₂4-Alkyne tethered cyclohex-2-enones52-81N/A (racemic)N/A
SmI₂-Promoted Tandem Cyclization SmI₂ω-Alkynyl carbonyl compounds with an activated alkene65-92N/A (diastereoselective)up to >95:5[2]
Rh-Catalyzed Asymmetric Conjugate Addition [Rh(cod)₂]BF₄, Chiral Diene Ligandα,β-Unsaturated ketones, Arylboronic acids70-95up to 99N/A
Chiral Auxiliary-Mediated Alkylation (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Cyclohexanone, 1,4-Dihalobutane derivatives50-70>96 (de)N/A

Experimental Protocols

Organocatalytic [3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-ones

This protocol describes a synergistic photocatalytic and organocatalytic method for the synthesis of 2-amino-spiro[4.5]decane-6-ones.[3]

Materials:

  • 2-Methylene-tetrahydronaphthalen-1-one (1.0 equiv)

  • N-Cyclopropylaniline (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Blue LEDs (450 nm)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-methylene-tetrahydronaphthalen-1-one, N-cyclopropylaniline, and the chiral phosphoric acid catalyst.

  • Add anhydrous DCM via syringe.

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

  • The tube is placed in a photoreactor and irradiated with blue LEDs at room temperature for 24-48 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-spiro[4.5]decane-6-one.

Palladium-Catalyzed Asymmetric Intramolecular Heck Reaction

This protocol is a general procedure for the enantioselective synthesis of spiro[4.5]decanones via an intramolecular Heck reaction.

Materials:

  • Aryl or vinyl triflate/halide precursor (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)

  • (S)-BINAP (10 mol%)

  • Proton sponge (e.g., 2,6-lutidine) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a glovebox, a mixture of Pd(OAc)₂ and (S)-BINAP in anhydrous DMF is stirred at room temperature for 30 minutes.

  • To this solution, the aryl or vinyl triflate/halide precursor and the proton sponge are added.

  • The reaction vessel is sealed and heated to 80-100 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the enantiomerically enriched spiro[4.5]decanone.

Visualizations

Experimental Workflow: Organocatalytic [3+2] Cycloaddition

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants and Catalyst add_solvent Add Anhydrous DCM start->add_solvent inert_atm Establish Inert Atmosphere add_solvent->inert_atm irradiate Irradiate with Blue LEDs at RT inert_atm->irradiate monitor Monitor by TLC irradiate->monitor concentrate Remove Solvent monitor->concentrate Reaction Complete chromatography Flash Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: A typical experimental workflow for the organocatalytic synthesis.

Signaling Pathway: Inhibition of HIF-1α Pathway by Spiro[4.5]decanone Analogs

Certain analogs of spiro[4.5]decanone have been identified as inhibitors of prolyl hydroxylase domain (PHD) enzymes. These enzymes play a crucial role in the degradation of the alpha subunit of the hypoxia-inducible factor (HIF-1α). By inhibiting PHDs, these spiro compounds can stabilize HIF-1α, leading to the transcription of hypoxia-responsive genes.[4][5]

signaling_pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_norm HIF-1α PHD PHD Enzymes HIF1a_norm->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_expression Gene Expression (e.g., VEGF, EPO) HRE->Gene_expression Activates Spiro Spiro[4.5]decanone Inhibitor Spiro->PHD Inhibition

Caption: Mechanism of HIF-1α stabilization by PHD-inhibiting spiro[4.5]decanones.

References

Comparison of different catalytic systems for spiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The spiro[4.5]decane framework is a key structural motif in numerous natural products and pharmacologically active compounds. Its synthesis, particularly the stereoselective construction of the spirocyclic core, has been a significant focus of chemical research. This guide provides a comparative overview of various catalytic systems developed for the synthesis of spiro[4.5]decanes, with a focus on their performance, selectivity, and reaction conditions. The information presented is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic strategy.

Performance Comparison of Catalytic Systems

The efficiency and selectivity of spiro[4.5]decane synthesis are highly dependent on the chosen catalytic system. The following table summarizes the key performance data from several prominent methods.

Catalytic SystemReaction TypeCatalyst/ReagentsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Key Advantages
Gold(I) Catalysis Vinylogous Conia-Ene ReactionAu(I) complex52–81%Not specifiedNot specifiedMild reaction conditions, wide substrate scope, and atom economy.[1][2]
Synergistic Photocatalysis and Organocatalysis [3+2] CycloadditionBINOL-derived phosphoric acidUp to 88%Up to 99:1Not specifiedMetal-free, mild conditions, high diastereoselectivity, and aligns with green chemistry principles.[3][4]
Palladium Catalysis C–H Activation/Arene DearomatizationPalladium/NorborneneModerate to excellentNot specifiedNot specifiedHigh chemoselectivity for constructing polycyclic scaffolds.[5]
Samarium(II) Iodide Promotion Ketyl Radical Mediated Tandem CyclizationSmI₂GoodHighly stereoselectiveNot specifiedProvides stereoselective access to spiro[4.5]decanes.[6]
Claisen Rearrangement [4][4]-Sigmatropic RearrangementThermal or Lewis AcidExcellentSingle diastereomerNot specifiedExcellent stereocontrol in the synthesis of complex natural products.[7][8]
Organocatalytic Diels-Alder [4+2] CycloadditionImidodiphosphorimidate catalystsGoodNot specifiedHighCatalytic and enantioselective approach to spirocyclanes.[9]
Chiral Sulfide Catalysis BromolactonizationBINOL-derived chiral bifunctional sulfide56%Not specifiedUp to 95%Efficient enantioselective synthesis of γ-chiral α-spiro-γ-lactones.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. Below are representative experimental protocols for two distinct and effective catalytic systems.

1. Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction for Spiro[4.5]deca-1,6-diene-8-ones

This procedure is based on the work describing the Au(I)-catalyzed vinylogous Conia-ene reaction.[1][2]

  • Materials: 4-alkyne tethered cyclohex-2-enone (substrate), Au(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆), solvent (e.g., dichloromethane).

  • Procedure: To a solution of the 4-alkyne tethered cyclohex-2-enone in dichloromethane (B109758) is added the Au(I) catalyst at room temperature under an inert atmosphere. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired spiro[4.5]deca-1,6-diene-8-one.

2. Synergistic Photocatalysis and Organocatalysis for 2-Amino-spiro[4.5]decane-6-ones

This protocol is adapted from a method employing a [3+2] cycloaddition approach.[3][4][11]

  • Materials: 2-methylene-tetrahydronaphtalen-1-one (substrate), N-cyclopropylaniline (substrate), BINOL-derived phosphoric acid (catalyst), solvent (e.g., toluene), light source (e.g., blue LEDs).

  • Procedure: In a reaction vessel, the 2-methylene-tetrahydronaphtalen-1-one, N-cyclopropylaniline, and the BINOL-derived phosphoric acid catalyst are dissolved in toluene. The mixture is then irradiated with blue LEDs at a controlled temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., HPLC or GC-MS). Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the 2-amino-spiro[4.5]decane-6-one product.

Visualizing the Workflow: A Catalytic Cycle

To illustrate the logical flow of a catalytic process, a representative experimental workflow for the synergistic photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones is presented below.

experimental_workflow start Start reactants Mix Reactants: - 2-methylene-tetrahydronaphtalen-1-one - N-cyclopropylaniline - Phosphoric Acid Catalyst start->reactants irradiation Irradiation (Blue LEDs) reactants->irradiation monitoring Reaction Monitoring (TLC/HPLC) irradiation->monitoring check Complete? monitoring->check workup Workup & Concentration purification Purification (Column Chromatography) workup->purification product Final Product: 2-Amino-spiro[4.5]decane-6-one purification->product end End product->end check->irradiation No check->workup Yes

Caption: Experimental workflow for the photocatalytic and organocatalytic synthesis of spiro[4.5]decanes.

References

Validating the Stereochemistry of Substituted Spiro[4.5]decanes: A Comparative Guide to NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel molecules. In the realm of complex three-dimensional structures, substituted spiro[4.5]decanes present a significant analytical challenge. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous validation of stereochemistry in this important class of compounds, supported by experimental data and detailed protocols.

The rigid, fused-ring system of the spiro[4.5]decane core gives rise to multiple stereocenters, often resulting in the formation of diastereomeric pairs. Distinguishing between these stereoisomers is paramount, as they can exhibit vastly different biological activities and physicochemical properties. NMR spectroscopy stands as the most powerful tool for this purpose, offering a suite of experiments that probe the connectivity and spatial arrangement of atoms within a molecule.

This guide will delve into the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and crucially, Nuclear Overhauser Effect Spectroscopy (NOESY), for the stereochemical elucidation of substituted spiro[4.5]decanes.

Comparative Analysis of NMR Data for Diastereomeric Spiro[4.5]decanes

A key strategy in assigning the relative stereochemistry of diastereomers is the comparative analysis of their NMR spectra. Differences in the spatial orientation of substituents lead to distinct chemical shifts (δ) and coupling constants (J). Furthermore, through-space correlations observed in NOESY spectra provide definitive evidence for the relative configuration of stereocenters.

As a case study, we will examine the NMR data for diastereomers of 2-amino-spiro[4.5]decane-6-ones, synthesized with high diastereoselectivity. The following tables summarize the ¹H and ¹³C NMR data for representative diastereomerically enriched products.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) for Diastereomers of Substituted 2-Amino-spiro[4.5]decane-6-ones

CompoundDiastereomeric Ratio (d.r.)Key Proton Signals (δ, ppm)
3a >99:18.05 (d, J = 8.8 Hz, 1H), 7.11–7.02 (m, 2H), 6.81 (dd, J = 8.8, 2.5 Hz, 1H), 6.63–6.54 (m, 2H), 6.53–6.47 (m, 2H), 4.76 (dd, J = 9.1, 7.3 Hz, 1H), 3.82 (s, 3H), 3.62 (s, 1H), 2.99 (ddd, J = 16.8, 12.3, 4.5 Hz, 1H), 2.81 (dt, J = 16.8, 4.1 Hz, 1H), 2.35 (m, 1H), 2.11–1.64 (m, 6H), 1.54–1.41 (m, 1H)
3n 87:137.31–7.26 (m, 1H), 7.18–7.01 (m, 5H), 6.63 (t, J = 7.3 Hz, 1H), 6.60–6.48 (m, 2H), 4.64–4.53 (m, 1H), 3.48 (d, J = 8.9 Hz, 1H), 2.88–2.63 (m, 2H), 2.31–2.13 (m, 2H), 1.98–1.68 (m, 6H), 1.68–1.59 (m, 1H), 1.54–1.42 (m, 1H)

Table 2: ¹³C NMR Data (101 MHz, CDCl₃) for Diastereomers of Substituted 2-Amino-spiro[4.5]decane-6-ones

CompoundKey Carbon Signals (δ, ppm)
3a 200.47, 163.38, 147.71, 145.80, 130.56, 129.30, 125.14, 116.71, 113.16, 112.82, 112.18, 57.46, 55.39, 53.90, 36.07, 34.51, 29.35, 26.43, 22.06
3n 216.14, 147.12, 140.90, 137.32, 131.09, 129.26, 128.06, 127.90, 126.58, 117.37, 113.63, 64.58, 58.33, 33.37, 32.83, 31.82, 25.81, 22.54, 21.49

Note: The full assignment of all proton and carbon signals requires a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC).

Experimental Protocols for Stereochemical Validation

The following are detailed methodologies for the key NMR experiments essential for the stereochemical assignment of substituted spiro[4.5]decanes.

1. Sample Preparation:

  • Dissolve 5-10 mg of the spiro[4.5]decane sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

  • For optimal results, particularly for NOESY experiments, degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes to remove dissolved oxygen, which can interfere with the Nuclear Overhauser Effect.

2. 1D NMR Spectroscopy (¹H and ¹³C):

  • ¹H NMR: Acquire a standard proton spectrum to assess sample purity and identify the chemical shifts and coupling patterns of the protons.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, typically those on adjacent carbons. It is fundamental for tracing out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing a powerful tool for assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity across quaternary carbons, such as the spirocenter.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining stereochemistry. It identifies protons that are close in space, irrespective of their bonding connectivity. The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are spatially proximate (typically < 5 Å). By comparing the NOESY spectra of diastereomers, the relative orientation of substituents can be definitively assigned. For small molecules, a mixing time of 0.5-1.0 seconds is typically employed.[1]

Visualization of the Experimental Workflow

The logical flow of experiments for validating the stereochemistry of a substituted spiro[4.5]decane can be visualized as follows:

experimental_workflow cluster_1d 1D NMR cluster_2d_connectivity 2D NMR (Connectivity) cluster_2d_stereochem 2D NMR (Stereochemistry) 1H_NMR 1H NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC 13C_NMR 13C NMR 13C_NMR->HSQC Connectivity_Map Connectivity Map COSY->Connectivity_Map HMBC HMBC HSQC->HMBC HMBC->Connectivity_Map NOESY NOESY/ROESY Stereochemical_Assignment Definitive Stereochemical Assignment NOESY->Stereochemical_Assignment Sample Sample Sample->1H_NMR Sample->13C_NMR Structure_Proposal Initial Structure Proposal Structure_Proposal->1H_NMR Connectivity_Map->NOESY

NMR Workflow for Stereochemical Validation

Logical Relationships in NMR Data Interpretation

The interpretation of NMR data to deduce stereochemistry follows a logical progression, where information from simpler experiments informs the analysis of more complex ones.

data_interpretation 1H_Shifts_Couplings 1H Chemical Shifts & Coupling Constants COSY_Correlations COSY Correlations (H-H Connectivity) 1H_Shifts_Couplings->COSY_Correlations HSQC_Correlations HSQC Correlations (C-H Connectivity) 1H_Shifts_Couplings->HSQC_Correlations 13C_Shifts 13C Chemical Shifts 13C_Shifts->HSQC_Correlations HMBC_Correlations HMBC Correlations (Long-Range C-H Connectivity) COSY_Correlations->HMBC_Correlations HSQC_Correlations->HMBC_Correlations NOESY_Correlations NOESY Correlations (Through-Space H-H Proximity) HMBC_Correlations->NOESY_Correlations Relative_Stereochemistry Relative Stereochemistry NOESY_Correlations->Relative_Stereochemistry

References

Efficacy comparison of spiro[4.5]decane derivatives as antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Efficacy of Novel Spiro[4.5]decane Derivatives

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Spiro[4.5]decane derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential. This guide provides a comparative analysis of the efficacy of various spiro[4.5]decane derivatives against a range of microbial pathogens, supported by experimental data from recent studies.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of spiro[4.5]decane derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the in vitro antibacterial and antifungal activities of several novel spiro[4.5]decane derivatives against various microbial strains.

Table 1: Antibacterial Activity of Spiro-4H-pyran Derivatives
CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC µg/mL)Streptococcus pyogenes (MIC µg/mL)
5d (Spiro[aminopyran-indole] with cytosine-like moiety) 32 (clinical isolate)64 (clinical isolate)
4l (fused spiro-4H-pyran derivative) 125 (S. pneumoniae)-
Gentamicin (Standard) --

Data sourced from multiple studies, including one where compound 5d showed good activity against clinical isolates of S. aureus and S. pyogenes.[1] Compound 4l exhibited significant inhibition against Streptococcus pneumoniae and Escherichia coli.[2]

Table 2: Antifungal Activity of Diazaspiro[4.5]decan-1-one Derivatives
CompoundCandida albicans (MIC µg/mL)Aspergillus flavus (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)
4d Stronger than Fluconazole (B54011) and Polyoxin (B77205) B-Similar to Fluconazole, stronger than Polyoxin BSimilar to Fluconazole, stronger than Polyoxin B
4f Stronger than Fluconazole and Polyoxin BBetter than Fluconazole and Polyoxin B--
4k Stronger than Fluconazole and Polyoxin B---
4n Stronger than Fluconazole and Polyoxin BBetter than Fluconazole and Polyoxin B--
4o -Better than Fluconazole and Polyoxin B--
Fluconazole (Standard) ----
Polyoxin B (Standard) ----

Compounds 4d, 4f, 4k, and 4n demonstrated stronger antifungal activities against C. albicans than fluconazole and polyoxin B.[3] Compounds 4f, 4n, and 4o showed better antifungal activities against A. flavus than the control drugs.[3] Compound 4d exhibited activity similar to fluconazole and stronger than polyoxin B against C. neoformans and A. fumigatus.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of spiro[4.5]decane derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on an appropriate agar (B569324) medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The spiro[4.5]decane derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold serial dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after incubation.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of the antimicrobial activity of a compound.[1]

  • Preparation of Agar Plates: A standardized microbial inoculum (adjusted to 0.5 McFarland standard) is uniformly spread onto the surface of an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the spiro[4.5]decane derivative. The disks are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated under the same conditions as the broth microdilution method.

  • Measurement of Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_broth Broth Microdilution cluster_disk Disk Diffusion cluster_result Results A Microbial Culture Preparation B Standardization of Inoculum (0.5 McFarland) A->B E Inoculation of Wells B->E I Inoculation of Agar Plate B->I C Preparation of Compound Stock Solution D Serial Dilution of Compound in 96-well Plate C->D J Application of Impregnated Disks C->J D->E F Incubation (24-48h) E->F G Visual Inspection for Growth F->G H MIC Determination G->H M Quantitative Data (MIC) H->M I->J K Incubation (24-48h) J->K L Measurement of Zone of Inhibition K->L N Qualitative/Semi-quantitative Data L->N

Caption: Workflow for determining antimicrobial susceptibility.

Proposed Mechanism of Action for Antifungal Diazaspiro[4.5]decan-1-ones

Some diazaspiro[4.5]decan-1-one derivatives are suggested to act as inhibitors of chitin (B13524) synthase, an essential enzyme for fungal cell wall biosynthesis.[3]

G cluster_fungal_cell Fungal Cell UDP_GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Synthesis Cell_Wall Cell Wall Integrity Chitin->Cell_Wall Inhibitor Diazaspiro[4.5]decan-1-one Derivative Inhibitor->Chitin_Synthase Inhibition

Caption: Inhibition of chitin synthesis by spiro derivatives.

References

Antioxidant Potential of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Yaroslavl, Russia – A recent study has highlighted the significant antioxidant capabilities of a novel class of heterocyclic compounds, spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones. The research, which focused on the diastereoselective synthesis and biological evaluation of these compounds, revealed that specific derivatives exhibit potent antioxidant activity, comparable to the well-established antioxidant, ascorbic acid. These findings present promising avenues for the development of new therapeutic agents to combat oxidative stress-related pathologies.

The investigation centered on a series of newly synthesized spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, with a particular focus on how their structural characteristics influence their antioxidant efficacy. The study employed the widely recognized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to quantify the antioxidant activity of the synthesized compounds.

Comparative Antioxidant Activity

The antioxidant potential of the spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one derivatives was evaluated and compared against ascorbic acid, a standard antioxidant agent. The results, summarized in the table below, demonstrate that compounds featuring vicinal bisphenol moieties exhibit notable antioxidant activity.[1][2][3]

CompoundIC50 (µg/mL)[1][2][3]
5h 12.5[1][2][3]
6h 12.5[1][2][3]
5b No activity in the concentration range of 400–6.5 µg/mL[1]
5f No activity in the concentration range of 400–6.5 µg/mL[1]
Ascorbic Acid (Standard) 12.5[1][2][3]

The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant activity. Notably, compounds 5h and 6h , which both contain a vicinal bisphenol fragment, demonstrated antioxidant activity comparable to that of ascorbic acid.[1] In contrast, the monophenol derivatives 5b and 5f did not show any significant activity within the tested concentration range.[1] This structure-activity relationship underscores the critical role of the vicinal bisphenol group in the antioxidant capacity of these spiro compounds.

Experimental Protocols

The determination of the antioxidant activity of the spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones was conducted using a DPPH free radical scavenging method adapted for use on 96-well plates.[1]

DPPH Radical Scavenging Assay:

The assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance. The following diagram illustrates the general workflow of the DPPH assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare stock solutions of test compounds and Ascorbic Acid C Add serial dilutions of test compounds/standard to 96-well plate A->C B Prepare DPPH solution in methanol D Add DPPH solution to each well B->D E Incubate in the dark at room temperature D->E F Measure absorbance at 517 nm using a microplate reader E->F G Calculate percentage of radical scavenging activity F->G H Determine IC50 values G->H

Caption: Workflow for the DPPH Radical Scavenging Assay.

Synthesis of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones

The synthesis of the target compounds was achieved through an improved diastereoselective method involving the acid-catalyzed condensation of 6-styryl-4-aryldihydropyrimidin-2-ones with various resorcinols (resorcinol, 2-methylresorcinol, and pyrogallol).[1][2][3] The choice of acid catalyst (e.g., methanesulfonic acid vs. toluenesulfonic acid) and solvent conditions was found to control the stereoselectivity of the reaction, allowing for the isolation of diastereomerically pure products.[1][2]

The general synthetic pathway is depicted in the following diagram:

Synthesis_Pathway Reactant1 6-Styryl-4-aryldihydropyrimidin-2-ones Reaction Acid-Catalyzed Condensation Reactant1->Reaction Reactant2 Resorcinols (e.g., Resorcinol, Pyrogallol) Reactant2->Reaction Product Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones Reaction->Product

Caption: General Synthetic Scheme for Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones.

These findings underscore the potential of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones as a promising scaffold for the design and development of novel antioxidant agents. Further investigation into the in vivo efficacy and toxicological profiles of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Reactivity of Spiro[4.5]decan-1-one and Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, spirocyclic ketones serve as pivotal building blocks for constructing complex three-dimensional molecular architectures. Among these, spiro[4.5]decan-1-one and spiro[4.5]decan-6-one are two isomers with distinct chemical behaviors dictated by the placement of the carbonyl group within their fused ring system. This guide provides a comparative study of their reactivity, drawing upon foundational principles of organic chemistry and supported by analogous experimental data from simpler cyclic ketones.

The reactivity of these spirocyclic ketones is primarily influenced by the electronic and steric environment of the carbonyl group. In spiro[4.5]decan-1-one, the carbonyl resides on the five-membered cyclopentane (B165970) ring, whereas in this compound, it is part of the six-membered cyclohexane (B81311) ring. This fundamental difference leads to variations in ring strain and steric accessibility, which in turn govern their susceptibility to nucleophilic attack and rearrangement reactions.

Comparative Reactivity in Nucleophilic Addition Reactions

The addition of nucleophiles to the carbonyl carbon is a cornerstone of ketone chemistry. The relative rates of these reactions for spiro[4.5]decan-1-one and this compound can be inferred by comparing the reactivity of cyclopentanone (B42830) and cyclohexanone (B45756).

Spiro[4.5]decan-1-one , with its carbonyl group in a five-membered ring, is expected to exhibit reactivity similar to cyclopentanone. The internal bond angles of a planar cyclopentanone ring are approximately 108°, close to the ideal sp3 bond angle of 109.5°. However, the sp2 hybridized carbonyl carbon has an ideal bond angle of 120°. The transition from sp2 to sp3 hybridization during nucleophilic addition can increase torsional strain due to a greater number of eclipsing interactions in the tetrahedral intermediate.[1]

This compound , analogous to cyclohexanone, has its carbonyl group within a six-membered ring that adopts a largely strain-free chair conformation.[2] In this conformation, the bond angles are close to the ideal tetrahedral angle.[3] Nucleophilic attack on the carbonyl carbon of cyclohexanone is generally favored as it relieves some of the torsional strain present in the planar sp2 state, leading to a more stable sp3 hybridized intermediate.[4] Consequently, cyclohexanone is generally more reactive towards nucleophiles than cyclopentanone.[4]

Based on these principles, This compound is predicted to be more reactive towards nucleophilic addition than spiro[4.5]decan-1-one.

Table 1: Inferred Reactivity Trends in Nucleophilic Addition

FeatureSpiro[4.5]decan-1-one (Analogous to Cyclopentanone)This compound (Analogous to Cyclohexanone)
Ring Strain Higher inherent ring and torsional strain in the five-membered ring.[5]Lower ring strain in the flexible chair conformation of the six-membered ring.[2]
Transition State Increased torsional strain upon forming the tetrahedral intermediate.[1]Relief of torsional strain upon forming the tetrahedral intermediate.[4]
Predicted Reactivity Less reactive towards nucleophiles.More reactive towards nucleophiles.

Comparative Study of Reduction Reactions

The reduction of ketones to alcohols is a fundamental transformation. The steric environment around the carbonyl group plays a crucial role in determining the rate and stereochemical outcome of the reaction.

In spiro[4.5]decan-1-one , the approach of a reducing agent, such as sodium borohydride (B1222165), to the carbonyl carbon is relatively unhindered from either face of the planar cyclopentanone ring.

In This compound , the cyclohexane ring's chair conformation presents two distinct faces for nucleophilic attack: the axial and equatorial faces. Axial attack is generally favored by small nucleophiles to avoid steric hindrance with the axial hydrogens at the C2 and C6 positions, leading to the equatorial alcohol.[6] The presence of the spiro-fused cyclopentane ring may introduce additional steric bulk, potentially influencing the facial selectivity of the hydride attack.

Table 2: Predicted Outcomes of Sodium Borohydride Reduction

KetonePredicted Major ProductRationale
Spiro[4.5]decan-1-oneSpiro[4.5]decan-1-olRelatively unhindered attack on the five-membered ring.
This compoundtrans-Spiro[4.5]decan-6-ol (Equatorial OH)Preferential axial attack of the hydride to minimize steric interactions.[6]

Comparative Study of Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a rearrangement reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid.[7][8] The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[9]

For spiro[4.5]decan-1-one , the two groups attached to the carbonyl are a secondary carbon within the cyclopentane ring and the quaternary spiro carbon. The migratory aptitude of a secondary alkyl group is higher than that of a primary alkyl group, and while the spiro carbon is quaternary, the migration of the more substituted carbon is generally favored. Therefore, the migration of the C5 carbon of the cyclopentane ring is expected, leading to a seven-membered lactone.

For This compound , the carbonyl is flanked by two secondary carbons of the cyclohexane ring. In such symmetrical or near-symmetrical cyclic ketones, the reaction proceeds to insert an oxygen atom adjacent to the carbonyl group, expanding the ring by one atom.[10] This would result in the formation of a seven-membered lactone.

Table 3: Predicted Products of Baeyer-Villiger Oxidation

KetoneMigrating GroupPredicted Product
Spiro[4.5]decan-1-oneSecondary alkyl (C5 of cyclopentane ring)1-Oxa-spiro[5.5]undecan-2-one
This compoundSecondary alkyl (C7 of cyclohexane ring)7-Oxa-spiro[5.5]undecan-6-one

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for analogous cyclic ketones and can be adapted for a comparative study of spiro[4.5]decan-1-one and this compound.

Sodium Borohydride Reduction of a Spiro[4.5]decanone

This procedure describes the reduction of a cyclic ketone to the corresponding alcohol.[11]

Materials:

Procedure:

  • In a large test tube, dissolve the spiro[4.5]decanone (e.g., 2 mL) in methanol (5 mL).

  • Cool the solution in an ice bath.

  • Carefully add sodium borohydride (in small portions) to the cooled solution with gentle swirling.

  • After the addition is complete, remove the test tube from the ice bath and allow it to stand at room temperature for 15-20 minutes.

  • Add 3 M sodium hydroxide solution, followed by distilled water (4 mL).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude alcohol product.

  • The product can be further purified by distillation or chromatography.

experimental_workflow_reduction cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve Spiro[4.5]decanone in Methanol cool Cool in Ice Bath start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react React at Room Temp add_nabh4->react quench Add NaOH and Water react->quench extract Extract with CH2Cl2 quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Crude Spiro[4.5]decanol evaporate->product

Workflow for Sodium Borohydride Reduction.
Baeyer-Villiger Oxidation of a Spiro[4.5]decanone

This protocol outlines the oxidation of a cyclic ketone to a lactone using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).[12]

Materials:

  • Spiro[4.5]decan-1-one or this compound

  • Dichloromethane (CH₂Cl₂)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the spiro[4.5]decanone in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA in portions to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture again to 0 °C and quench by the slow addition of saturated sodium sulfite solution.

  • Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude lactone.

  • Purify the product by column chromatography.

experimental_workflow_oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_ox Dissolve Spiro[4.5]decanone in CH2Cl2 cool_ox Cool to 0 °C start_ox->cool_ox add_mcpba Add m-CPBA cool_ox->add_mcpba react_ox Stir at Room Temp add_mcpba->react_ox quench_ox Quench with Na2SO3 react_ox->quench_ox wash Wash with NaHCO3 and Brine quench_ox->wash dry_ox Dry Organic Layer wash->dry_ox evaporate_ox Concentrate dry_ox->evaporate_ox purify Column Chromatography evaporate_ox->purify product_ox Pure Lactone purify->product_ox

Workflow for Baeyer-Villiger Oxidation.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Spiro[4.5]decan-6-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures offer step-by-step guidance for handling and disposal.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling. Based on available data for similar compounds, it is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation by working within a fume hood or opening windows if safe to do so.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated cleaning materials should be placed in the designated chemical waste container for proper disposal.

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect Collect Waste (Non-sparking tools) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Contaminated Materials as Chemical Waste decontaminate->dispose

Caption: Workflow for the safe management of a this compound spill.

Disposal Procedures

Proper disposal of this compound is critical to prevent environmental harm. Do not discharge this chemical into sewer systems or the environment.[3]

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound in a suitable, clearly labeled, and tightly sealed container.

    • Avoid mixing with incompatible materials.

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Irritant, Harmful).

  • Arranging for Disposal:

    • The disposal of this compound must be handled by a licensed chemical waste disposal company.

    • The recommended methods of disposal are:

      • Controlled Incineration: This should be performed in a licensed facility equipped with flue gas scrubbing to neutralize harmful emissions.[3]

      • Licensed Chemical Destruction Plant: A specialized facility capable of handling and neutralizing hazardous chemical waste.[3]

Container Disposal:

Empty containers that held this compound must also be treated as hazardous waste.

  • Triple Rinse: Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as chemical waste.

  • Recycling or Reconditioning: After triple rinsing, the container can be offered for recycling or reconditioning.[3]

  • Puncturing: Alternatively, the container can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[3]

Disposal_Decision_Tree start This compound Waste collect Collect in a Labeled, Sealed Container start->collect store Store Safely in a Ventilated Area collect->store disposal_method Select Disposal Method store->disposal_method incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Option 1 destruction Licensed Chemical Destruction Plant disposal_method->destruction Option 2 contact Contact Licensed Waste Disposal Service incineration->contact destruction->contact

Caption: Decision-making process for the disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the workplace.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Spiro[4.5]decan-6-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Spiro[4.5]decan-6-one (CAS No. 13388-94-8). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a versatile spirocyclic compound utilized in organic synthesis.[1] Understanding its hazard profile is the first step toward safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements.

Essential Safety and Personal Protective Equipment (PPE)

Proper selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE and engineering controls based on the compound's hazard profile.

Exposure Route Required PPE and Engineering Controls GHS Hazard Statement
Inhalation - Work in a well-ventilated area.[2] - Use a chemical fume hood. - Avoid breathing dust, fumes, gas, mist, or vapors.[2]H335: May cause respiratory irritation.[1][3]
Skin Contact - Wear impervious, chemical-resistant gloves (e.g., nitrile).[2] - Wear a lab coat or other protective clothing.[2]H315: Causes skin irritation.[1][3]
Eye Contact - Wear safety glasses with side shields or chemical safety goggles.H319: Causes serious eye irritation.[1][3]
Ingestion - Do not eat, drink, or smoke in laboratory areas. - Wash hands thoroughly after handling.H302: Harmful if swallowed.[1][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow outlines the key stages of handling, from preparation to disposal.

prep Preparation handling Handling & Use prep->handling Don appropriate PPE decon Decontamination handling->decon After use spill Spill Response handling->spill In case of spill storage Storage handling->storage Store unused chemical disposal Waste Disposal decon->disposal Collect waste spill->decon Clean up

Figure 1. Workflow for the safe handling of this compound.
Experimental Protocol: From Receipt to Disposal

1. Preparation and Pre-Handling:

  • Before handling, ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood is functioning correctly.

  • Prepare all necessary equipment and reagents to minimize movement and potential for spills.

2. Handling and Use:

  • Conduct all manipulations of this compound within a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Keep containers tightly closed when not in use.[2]

3. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials and foodstuffs.[2]

4. Decontamination:

  • Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.

  • This includes any contaminated PPE, absorbent materials from spills, and empty containers.

Disposal Procedure:

  • Dispose of chemical waste through a licensed chemical destruction facility.[2]

  • Controlled incineration with flue gas scrubbing is a potential disposal method.[2]

  • Do not discharge waste into sewer systems or contaminate water, foodstuffs, or feed.[2]

  • Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[2] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[2]

By implementing these safety protocols, researchers can confidently and safely utilize this compound in their vital work, fostering a culture of safety and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[4.5]decan-6-one
Reactant of Route 2
Reactant of Route 2
Spiro[4.5]decan-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.